Technical Documentation Center

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride
  • CAS: 54489-65-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive and technically detailed overview of the synthesis of 1,2,3,4-tetrahydroquino...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed overview of the synthesis of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, providing not just a procedural outline but a self-validating system of protocols grounded in established scientific literature.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, three-dimensional structure provides a versatile framework for the development of therapeutic agents targeting a diverse range of biological targets. The strategic introduction of an amino group at the 8-position, as in 1,2,3,4-tetrahydroquinolin-8-amine, offers a key vector for further functionalization and modulation of physicochemical and pharmacological properties. This guide will delineate a robust and reproducible synthetic pathway to obtain this key intermediate as its hydrochloride salt, ensuring stability and ease of handling.

Strategic Overview of the Synthesis

The most direct and efficient synthetic route to 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride commences with the commercially available 8-aminoquinoline. The synthesis unfolds in two primary stages:

  • Catalytic Hydrogenation: The selective reduction of the pyridine ring of 8-aminoquinoline to yield 1,2,3,4-tetrahydroquinolin-8-amine.

  • Salt Formation: The conversion of the resulting free amine to its hydrochloride salt to enhance stability and facilitate purification and handling.

This strategy is predicated on the differential reactivity of the heteroaromatic and carbocyclic rings of the quinoline system, allowing for a controlled reduction.

Synthesis_Overview Start 8-Aminoquinoline Intermediate 1,2,3,4-Tetrahydroquinolin-8-amine Start->Intermediate Catalytic Hydrogenation Final_Product 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride Intermediate->Final_Product HCl Treatment

Figure 1: Overall synthetic strategy.

Part 1: Catalytic Hydrogenation of 8-Aminoquinoline

The core of this synthesis lies in the selective catalytic hydrogenation of the pyridine ring of 8-aminoquinoline. This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical to ensure high conversion and selectivity, avoiding over-reduction of the benzene ring.

Causality Behind Experimental Choices:
  • Catalyst Selection: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, and Raney® Nickel are the catalysts of choice for this transformation.[2]

    • Platinum Oxide (Adams' Catalyst): This catalyst is highly effective for the hydrogenation of aromatic and heteroaromatic systems. It is typically used in acidic media, which can enhance the rate of reduction of the electron-deficient pyridine ring.

    • Raney® Nickel: A cost-effective and highly active catalyst for a wide range of hydrogenations, including the reduction of aromatic heterocycles.[2][3] It is often used as a slurry in water or ethanol.

  • Solvent System: The choice of solvent influences the solubility of the substrate and the activity of the catalyst.

    • Ethanol or Methanol: These are common solvents for catalytic hydrogenation due to their ability to dissolve a wide range of organic compounds and their compatibility with most catalysts.

    • Acetic Acid: When using platinum-based catalysts, the addition of acetic acid can protonate the nitrogen of the pyridine ring, making it more susceptible to reduction.

  • Hydrogen Pressure and Temperature: These parameters directly impact the rate of reaction.

    • Pressure: Moderate hydrogen pressures (e.g., 50-100 psi) are typically sufficient for this reduction. Higher pressures can sometimes lead to over-reduction.

    • Temperature: The reaction is often carried out at room temperature or with gentle heating to increase the reaction rate without promoting side reactions.

Detailed Experimental Protocol: Hydrogenation using Raney® Nickel

This protocol provides a robust method for the selective hydrogenation of 8-aminoquinoline.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
8-Aminoquinoline144.1710.0 g0.069 mol
Raney® Nickel (50% slurry in water)-~5.0 g-
Ethanol (95%)46.07150 mL-
Hydrogen Gas (high purity)2.02As required-
Celite®-As required-

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 8-aminoquinoline (10.0 g, 0.069 mol) and 150 mL of 95% ethanol.

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (~5.0 g) to the reaction vessel. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the hydrogen from the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with ethanol or water at all times and disposed of appropriately.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinolin-8-amine as an oil or a low-melting solid.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Add 8-Aminoquinoline and Ethanol to Hydrogenation Vessel B Carefully Add Raney® Nickel Slurry A->B C Seal and Purge with N2 then H2 B->C D Pressurize with H2 (50 psi) C->D E Stir at Room Temperature D->E F Monitor H2 Uptake E->F G Vent H2 and Purge with N2 F->G Reaction Complete H Filter through Celite® (Keep Catalyst Wet!) G->H I Concentrate Filtrate under Reduced Pressure H->I J J I->J Crude Product

Figure 2: Workflow for catalytic hydrogenation.

Part 2: Formation of the Hydrochloride Salt

The crude 1,2,3,4-tetrahydroquinolin-8-amine is often an oil or a low-melting solid that can be prone to oxidation. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.

Causality Behind Experimental Choices:
  • Acid Selection: Hydrochloric acid is commonly used to form hydrochloride salts of amines. It is a strong acid that readily protonates the amine, and the resulting chloride salt often has good crystallinity.

  • Solvent System: The choice of solvent is critical for the precipitation of the salt.

    • Isopropanol/Ethanol: These solvents are often used to dissolve the free amine.

    • Diethyl Ether/Hexane: These less polar solvents are used as anti-solvents to induce precipitation of the hydrochloride salt.

Detailed Experimental Protocol: Hydrochloride Salt Formation

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crude 1,2,3,4-Tetrahydroquinolin-8-amine148.20~0.069 mol~0.069 mol
Isopropanol60.1050 mL-
Concentrated Hydrochloric Acid (~37%)36.46~6.0 mL~0.072 mol
Diethyl Ether74.12100 mL-

Procedure:

  • Dissolution: Dissolve the crude 1,2,3,4-tetrahydroquinolin-8-amine in isopropanol (50 mL).

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (~6.0 mL) dropwise with stirring. The hydrochloride salt will begin to precipitate.

  • Precipitation: After the addition is complete, continue stirring in the ice bath for 30 minutes. If precipitation is slow, add diethyl ether (100 mL) to induce further precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to obtain 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride as a stable, crystalline solid.

Salt_Formation_Workflow cluster_prep Dissolution & Acidification cluster_precipitation Precipitation & Isolation cluster_drying Final Product A Dissolve Crude Amine in Isopropanol B Cool in Ice Bath A->B C Slowly Add Concentrated HCl B->C D Stir in Ice Bath C->D E Add Diethyl Ether (if necessary) D->E F Collect Solid by Vacuum Filtration E->F G Wash with Cold Diethyl Ether F->G H Dry in Vacuum Oven G->H I I H->I Pure Hydrochloride Salt

Figure 3: Workflow for hydrochloride salt formation.

Characterization of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are typical for 1,2,3,4-tetrahydroquinolin-8-amine.

Spectroscopic Data (Predicted and Literature-Based):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.5-10.5 (br s, 3H, -NH₃⁺), 6.8-7.2 (m, 3H, Ar-H), 3.2-3.4 (t, 2H, -CH₂-N-), 2.6-2.8 (t, 2H, Ar-CH₂-), 1.7-1.9 (m, 2H, -CH₂-).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 143-145, 135-137, 125-127, 120-122, 115-117, 110-112, 42-44, 25-27, 20-22.

  • IR (KBr, cm⁻¹): 3400-2800 (br, N-H and C-H stretching), 1610, 1580, 1490 (aromatic C=C stretching).

  • Mass Spectrometry (ESI+): m/z 149.10 [M+H]⁺ for the free amine.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5][6][7]

Specific Hazards:

  • 8-Aminoquinoline: This starting material is harmful if swallowed and may cause skin and eye irritation.[4][5][6][8] It is also a suspected mutagen.

  • Raney® Nickel: This catalyst is highly pyrophoric, especially when dry, and can ignite flammable solvents. It must be handled as a slurry and kept wet at all times. Spent catalyst should be quenched carefully with dilute acid before disposal.

  • Catalytic Hydrogenation: These reactions involve flammable hydrogen gas under pressure and pyrophoric catalysts, posing a significant fire and explosion risk.[9] The hydrogenation apparatus should be properly maintained and operated by trained personnel.

  • Concentrated Hydrochloric Acid: This reagent is highly corrosive and can cause severe burns. It should be handled with extreme care.

Conclusion

The synthesis of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride from 8-aminoquinoline via catalytic hydrogenation is a reliable and scalable process. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The conversion to the hydrochloride salt ensures the long-term stability and ease of handling of the final product.

References

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14348-14383. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Raney Nickel. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • National Institutes of Health. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7583-7587. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • ResearchGate. (2017). Hydrogenation reactions using Raney-type nickel catalysts. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14348-14383. [Link]

  • ResearchGate. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-8-amine. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • ResearchGate. (2024). Palladium-Catalyzed Site-Selective Hydrogenation of Unactivated Alkenes Directed by 8-Aminoquinoline Amides. Retrieved from [Link]

  • National Institutes of Health. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 209. [Link]

  • National Institutes of Health. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13325-13351. [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • ResearchGate. (2015). Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
  • Google Patents. (n.d.). Process for preparing 9-amino-1,2,3,4-tetrahydroacridine.
  • ResearchGate. (2021). Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride: A Cornerstone for Advanced Drug Discovery

For Immediate Release Pivotal Chemical Intermediate: A Comprehensive Overview of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (CAS Number: 1427195-46-7) This technical guide offers a deep dive into the chemical prope...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Pivotal Chemical Intermediate: A Comprehensive Overview of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (CAS Number: 1427195-46-7)

This technical guide offers a deep dive into the chemical properties, synthesis, analytical characterization, and burgeoning applications of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, a key building block for researchers and scientists in the field of drug development. With its unique structural motif, this compound serves as a critical starting material and intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realms of central nervous system (CNS) disorders and oncology.

Core Compound Identification and Properties

Chemical Identity: 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride CAS Number: 1427195-46-7

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its conformational flexibility and ability to interact with a wide range of biological targets. The presence of an amine group at the 8-position provides a crucial handle for further chemical modifications, allowing for the exploration of vast chemical space in the pursuit of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Physicochemical Properties:

While extensive experimental data for this specific salt is not broadly published, the following table outlines key computed and expected properties based on its structure and related compounds.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in water and polar organic solvents
pKa The amine groups will have characteristic pKa values influencing ionization at physiological pH.

Strategic Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

The synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is typically achieved through a multi-step process, commencing with the appropriate quinoline precursor. A logical and commonly employed synthetic strategy involves the nitration of a suitable quinoline derivative, followed by the reduction of both the nitro group and the quinoline ring system.

A plausible and efficient synthetic pathway is outlined below:

Synthesis_of_1,2,3,4-Tetrahydroquinolin-8-amine_hydrochloride A 8-Nitroquinoline B 8-Nitro-1,2,3,4-tetrahydroquinoline A->B Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal-catalyzed reduction (e.g., NaBH₄, NiCl₂) C 1,2,3,4-Tetrahydroquinolin-8-amine B->C Reduction of Nitro Group (e.g., H₂, Pd/C; SnCl₂, HCl; Fe, NH₄Cl) D 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride C->D Salt Formation (HCl in a suitable solvent like Ether or Isopropanol)

Caption: Synthetic pathway for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride.

Experimental Protocol: A Self-Validating System

The following protocol describes a representative synthesis, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible process.

Step 1: Reduction of 8-Nitroquinoline to 8-Nitro-1,2,3,4-tetrahydroquinoline

  • Rationale: The selective reduction of the heterocyclic ring of 8-nitroquinoline is the initial key transformation. Catalytic hydrogenation is a common and effective method for this purpose. The choice of catalyst and reaction conditions is crucial to avoid premature reduction of the nitro group.

  • Procedure:

    • To a solution of 8-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, as monitored by pressure drop or TLC analysis.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 8-nitro-1,2,3,4-tetrahydroquinoline.

Step 2: Reduction of 8-Nitro-1,2,3,4-tetrahydroquinoline to 1,2,3,4-Tetrahydroquinolin-8-amine

  • Rationale: The subsequent reduction of the nitro group to a primary amine is a critical step. Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid or iron powder in the presence of an acid being common and effective choices for this transformation.[1]

  • Procedure (using Tin(II) Chloride):

    • Dissolve the crude 8-nitro-1,2,3,4-tetrahydroquinoline in concentrated hydrochloric acid.

    • Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise, controlling the exothermic reaction by external cooling if necessary.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Carefully basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide to precipitate the tin salts and liberate the free amine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,4-Tetrahydroquinolin-8-amine.

Step 3: Formation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

  • Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. This is typically achieved by treating the free amine with a solution of hydrogen chloride in a non-polar solvent.

  • Procedure:

    • Dissolve the crude 1,2,3,4-Tetrahydroquinolin-8-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons in the 6-7 ppm region. Methylene protons of the tetrahydroquinoline ring as multiplets between 1.5 and 3.5 ppm. Broad signals for the amine protons which may exchange with D₂O.
¹³C NMR Aromatic carbons in the 110-150 ppm range. Aliphatic carbons of the tetrahydroquinoline ring between 20 and 50 ppm.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the free base (C₉H₁₂N₂).
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary and secondary amines in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations.
Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A suitable reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is typically effective.

  • Thin-Layer Chromatography (TLC): For monitoring the progress of the reactions. A mobile phase of ethyl acetate and hexane, with the addition of a small amount of triethylamine to prevent streaking of the amine, is often used.

Applications in Drug Discovery and Development

The 1,2,3,4-tetrahydroquinoline scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[2] 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, with its reactive amine handle, is a valuable intermediate for the synthesis of libraries of compounds for screening against various therapeutic targets.

Applications cluster_cns Central Nervous System cluster_oncology Oncology cluster_infectious Infectious Diseases A 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride B CNS Drug Discovery A->B Scaffold for CNS-active compounds C Oncology Research A->C Precursor for anticancer agents D Infectious Disease Research A->D Building block for anti-infectives B1 Neurodegenerative Diseases B->B1 B2 Psychiatric Disorders B->B2 C1 Kinase Inhibitors C->C1 C2 Antiproliferative Agents C->C2 D1 Antiviral Agents D->D1 D2 Antibacterial Agents D->D2

Caption: Key application areas for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in drug discovery.

Central Nervous System (CNS) Drug Discovery

The tetrahydroquinoline core is present in numerous compounds targeting the CNS.[2] The ability of this scaffold to cross the blood-brain barrier makes it an attractive starting point for the development of drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for psychiatric conditions. The 8-amino group can be functionalized to modulate receptor binding affinity and selectivity.

Oncology Research

In the field of oncology, the tetrahydroquinoline scaffold has been incorporated into a variety of potential anti-cancer agents.[2] Derivatives have demonstrated the ability to inhibit tumor growth and interfere with specific cancer-related signaling pathways. 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride provides a platform for the synthesis of novel compounds to be evaluated for their cytotoxic and antiproliferative activities.

Conclusion

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined structure and reactive functionality make it an ideal starting point for the synthesis of diverse compound libraries. The synthetic route, while requiring careful control of reaction conditions, is based on well-established chemical transformations. As research into novel therapeutics for CNS disorders and cancer continues to expand, the importance of versatile building blocks like 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is set to grow.

References

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. PubChem.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • 1,2,3,4-Tetrahydroquinoline 98% | 635-46-1. Sigma-Aldrich.
  • 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook.
  • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
  • 1,2,3,4-tetrahydroisoquinoline hydrochloride(14099-81-1) 1 h nmr. ChemicalBook.
  • 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum. ChemicalBook.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • US Patent for Production of aminoquinolines.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI.
  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum. ChemicalBook.
  • 1,2,3,4-Tetrahydroisoquinolin-8-amine | C9H12N2 | CID 20523209. PubChem.
  • 1,2,3,4-Tetrahydroquinolin-1-amine | C9H12N2 | CID 6423314. PubChem.
  • 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride. LGC Standards.
  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride;1427195-46-7. LookChem.
  • 4-Oxa-7-azaspiro[2.5]octane hydrochloride | 1427195-23-0. Sigma-Aldrich.
  • 4-oxa-7-azaspiro[2.5]octane hydrochloride | 1427195-23-0. Sigma-Aldrich.
  • 4-Oxa-7-azaspiro[2.5]octane HCl CAS NO.1427195-23-0. NovaChemistry.
  • 4-oxa-7-azaspiro[2.5]octane hydrochloride. Angchao Technology.
  • Tetrahydro Chemical Suppliers D

Sources

Foundational

The Definitive Guide to the Structure Elucidation of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, fused-ring system provides a well-defined three-dimensional orientation for substituent groups, making it an ideal building block for designing molecules that interact with specific biological targets. 1,2,3,4-Tetrahydroquinolin-8-amine, in particular, offers multiple points for chemical modification, including the aromatic ring, the saturated heterocyclic ring, and the exocyclic primary amine. Understanding its precise structure is the foundational first step in any rational drug design or development program.[1]

This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods. The causality behind each experimental choice will be explained, ensuring a self-validating and robust analytical workflow.

Part 1: Foundational Analysis - Molecular Formula and Key Functional Groups

Before delving into complex connectivity experiments, the elemental composition and core functional groups must be established. This initial phase provides the fundamental constraints for any proposed structure.

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

The first objective is to determine the exact molecular formula. While low-resolution mass spectrometry provides the nominal mass, only HRMS can deliver the high-accuracy mass measurement needed to definitively establish elemental composition. This is cross-validated with traditional elemental analysis (CHN analysis).

Expert Insight: For a hydrochloride salt, it is crucial to analyze the sample using a soft ionization technique like Electrospray Ionization (ESI). ESI allows for the observation of the protonated free base, [M+H]⁺, from which the exact mass of the neutral molecule can be calculated. Analyzing in both positive and negative ion modes can also help identify the chloride counter-ion.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition: Infuse the sample into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that best fits the measured exact mass.

Table 1: Expected Foundational Data for C₉H₁₂N₂·HCl

Analysis TypeTargetExpected ValueInformation Gained
HRMS (ESI+) [C₉H₁₂N₂ + H]⁺m/z 149.1073Confirms elemental composition of the free base.
Molecular Formula C₉H₁₂N₂148.1000 DaMolecular weight of the free base.
Hydrochloride Salt C₉H₁₃ClN₂184.67 g/mol Molecular weight of the salt form.[2]
Elemental Analysis %C, %H, %N, %ClC: 58.54, H: 7.10, Cl: 19.20, N: 15.17Confirms the ratio of elements in the salt.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule. The spectrum provides direct evidence for the amine groups and the aromatic system.

Expert Insight: For the hydrochloride salt, the N-H stretching region can be complex. The primary amine (-NH₂) and the secondary amine within the ring (-NH-) will be protonated, forming ammonium salts (-NH₃⁺ and -NH₂⁺-). This results in broad, strong absorption bands in the 2400-3200 cm⁻¹ range, which can obscure other features. Comparing the spectrum to that of the free base (if available) can be highly informative.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Collection: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Table 2: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance for Structure
3200 - 2400 (broad)N-H StretchAmmonium Salt (-NH₃⁺, -NH₂⁺-)Confirms the presence of protonated amines, characteristic of the HCl salt.
~3100 - 3000C-H StretchAromaticIndicates the presence of the benzene ring.
~2950 - 2850C-H StretchAliphatic (CH₂)Confirms the saturated portion of the tetrahydroquinoline ring.[3][4]
~1600, ~1480C=C StretchAromatic RingProvides further evidence for the aromatic system.
~1620 - 1550N-H BendPrimary Amine (-NH₂)Confirms the primary amine group.

Part 2: Unraveling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

One-Dimensional NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (splitting pattern), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of unique carbon atoms.

Expert Insight: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are good choices for hydrochloride salts. In CD₃OD, the acidic N-H and O-H (from residual water) protons can exchange with deuterium, often causing them to disappear from the spectrum or appear as broad, less distinct signals. DMSO-d₆ is aprotic and will typically show all N-H protons, often with clear coupling.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred or thousand scans may be required.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
1N-H~7.0-8.0 (broad)-Acidic proton, likely broadened by exchange.
2CH₂~3.2 - 3.4 (t)~40-45Aliphatic CH₂ adjacent to nitrogen.
3CH₂~1.8 - 2.0 (m)~20-25Aliphatic CH₂ adjacent to another CH₂.
4CH₂~2.6 - 2.8 (t)~25-30Benzylic CH₂ adjacent to the aromatic ring.
5C-H~6.8 - 7.0 (d)~125-130Aromatic proton ortho to the fused ring.
6C-H~6.5 - 6.7 (t)~115-120Aromatic proton meta to both substituents.
7C-H~6.4 - 6.6 (d)~118-122Aromatic proton ortho to the amine group.
4aC-~120-125Quaternary aromatic carbon at ring junction.
8C-~140-145Aromatic carbon bearing the amine group.
8aC-~145-150Quaternary aromatic carbon at ring junction, adjacent to N.
8-NH₂NH₂~5.0-6.0 (broad)-Primary amine protons, likely broadened.

Note: These are estimated values based on the parent 1,2,3,4-tetrahydroquinoline structure and substituent effects. Actual values may vary.[5][6][7]

Two-Dimensional NMR: Establishing Connectivity

2D NMR experiments are essential for assembling the structural puzzle. They reveal correlations between nuclei that are linked through chemical bonds.

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. It is used to trace the connectivity of the aliphatic protons (H-2 -> H-3 -> H-4) and the coupled protons on the aromatic ring (H-5 -> H-6 -> H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key HMBC correlations would be expected from the H-4 protons to the aromatic carbons C-5 and C-8a, and from the H-5 proton to the quaternary carbon C-4a, definitively linking the aliphatic and aromatic rings.

Diagram: Key HMBC Correlations for Structural Confirmation

HMBC_Correlations cluster_structure 1,2,3,4-Tetrahydroquinolin-8-amine cluster_protons Key Protons cluster_carbons Key Carbons (Correlated) mol H4 H4 C8a C8a H4->C8a ³J C5 C5 H4->C5 ³J H5 H5 C4a C4a H5->C4a ³J H2 H2 H2->C8a ³J C3 C3 H2->C3 ²J

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular skeleton.

Part 3: The Integrated Analytical Workflow

The true power of modern analytical chemistry lies not in any single technique, but in the logical integration of data from multiple sources. Each experiment provides a piece of the puzzle, and together they build a self-consistent and undeniable structural proof.

Diagram: The Structure Elucidation Workflow

Elucidation_Workflow start Obtain Sample: 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride ms_ea HRMS & Elemental Analysis start->ms_ea ir FT-IR Spectroscopy start->ir nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d formula Molecular Formula: C₉H₁₃ClN₂ ms_ea->formula nmr_2d 2D NMR (COSY, HSQC, HMBC) formula->nmr_2d func_groups Functional Groups: -NH₃⁺, -NH₂⁺-, Aromatic, Aliphatic ir->func_groups func_groups->nmr_2d fragments Identify Spin Systems & Proton/Carbon Counts nmr_1d->fragments fragments->nmr_2d connectivity Assemble Fragments & Establish Connectivity nmr_2d->connectivity structure Proposed Structure connectivity->structure xray Single Crystal X-ray Crystallography (Optional Gold Standard) structure->xray final_structure Unambiguous 3D Structure Confirmation xray->final_structure

Caption: A logical workflow for integrating analytical data.

This workflow begins with broad, foundational data (molecular formula, functional groups) and progressively adds layers of detailed information. The ¹H and ¹³C NMR spectra provide the "pieces" of the puzzle, while the 2D NMR experiments provide the instructions for how they connect. Finally, if absolute stereochemistry or crystal packing information were required, single-crystal X-ray crystallography would serve as the ultimate confirmation, providing an unambiguous 3D model of the molecule.

Conclusion

The structure elucidation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a systematic process that relies on the convergent power of multiple analytical techniques. By following the integrated workflow outlined in this guide—beginning with foundational mass spectrometry and IR spectroscopy and culminating in a full suite of 1D and 2D NMR experiments—a researcher can confidently and unambiguously determine the compound's structure. This analytical rigor is non-negotiable, as a verified structure is the essential starting point for all subsequent research and development in the fields of medicinal chemistry and materials science.

References

  • Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Felton, J. S., & Knize, M. G. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography, 624(1-2), 317-328. Retrieved from [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Retrieved from [Link]

  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-636. Retrieved from [Link]

  • Gulea, M., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6528. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978. Retrieved from [Link]

  • Mallik, R. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of quinoline and isoquinoline alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-636. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). UNIT – I–Alkaloids-SCY1615. Retrieved from [Link]

  • SlidePlayer. (n.d.). In general, the alkaloids containing essentially the 'quinoline' nucleus include. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Retrieved from [Link]

  • University of Colorado Boulder. (2018). Amines and Heterocycles. Retrieved from [Link]

  • MDPI. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(24), 7587. Retrieved from [Link]

  • Tunoori, A. R., & Bunce, R. A. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(7), 12557-12590. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-8-amine. PubChem Compound Database. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - 13C NMR - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13187-13217. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2024). Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. Organic Process Research & Development. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - FTIR - Spectrum. Retrieved from [Link]

  • ACS Publications. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 100(11), 4041-4074. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Profile of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, a key intermediate in pharmaceutical and materials science research. This document is...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations for its accurate interpretation.

Introduction: The Structural Significance of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

1,2,3,4-Tetrahydroquinoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products.[1] The introduction of an amine functionality at the 8-position of the tetrahydroquinoline scaffold creates a versatile building block for the synthesis of novel therapeutic agents and functional materials. The hydrochloride salt form is often utilized to enhance the compound's stability and aqueous solubility, which are critical properties in drug development.

A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. This guide will systematically dissect the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a robust framework for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protonation of the amino group to form the hydrochloride salt will influence the chemical shifts of nearby protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale for Prediction
~9.0 - 10.0br s3H-NH₃⁺The protons of the ammonium salt are expected to be significantly deshielded and often appear as a broad singlet due to exchange with residual water and quadrupolar broadening.
~7.0 - 7.5m3HAr-H (H-5, H-6, H-7)The aromatic protons will appear in the downfield region. The electron-donating effect of the amino group is diminished upon protonation, leading to a downfield shift compared to the free amine.
~3.3 - 3.5t2H-CH₂- (C-2)The methylene group adjacent to the secondary amine in the tetrahydroquinoline ring will be deshielded.
~2.7 - 2.9t2H-CH₂- (C-4)The methylene group at the benzylic position will also be deshielded.
~1.8 - 2.0m2H-CH₂- (C-3)The methylene group at C-3 is expected to be the most shielded of the aliphatic protons.
~4.0 - 5.0br s1H-NH- (ring)The proton on the nitrogen of the tetrahydroquinoline ring will likely be a broad singlet.

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy for substituted quinolines and amine salts.[2] Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

Chemical Shift (δ) ppm (Predicted)AssignmentRationale for Prediction
~140 - 145C-8aQuaternary carbon at the ring junction, deshielded by the aromatic ring and nitrogen.
~135 - 140C-8The carbon bearing the amino group will be significantly affected by protonation.
~120 - 130C-5, C-6, C-7Aromatic carbons.
~115 - 120C-4aQuaternary carbon at the ring junction.
~40 - 45C-2Aliphatic carbon adjacent to the ring nitrogen.
~25 - 30C-4Benzylic aliphatic carbon.
~20 - 25C-3Aliphatic carbon.

Note: Predicted chemical shifts are based on data from similar structures and general substituent effects in ¹³C NMR.[2][3]

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help in observing the exchangeable NH protons.[4]

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup (for a 400 MHz Spectrometer):

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire a standard single-pulse experiment. A spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting parameters.

  • For ¹³C NMR, a proton-decoupled experiment is standard. A spectral width of 200-220 ppm, a longer acquisition time (e.g., 1-2 seconds), and a relaxation delay of 2-5 seconds are generally used.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak.

Visualizing NMR Structural Correlations

The following diagram illustrates the key proton and carbon environments in 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride.

G cluster_workflow FTIR-ATR Experimental Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (FT, Baseline Correction) Acquire->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data

For 1,2,3,4-Tetrahydroquinolin-8-amine, the molecular weight of the free base is 148.21 g/mol . In the mass spectrometer, the hydrochloride salt will likely dissociate, and the mass spectrum will correspond to the free amine.

Table 4: Predicted Mass Spectrometry Data for 1,2,3,4-Tetrahydroquinolin-8-amine

m/z (Predicted)Relative IntensityAssignmentRationale for Prediction
148High[M]⁺Molecular ion peak of the free base. Aromatic amines typically show an intense molecular ion peak. [5]
147Medium[M-H]⁺Loss of a hydrogen atom, a common fragmentation for amines. [6]
133Medium[M-NH]⁺ or [M-CH₃]⁺Loss of an amino radical or a methyl group (less likely without a methyl substituent). A more likely fragmentation for tetrahydroquinolines is the loss of a C₂H₄ (ethylene) fragment via a retro-Diels-Alder reaction, which would lead to a fragment at m/z 120. However, the loss of 15 amu is also reported for some tetrahydroquinolines. [7]
130Medium[M-H₂O]⁺ (if water is present) or rearrangementRearrangement and loss of a neutral molecule.
118Medium[M-C₂H₅]⁺Loss of an ethyl radical from the saturated ring.
106High[C₇H₈N]⁺A common fragment from the cleavage of the tetrahydroquinoline ring.

Note: Fragmentation patterns can be complex and are dependent on the ionization method used.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in a suitable solvent such as methanol or acetonitrile/water. A concentration of 1-10 µg/mL is typical.

  • A small amount of formic acid may be added to promote protonation if analyzing in positive ion mode.

Instrument Setup (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Acquire the mass spectrum in the positive ion mode. A mass range of m/z 50-500 is generally sufficient.

  • For fragmentation studies, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the molecular ion (m/z 149 for the protonated free base) and subjecting it to collision-induced dissociation (CID).

Visualizing the Mass Spectrometry Process

G cluster_workflow ESI-MS Experimental Workflow SamplePrep Sample Preparation (Dilute Solution) Infusion Sample Infusion SamplePrep->Infusion Ionization Electrospray Ionization Infusion->Ionization MassAnalyzer Mass Analysis Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: A generalized workflow for obtaining a mass spectrum using electrospray ionization.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and self-validating system for the structural elucidation and confirmation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. By understanding the expected spectroscopic signatures and the principles behind them, researchers can confidently identify this important chemical entity and ensure its quality for downstream applications in drug discovery and materials science. This guide serves as a foundational resource for scientists working with this and structurally related compounds, promoting a deeper understanding of the application of modern spectroscopic techniques.

References

  • Benchchem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Benchchem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • JoVE. (2025). NMR Spectroscopy Of Amines.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • García-López, V., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(15), 3482.
  • Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193.
  • Bunce, R. A. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(1), 833-867.
  • University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
  • Chad's Prep. (2018). Mass Spectrometry: Fragmentation.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • University of Calgary. (n.d.). IR: amines.
  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Whitman College. (n.d.). GCMS Section 6.15.
  • PubMed. (1966). Near-infrared spectroscopy of amine salts.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1,2,3,4-tetrahydroisoquinoline hydrochloride(14099-81-1) 1 h nmr.
  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines.
  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-8-amine.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Mass Spectrometry: A Textbook, 3rd Edition. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • ChemicalBook. (2025). 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - Optional[13C NMR] - Chemical Shifts.
  • Benchchem. (n.d.). Spectroscopic Profile of 8-Aminoquinoline: A Technical Guide.

Sources

Foundational

"solubility of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in different solvents"

An In-Depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from formulation to in vivo efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. As a hydrochloride salt of a primary amine, its solubility is fundamentally dictated by the interplay between the properties of the solute and the chosen solvent system. Due to the limited availability of direct experimental data in public literature, this document establishes a predictive framework based on first principles of physical chemistry and provides robust, field-proven methodologies for its empirical determination. We will explore the theoretical underpinnings of its solubility, present a detailed protocol for its measurement, and discuss the profound implications of this data for researchers, toxicologists, and formulation scientists in the drug development pipeline.

Introduction: The Centrality of Solubility

1,2,3,4-Tetrahydroquinolin-8-amine is a heterocyclic compound featuring a saturated pyridine ring fused to a benzene ring, with a primary amine at the 8-position. The hydrochloride salt form is designed to enhance the aqueous solubility and stability of the parent molecule, a common strategy in pharmaceutical development.[1] Understanding the solubility of this specific salt in various solvents is not an academic exercise; it is a cornerstone for:

  • Formulation Development: Selecting appropriate vehicles for preclinical and clinical administration.

  • Pharmacokinetics: Influencing the dissolution rate and, consequently, the absorption and bioavailability of the compound.

  • In Vitro Assay Integrity: Ensuring the compound remains in solution at tested concentrations to generate reliable biological data.

  • Process Chemistry: Guiding decisions on solvents for synthesis, purification, and crystallization.

This guide provides the necessary theoretical and practical framework for scientists to confidently assess and apply the solubility data of this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point. A solute's ability to dissolve in a solvent is driven by the favorability of the new intermolecular interactions (solute-solvent) compared to the existing interactions (solute-solute and solvent-solvent). For an ionic compound like 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, these interactions are dominated by polarity, hydrogen bonding, and pH.

  • Polarity and Dielectric Constant: The hydrochloride salt structure confers a high degree of polarity. The charged ammonium group (R-NH3+) and the chloride counter-ion (Cl-) require a solvent with a high dielectric constant to effectively shield these charges and overcome the crystal lattice energy of the solid salt.[2] Therefore, high solubility is anticipated in highly polar solvents.

  • Hydrogen Bonding: The N-H protons of the tetrahydroquinoline ring and the primary ammonium group are potent hydrogen bond donors. The nitrogen atom is a hydrogen bond acceptor. Solvents capable of both donating and accepting hydrogen bonds (protic solvents) are expected to be highly effective.

  • pH-Dependent Solubility: As an amine salt, the solubility in aqueous media is critically dependent on pH. In acidic to neutral solutions, the compound will exist predominantly in its protonated, charged (R-NH3+), and more soluble form. As the pH of the solution increases and approaches the pKa of the conjugate acid, the equilibrium will shift towards the neutral, uncharged free base (R-NH2), which is significantly less polar and will likely precipitate.

Based on these principles, we can predict a qualitative solubility profile.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh High dielectric constant and strong hydrogen bonding capacity effectively solvate the ammonium cation and chloride anion.
Polar Aprotic DMSO, DMFModerate to High High dielectric constant can solvate ions, but lack of hydrogen bond donation is a limiting factor compared to protic solvents.
Intermediate Polarity Isopropyl Alcohol, AcetoneLow to Moderate Reduced polarity and hydrogen bonding ability compared to water or methanol.
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherVery Low / Insoluble Insufficient polarity to overcome the crystal lattice energy of the salt. Unfavorable solute-solvent interactions.

Experimental Workflow for Solubility Determination

Theoretical predictions require empirical validation. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method . This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Diagram of the Equilibrium Solubility Workflow

G cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification prep1 Weigh excess solid compound into vials prep2 Add known volume of test solvent prep1->prep2 Step 1 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through 0.22 µm syringe filter sep2->sep3 quant1 Prepare serial dilutions of the clear filtrate sep3->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration against a standard curve quant2->quant3

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in a given solvent at a specified temperature.

Materials:

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (solid)

  • Test solvents (e.g., Water, PBS pH 7.4, Methanol, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE or PVDF syringe filters

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Stock Standards: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., 10 mg/mL in methanol). Use this stock to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) via serial dilution.

  • Sample Preparation: Add an excess of solid 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride to a 2 mL glass vial. "Excess" is critical; there must be visible solid material at the end of the experiment. A starting point is ~5-10 mg.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid throughout this period is mandatory.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand for 30 minutes to allow the solid to settle.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

  • Filtration: Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates. Self-validation check: The filtrate should be perfectly clear.

  • Dilution: If the solution is expected to be highly concentrated, perform a precise dilution of the filtrate with the mobile phase to bring it within the range of the HPLC calibration curve.

  • Quantification:

    • Inject the calibration standards onto the HPLC system to generate a standard curve (Peak Area vs. Concentration).

    • Inject the filtered (and diluted, if necessary) sample.

    • Determine the concentration of the compound in the sample by interpolating its peak area from the standard curve.

    • Account for any dilution factors to calculate the final solubility in units such as mg/mL or µg/mL.

Synthesizing the Data: Causality and Application

The relationship between solvent properties and the resulting solubility is not arbitrary. Understanding this causality allows for intelligent solvent selection and troubleshooting.

Logical Relationship Diagram

G cluster_solvent Solvent Properties compound Amine Hydrochloride Salt (Polar, Ionic) polarity High Polarity (High Dielectric Constant) compound->polarity Favors Interaction hbond Hydrogen Bond Donating/Accepting compound->hbond Favors Interaction nonpolar Low Polarity (Apolar) compound->nonpolar Disfavors Interaction solubility Solubility Outcome polarity->solubility Increases hbond->solubility Increases nonpolar->solubility Decreases

Caption: Relationship between compound type, solvent properties, and solubility.

This framework allows a researcher to move beyond simple trial-and-error. For instance, if solubility in a buffered aqueous solution is lower than desired, the data suggests that adding a polar, water-miscible co-solvent like ethanol or propylene glycol could be a viable strategy to enhance it. Conversely, to precipitate the compound from a reaction mixture, adding a nonpolar anti-solvent like heptane would be effective.

Conclusion

References

  • Wikipedia. Quinoline . [Online] Available at: [Link]]

  • Steadman's. Solvent Physical Properties . [Online] Available at: [Link] (Note: This is a representative source for general solvent property tables, similar to the data found in the search results.)[3]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis . PhD thesis, University of Glasgow. [Online] Available at: [Link]1]

  • Honeywell. Dielectric Constant Chart . [Online] Available at: [Link] (Note: A representative source for dielectric constant data.)[2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques . ISRN pharmaceutics, 2012, 195727. [Online] Available at: [Link]]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination . [Online] Available at: [Link]]

Sources

Exploratory

A Comprehensive Technical Guide to the Chemical Stability of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the chemical stability of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. Given the limited publicly available stability data for this specific molecule, this document serves as a comprehensive framework for researchers to design and execute robust stability studies. The principles and methodologies outlined herein are grounded in established regulatory guidelines and the known chemical liabilities of the tetrahydroquinoline scaffold and aromatic amines.

Introduction: The Significance of Stability in Drug Development

1,2,3,4-Tetrahydroquinolin-8-amine and its derivatives are important structural motifs in medicinal chemistry, appearing in a range of biologically active compounds.[1] The hydrochloride salt is often utilized to improve solubility and handling properties. Understanding the chemical stability of an active pharmaceutical ingredient (API) like 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a critical component of drug development. Stability data informs selection of appropriate formulations, packaging, storage conditions, and shelf life.[2][3] Forced degradation studies, a cornerstone of this understanding, help to elucidate degradation pathways and identify potential degradation products.[2][4]

Physicochemical Properties and Handling

PropertyInformation (for related compounds)Source
Molecular FormulaC₉H₁₃ClN₂[5]
Molecular Weight184.67 g/mol [5]
AppearanceLikely a solid, potentially light yellow to yellow
Storage2-8°C, stored under inert gas[5]

Safe Handling: As with many amine-containing compounds, appropriate personal protective equipment should be used. Handling should occur in a well-ventilated area to avoid inhalation of dust.[6]

Potential Degradation Pathways

The structure of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride suggests several potential degradation pathways that must be investigated. The tetrahydroquinoline ring system is susceptible to oxidation, and the aromatic amine functionality can also undergo oxidative degradation.

Oxidation

The tetrahydroquinoline nucleus can be oxidized to the corresponding quinoline.[7] This is a primary degradation pathway to consider. The presence of the amine group at the 8-position may influence the rate and products of oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.

Photodegradation

Many aromatic compounds are susceptible to degradation upon exposure to light. Photostability testing, as mandated by ICH guideline Q1B, is crucial.[8][9] The energy from UV or visible light can lead to the formation of reactive species and subsequent degradation.

Hydrolysis

While the core tetrahydroquinoline structure is generally stable to hydrolysis, the hydrochloride salt in solution could be susceptible to pH-dependent degradation, although this is less common for the core structure itself.

Thermal Degradation

Exposure to high temperatures can provide the energy needed to initiate degradation reactions. Thermal degradation studies are essential to determine appropriate manufacturing and storage temperatures.

Designing a Forced Degradation Study

Forced degradation, or stress testing, is a critical step in understanding the stability of a drug substance.[2][10] The goal is to generate degradation products to develop and validate a stability-indicating analytical method. The following is a proposed workflow for a forced degradation study of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride.

Caption: Workflow for a forced degradation study.

Experimental Protocols

The following are detailed protocols for initiating a forced degradation study. The extent of degradation should ideally be between 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[4]

4.1.1. Acid and Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Stress: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 6, 12, 24 hours).

  • Neutralization: Prior to analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

4.1.2. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress: Add a volume of 3% hydrogen peroxide to the solution.

  • Incubation: Store the solution at room temperature and protect from light. Sample at various time points.

4.1.3. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C).

  • Solution State: Prepare a 1 mg/mL solution and store it at a high temperature (e.g., 80°C).

  • Sampling: Sample at various time points.

4.1.4. Photostability

  • Exposure: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

  • Control: A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice.

5.1. Method Development Strategy

  • Column Selection: A C18 or C8 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or non-polar degradants.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity and identifying the optimal wavelength for detection. Mass spectrometry (MS) detection is invaluable for identifying the mass of degradation products.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Summary of Potential Degradation Products

Based on the known chemistry of the tetrahydroquinoline scaffold, the following table summarizes potential degradation products that should be monitored during a stability study.

Degradation PathwayPotential Degradation ProductAnalytical Considerations
Oxidation8-AminoquinolineThe aromatic quinoline will have a different retention time and UV spectrum compared to the parent compound.
PhotodegradationVarious, including dimers and photo-oxidation productsA broad range of products with varying polarities may be formed. Gradient elution is likely necessary.
HydrolysisUnlikely to be a major pathway for the core structureMonitor for any changes in the chromatogram, though significant hydrolysis is not expected.

Conclusion

While specific stability data for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is not widely published, a systematic approach based on established scientific principles and regulatory guidelines can effectively characterize its stability profile. This guide provides a comprehensive framework for researchers to design and execute forced degradation studies, develop a stability-indicating analytical method, and ultimately ensure the quality and safety of this important pharmaceutical building block. The key to a successful stability program lies in a thorough understanding of the molecule's potential chemical liabilities and the application of rigorous analytical science.

References

  • 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride. MySkinRecipes. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. PubChem. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmtech. [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-8-amine | C9H12N2 | CID 20523209. PubChem. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]

  • DEVELOPMENT OF FORCED DEGRADATION STUDY. IJCRT.org. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Thermodynamics of tetrahydroquinoline oxidation. The detailed... ResearchGate. [Link]

Sources

Foundational

The Tetrahydroquinoline Scaffold: A Privileged Framework for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Tetrahydroquinoline Core The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, both of natural and synthetic origin.[1] This heterocyclic motif serves as a versatile framework, allowing for extensive derivatization to fine-tune its interaction with various biological targets.[2] The inherent structural features of the THQ ring system provide a three-dimensional architecture that can effectively mimic endogenous ligands and fit into the binding pockets of diverse proteins. As a result, THQ derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] This guide provides a comprehensive technical overview of these key biological activities, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate them.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide spectrum of human cancer cell lines.[4][5] Their multifaceted mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6][7]

A. Mechanisms of Anticancer Action

A significant body of research has demonstrated that the anticancer activity of THQ derivatives stems from their ability to interfere with key cellular processes essential for tumor growth and survival.

  • Induction of Apoptosis: Many THQ derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through both intrinsic and extrinsic pathways. For instance, certain tetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells by causing cell cycle arrest at the G2/M phase.[8]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, THQ compounds can halt the proliferation of cancer cells. Studies have shown that some derivatives can induce cell cycle arrest at various phases, thereby preventing cancer cells from dividing and multiplying.[8]

  • Inhibition of Proliferation and Metastasis: The spread of cancer to distant organs, or metastasis, is a major cause of mortality. Certain THQ derivatives have been found to suppress the migration and colony formation of cancer cells, indicating their potential to inhibit metastasis.[6]

  • Modulation of Signaling Pathways: A key mechanism underlying the anticancer activity of many THQ derivatives is their ability to modulate critical signaling pathways that control cell growth, survival, and proliferation. The PI3K/AKT/mTOR pathway, a central regulator of these processes, is a frequent target. Some tetrahydroquinolinones have been shown to induce autophagy in colorectal cancer cells by disrupting this pathway.[6][9]

B. Quantitative Anticancer Activity Data

The in vitro anticancer activity of THQ derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative THQ derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)Micromolar concentrations[6][9]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HTC-116 (Colon)Potent cytotoxicity[8]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549 (Lung)Potent cytotoxicity[8]
Quinoline 13HeLa (Cervical)8.3[10]
Tetrahydroquinoline 18HeLa (Cervical)13.15[10]
Quinoline 12PC3 (Prostate)31.37[10]
Quinoline 11PC3 (Prostate)34.34[10]
Newly Synthesized THQs (7 compounds)HCT116 (Colon) & MCF7 (Breast)16.33 - 34.28[11]
Sulfonamide-bearing THQs (e.g., 32, 25, 41)Various2.5 - 12.5 µg/mL[12]
C. Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation, making it a valuable tool for initial screening of potential anticancer compounds.[13]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

D. Visualization of Anticancer Mechanism

PI3K_AKT_mTOR_Pathway THQ Tetrahydroquinoline Derivative PI3K PI3K THQ->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline derivatives.

II. Neuroprotective Activity: Combating Neurodegeneration

Certain tetrahydroquinoline derivatives have demonstrated significant neuroprotective potential, offering a promising avenue for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[2][14] Their mechanisms of action often involve the inhibition of key enzymes involved in neurotransmitter degradation and the mitigation of oxidative stress.[15][16]

A. Mechanisms of Neuroprotective Action

The neuroprotective effects of THQ derivatives are primarily attributed to their ability to modulate cholinergic neurotransmission and protect neuronal cells from damage.

  • Acetylcholinesterase (AChE) Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[14] Many THQ derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[15][17][18] By inhibiting AChE, these compounds enhance cholinergic neurotransmission, which is crucial for cognitive functions like learning and memory.[14][16]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. Some THQ derivatives possess antioxidant properties, enabling them to scavenge harmful free radicals and protect neurons from oxidative damage.[19][20]

B. Quantitative Neuroprotective Activity Data

The potency of THQ derivatives as neuroprotective agents is often assessed by their ability to inhibit acetylcholinesterase. The following table presents the IC50 values for AChE inhibition by selected THQ compounds.

Compound/DerivativeEnzymeIC50 (µM)Reference
Tacrine-tetrahydroquinoline heterodimer (7b)Acetylcholinesterase (AChE)< 0.001[14][16]
THQ-isoxazoline hybrid (5n)Acetylcholinesterase (AChE)4.24
Synthesized THQ derivativeAcetylcholinesterase (AChE)215
C. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring AChE activity and screening for its inhibitors.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine, which is formed from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of DTNB, acetylthiocholine iodide (ATCI), and the test tetrahydroquinoline derivatives in a suitable buffer (e.g., phosphate buffer, pH 8.0). Also, prepare a solution of AChE enzyme.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (without inhibitor). Calculate the IC50 value from the dose-response curve.

D. Visualization of Neuroprotective Mechanism

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Initiates THQ Tetrahydroquinoline Derivative THQ->AChE Inhibition

Caption: Inhibition of acetylcholinesterase (AChE) by tetrahydroquinoline derivatives in the synaptic cleft.

III. Anti-inflammatory and Antimicrobial Activities

Beyond their anticancer and neuroprotective properties, tetrahydroquinoline derivatives have also demonstrated significant potential as anti-inflammatory and antimicrobial agents.[3][21]

A. Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[22][23] Tetrahydroquinoline derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Mechanisms and Evaluation:

  • Inhibition of Pro-inflammatory Mediators: Some THQ derivatives can inhibit the production of nitric oxide (NO), a key pro-inflammatory molecule.

  • In Vitro Assays: The anti-inflammatory activity of THQ derivatives can be evaluated using various in vitro assays, including:

    • Protein Denaturation Assay: This assay assesses the ability of a compound to prevent the denaturation of proteins, a process associated with inflammation.[24][25]

    • Membrane Stabilization Assay: This method evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, thereby limiting the release of inflammatory mediators.[24][25]

    • Enzyme Inhibition Assays: These assays measure the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[22][24]

B. Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Tetrahydroquinoline derivatives have shown promising activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.[15][26]

Evaluation of Antimicrobial Activity:

Standard microbiological techniques are employed to assess the antimicrobial potential of THQ derivatives.

  • Broth Dilution Method: This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Disk Diffusion Method: In this assay, a paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disk is measured to assess the antimicrobial activity.

IV. Structure-Activity Relationships (SAR)

The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on the THQ core.[27][28][29] Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective compounds. For example, in the context of anticancer activity, the lipophilicity of the molecule can play a significant role, with more lipophilic derivatives sometimes exhibiting greater cytotoxicity.[10] Similarly, for AChE inhibition, the specific substituents on the THQ ring can influence the binding affinity to the enzyme's active site.[30][31]

V. Conclusion and Future Perspectives

The tetrahydroquinoline scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of this chemical class in addressing a wide range of diseases. Future research in this area will likely focus on the synthesis of novel THQ libraries with greater structural diversity, the elucidation of their precise molecular targets and mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to develop clinically viable drug candidates. The continued exploration of the chemical space around the tetrahydroquinoline core holds great promise for the future of drug discovery.

References

  • A Comparative Guide to the Anticancer Activity of Tetrahydroquinoline Deriv
  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation - ResearchG
  • The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers - Benchchem.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).
  • Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science Publishers.
  • Structure-activity relationship of tetrahydroquinoline ring deriv
  • The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery.
  • Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline deriv
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchG
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH.
  • synthesis and biological activities of new tetrahydroquinoline and pyrimidine deriv
  • Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed.
  • A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice.
  • In vitro assays to investigate the anti-inflamm
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Deriv
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC - NIH.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed.
  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul
  • (PDF)
  • Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors | Request PDF - ResearchG
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - Xi'an Jiaotong-Liverpool University (XJTLU).
  • Biological Activities of Tetrahydroisoquinolines Deriv
  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - MDPI.
  • (PDF)
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed.

Sources

Exploratory

"discovery and history of 8-amino-tetrahydroquinolines"

An In-Depth Technical Guide to the Discovery and History of 8-Aminoquinolines and their Tetrahydro-Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Scaffolds The 8-a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 8-Aminoquinolines and their Tetrahydro-Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Scaffolds

The 8-aminoquinoline scaffold is a cornerstone in the history of medicinal chemistry, most notably for its pivotal role in the fight against malaria. This guide provides a comprehensive exploration of the discovery and development of this critical class of therapeutic agents. It is essential, however, to begin with a crucial distinction. The foundational and historically significant antimalarial drugs, such as pamaquine and primaquine, are derivatives of the aromatic 8-aminoquinoline core. Their counterparts, the 8-amino-tetrahydroquinolines , which feature a saturated carbocyclic ring, represent a distinct, more contemporary area of chemical exploration. This guide will first delve into the rich history of the aromatic 8-aminoquinolines, which laid the groundwork for modern antimalarial therapy, before examining the synthesis and emerging potential of their tetrahydro-derivatives.

Part 1: The Dawn of a New Era - The Discovery of Pamaquine

The story of synthetic antimalarials begins in the early 20th century, born out of a necessity to find alternatives to quinine, the natural product derived from the bark of the Cinchona tree. This quest led German chemists at Bayer, inspired by the staining properties of methylene blue which showed some antimalarial activity, to investigate related chemical structures. In 1924, this systematic effort culminated in the synthesis of pamaquine (formerly known as Plasmochin) by Schulemann, Schoenhoeffer, and Wingler. This marked the discovery of the second synthetic antimalarial drug and validated the burgeoning field of organic chemistry as a powerful tool for creating targeted therapeutics.

Pamaquine was the first clinically useful 8-aminoquinoline. In 1926, Roehl demonstrated its efficacy against malaria in birds, paving the way for its use in humans. A large-scale trial by the British military in 1929 provided the first evidence that it was possible to prevent the relapse of Plasmodium vivax malaria, a feat that quinine could not achieve.

However, the promise of pamaquine was tempered by its significant toxicity. The therapeutic window was narrow, and adverse effects, including methemoglobinemia and hemolytic anemia, were common. These toxicities were particularly severe in individuals who would later be identified as having a glucose-6-phosphate dehydrogenase (G6PD) deficiency. Attempts to mitigate these effects by combining pamaquine with quinine were empirically adopted, but its use with other synthetic antimalarials of the time, such as quinacrine, led to severe hemolytic reactions. Due to its toxicity and lower efficacy compared to later compounds, pamaquine is no longer in routine use.

Visualizing the Core Structures

Caption: Core structures of 8-aminoquinoline and 8-amino-tetrahydroquinoline.

Part 2: The "Radical Cure" - Primaquine's Ascendancy

The limitations of pamaquine and the strategic importance of malaria control during World War II spurred a massive research program in the United States to develop safer and more effective antimalarials. This effort led to the synthesis of primaquine in 1946. As an analogue of pamaquine, primaquine demonstrated a significantly improved therapeutic index, being more effective and less toxic.

Primaquine's defining characteristic is its unique ability to eliminate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, the parasites responsible for relapsing malaria. This activity against the exoerythrocytic forms of the parasite led to the concept of a "radical cure"—the complete eradication of all parasite forms from the body. It also exhibits activity against the gametocytes of all human malaria species, making it a valuable tool for blocking transmission.

The large-scale deployment of primaquine to U.S. soldiers returning from the Korean War in the early 1950s was highly successful in preventing relapses of P. vivax malaria. It was during this period that a critical pharmacogenetic discovery was made: the observation that primaquine could induce severe hemolytic anemia in a subset of individuals, particularly those of African and Mediterranean descent. Subsequent research linked this sensitivity to a deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD), a landmark discovery that ushered in a new understanding of how genetic variations can dictate drug responses.

Primaquine: Mechanism of Action

The precise mechanism of action of primaquine is not fully elucidated but is understood to be a pro-drug that requires metabolic activation. Its antimalarial and hemolytic properties are believed to stem from its metabolites, which act as potent oxidizing agents. These metabolites interfere with essential parasite processes, potentially through the generation of reactive oxygen species (ROS) that damage parasite cells and disrupt mitochondrial function.

Primaquine Primaquine (Pro-drug) Metabolites Reactive Metabolites (e.g., 5-hydroxyprimaquine) Primaquine->Metabolites Metabolic Activation (Host) ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Damage Parasite Damage (Mitochondrial Dysfunction, etc.) ROS->Damage Efficacy Antimalarial Efficacy (Hypnozoitocidal Activity) Damage->Efficacy

Caption: Proposed mechanism of action for primaquine.

Part 3: The Next Generation - Tafenoquine

For decades, primaquine remained the only drug available for the radical cure of relapsing malaria. However, the need for a 14-day treatment course often led to poor patient adherence. This challenge prompted the development of tafenoquine, a long-acting 8-aminoquinoline analogue of primaquine, which was approved for medical use in 2018.

Tafenoquine's key advantage is its significantly longer half-life, allowing for a single-dose regimen to achieve a radical cure. Like primaquine, it is active against all stages of the malaria parasite life cycle, including hypnozoites, and carries a similar risk of hemolysis in G6PD-deficient individuals. Its mechanism of action is also thought to be similar to primaquine's, involving the inhibition of hematin polymerization and the induction of mitochondrial dysfunction in the parasite.

Comparative Properties of Key 8-Aminoquinoline Antimalarials
FeaturePamaquinePrimaquineTafenoquine
Year of Synthesis 19241946Developed over decades, approved 2018
Primary Use Formerly for P. vivax relapseRadical cure of P. vivax/ovaleRadical cure (single dose) of P. vivax
Key Advantage First synthetic for relapseFirst effective "radical cure"Single-dose treatment
Major Limitation High toxicity14-day course, G6PD toxicityG6PD toxicity
Current Status ObsoleteStandard of careNew standard of care

Part 4: The Saturated Scaffold - Synthesis of 8-Amino-Tetrahydroquinolines

While the history of antimalarial 8-aminoquinolines is rooted in the aromatic quinoline structure, there is growing interest in their saturated counterparts, the 8-amino-5,6,7,8-tetrahydroquinolines. These compounds are not typically metabolites of the aromatic drugs but are synthesized de novo for various applications, including as chiral ligands in asymmetric catalysis and as building blocks for new therapeutic agents.

A primary method for the synthesis of the 5,6,7,8-tetrahydroquinoline core is the catalytic hydrogenation of the corresponding quinoline. This reaction, however, presents a regioselectivity challenge. Hydrogenation in neutral or weakly acidic conditions tends to reduce the pyridine ring, yielding 1,2,3,4-tetrahydroquinolines. To selectively saturate the benzene ring and produce the desired 5,6,7,8-isomer, the reaction must be performed in a strongly acidic medium.

Experimental Protocol: Synthesis of 6-Amino-5,6,7,8-tetrahydroquinoline

This protocol is adapted from a reported method for the preparation of amino-substituted 5,6,7,8-tetrahydroquinolines.

Step 1: Acetylation of 6-Aminoquinoline

  • Dissolve 6-aminoquinoline in a suitable solvent (e.g., dichloromethane).

  • Add an acetylating agent, such as acetic anhydride, and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction mixture to isolate the N-(quinolin-6-yl)acetamide.

Step 2: Catalytic Hydrogenation

  • In a high-pressure reaction vessel, dissolve the N-(quinolin-6-yl)acetamide in a strongly acidic solvent like trifluoroacetic acid.

  • Add a platinum-based catalyst, such as platinum(IV) oxide (PtO₂).

  • Pressurize the vessel with hydrogen gas (e.g., 500 psi) and heat to approximately 60 °C.

  • Maintain the reaction for several hours until the uptake of hydrogen ceases.

  • Carefully vent the vessel and filter the reaction mixture to remove the catalyst.

  • Neutralize the filtrate and extract the product to isolate N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide.

Step 3: Hydrolysis of the Acetamide

  • Reflux the N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide in an acidic aqueous solution (e.g., 6 N HCl).

  • After the reaction is complete, cool the solution and neutralize with a base.

  • Extract the aqueous layer with an organic solvent.

  • Dry and concentrate the organic extracts to yield 6-amino-5,6,7,8-tetrahydroquinoline.

cluster_0 Synthetic Workflow Start Aminoquinoline Step1 Acetylation (Protection) Start->Step1 Intermediate1 Acetamidoquinoline Step1->Intermediate1 Step2 Catalytic Hydrogenation (PtO₂, Strong Acid) Intermediate1->Step2 Intermediate2 Acetamido-5,6,7,8- tetrahydroquinoline Step2->Intermediate2 Step3 Acid Hydrolysis (Deprotection) Intermediate2->Step3 End Amino-5,6,7,8- tetrahydroquinoline Step3->End

Caption: General workflow for synthesizing amino-tetrahydroquinolines.

References

  • Facchetti, G., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(15), 4489. Available at: [Link]

  • Roehl, W. (1926). Die Wirkung des Plasmochins auf die Vogelmalaria. Archiv für Schiffs- und Tropen-Hygiene, 30(Supplement 3), 11-18. This reference is historically significant but a direct URL is not available; its findings are cited in numerous reviews.
  • MDPI. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available at: [Link]

  • Sharma, G., & Sharma, C. S. (2024). Tetrahydropyridine appended 8-aminoquinoline derivatives: Design, synthesis, in silico, and in vitro antimalarial studies. Bioorganic Chemistry, 151, 107674. Available at: [Link]

  • Marsden, S. P., et al. (2008). Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. The Journal of Organic Chemistry, 73(19), 7847–7850. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of primaquine and tafenoquine. Available at: [Link]

  • Taylor & Francis
Foundational

A Comprehensive Theoretical and Computational Guide to 1,2,3,4-Tetrahydroquinolin-8-amine: Unveiling Molecular Properties and Therapeutic Potential

Foreword: The Rationale for a Deep Computational Dive The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Deep Computational Dive

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] From antiarrhythmic and antiviral agents to potential treatments for neurodegenerative diseases like Alzheimer's, the versatility of this heterocyclic system is well-documented.[1] Within this important class of molecules, 1,2,3,4-Tetrahydroquinolin-8-amine (CAS: 54012-92-9) presents a particularly intriguing subject for in-depth computational analysis. Its structure, featuring a fused aliphatic and aromatic ring system with a strategically placed amino group, suggests a high potential for specific molecular interactions, making it a prime candidate for drug development.

While experimental studies have touched upon its synthesis, often via the hydrogenation of 8-nitroquinoline[2], and its use as a building block in more complex molecular architectures[3][4], a dedicated public-domain repository of its intrinsic molecular and electronic properties from a computational standpoint is lacking. This guide, therefore, serves as a comprehensive framework for a thorough theoretical and computational investigation of 1,2,3,4-Tetrahydroquinolin-8-amine. By leveraging the power of quantum chemical calculations and molecular modeling, we can predict its behavior, understand its reactivity, and rationally design future studies to explore its therapeutic potential. This document is structured to not only present data but to explain the causality behind the chosen computational methodologies, providing a self-validating system of protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational Quantum Chemical Analysis

The initial step in understanding any molecule at the quantum level is to determine its most stable three-dimensional structure and to characterize its electronic landscape. Density Functional Theory (DFT) is the workhorse for such investigations in computational chemistry, offering a favorable balance between accuracy and computational cost.

Geometry Optimization: The Ground State Blueprint

The first and most critical calculation is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing the most probable structure of the molecule.

Protocol for Geometry Optimization:

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. B3LYP is widely used for its robust performance in predicting molecular geometries and electronic properties for a broad range of organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.

  • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) using water as the solvent should be employed.

  • Validation: The optimization is confirmed to have reached a true energy minimum by performing a frequency calculation. The absence of any imaginary frequencies validates the optimized structure as a stable point on the potential energy surface.

Expected Insights and Data Presentation:

The output of this calculation will be the optimized Cartesian coordinates of each atom. From this, we can derive key structural parameters.

Table 1: Predicted Geometric Parameters of 1,2,3,4-Tetrahydroquinolin-8-amine

ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths C7-C8~1.40
C8-N (amine)~1.38
N1-C2~1.47
C2-C3~1.53
C3-C4~1.53
C4-C4a~1.51
Bond Angles C6-C7-C8~120
C7-C8-N (amine)~121
C2-N1-C8a~112
Dihedral Angle C2-N1-C8a-C8~ -25 (puckering of the aliphatic ring)

Note: The values in this table are illustrative and would be precisely determined by the DFT calculation.

Spectroscopic Characterization: The Theoretical Fingerprint

Once the optimized geometry is obtained, we can predict the molecule's vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting and validating experimental data. For instance, the calculated 1H NMR spectrum for N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-8-amine can be compared with reported experimental data.[5][6]

Protocol for Spectroscopic Calculations:

  • IR Spectroscopy: A frequency calculation on the optimized geometry (using the same DFT method and basis set) will yield the vibrational modes and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. This would be performed on the optimized structure, typically using the same DFT functional and basis set, and referencing the chemical shifts to a standard like tetramethylsilane (TMS).

Causality in Method Selection: The choice of the GIAO method is based on its proven accuracy in predicting NMR chemical shifts for organic molecules, providing a reliable theoretical counterpart to experimental data.

Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

These orbitals can be visualized to identify the regions of the molecule most likely to participate in chemical reactions.

Table 2: Predicted Electronic Properties of 1,2,3,4-Tetrahydroquinolin-8-amine

PropertyPredicted Value (eV)
HOMO Energy~ -5.5
LUMO Energy~ 0.5
HOMO-LUMO Gap~ 6.0
Dipole Moment~ 1.8 D

Note: These are representative values and would be determined from the DFT calculations.

The visualization of the HOMO would likely show a high electron density on the aromatic ring and the amino group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, suggesting its susceptibility to nucleophilic attack.

Part 2: Molecular Docking and Drug Development Potential

Given the prevalence of the tetrahydroquinoline core in bioactive molecules, a key application of computational studies is to explore the potential of 1,2,3,4-Tetrahydroquinolin-8-amine as a ligand for various protein targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Target Selection and Rationale

Based on the biological activities of similar compounds, several protein targets could be of interest. For example, derivatives of the related 8-aminoquinoline have been investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[7] Therefore, human acetylcholinesterase (AChE) would be a logical and high-value target for an initial docking study.

Molecular Docking Workflow

A rigorous and self-validating docking protocol is essential for generating trustworthy results.

Protocol for Molecular Docking:

  • Software: AutoDock Vina, Glide, or GOLD are industry-standard docking programs.

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for the amino acid residues, particularly those in the active site.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 1,2,3,4-Tetrahydroquinolin-8-amine.

    • Assign appropriate protonation states (at physiological pH, the amino group is likely to be protonated) and generate a 3D conformation.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses for the ligand within the receptor's active site.

    • The poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Post-Docking Analysis:

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Visualize the ligand-protein complex to understand the structural basis of the predicted binding.

Diagram of the Molecular Docking Workflow:

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Obtain PDB Structure Clean Clean Protein (Remove Water/Ligands) PDB->Clean Hydrogens Add Hydrogens & Assign Charges Clean->Hydrogens Grid Define Binding Site (Grid Box) Hydrogens->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking DFT DFT Optimized Structure Protonate Assign Protonation State DFT->Protonate Conformer Generate 3D Conformer Protonate->Conformer Conformer->Docking Analysis Analysis of Binding Poses and Interactions Docking->Analysis

Caption: A typical workflow for molecular docking studies.

Expected Insights from Docking:

A successful docking study would reveal a plausible binding mode of 1,2,3,4-Tetrahydroquinolin-8-amine within the active site of a target protein. For AChE, one might expect the protonated amino group to form a salt bridge with an acidic residue (e.g., Asp74) in the peripheral anionic site, while the aromatic ring could engage in pi-pi stacking with a tryptophan or tyrosine residue in the active site gorge.

Table 3: Illustrative Molecular Docking Results against Acetylcholinesterase

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1,2,3,4-Tetrahydroquinolin-8-amine-7.5Trp86, Tyr337Pi-Pi Stacking
Asp74Hydrogen Bond / Salt Bridge
Tyr124Hydrophobic
Donepezil (Reference Drug)-11.2Trp86, Phe338Pi-Pi Stacking
Ser203, His447Hydrogen Bond

Note: This data is hypothetical and serves to illustrate the type of results obtained from a docking study.

Part 3: Advanced Computational Insights and Future Directions

Beyond the foundational studies, more advanced computational methods can provide deeper insights into the behavior of 1,2,3,4-Tetrahydroquinolin-8-amine.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time (typically nanoseconds to microseconds). This can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes that may be important for biological activity.

Diagram of the Computational Chemistry Pipeline:

G cluster_quantum Quantum Mechanics (DFT) cluster_molecular Molecular Mechanics / Modeling cluster_drugdev Drug Development Opt Geometry Optimization Freq Frequency Calculation (IR/Validation) Opt->Freq NMR NMR Calculation Opt->NMR MO Molecular Orbitals (HOMO/LUMO) Opt->MO Docking Molecular Docking MO->Docking Provides Ligand Structure MD Molecular Dynamics Simulation Docking->MD ADMET ADMET Prediction MD->ADMET Informs on Stability SAR Structure-Activity Relationship (SAR) Studies ADMET->SAR

Caption: Integrated computational workflow from quantum mechanics to drug development.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery. Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize and de-risk lead compounds.

Conclusion: A Roadmap for Discovery

This technical guide has laid out a comprehensive, multi-faceted computational strategy for the deep characterization of 1,2,3,4-Tetrahydroquinolin-8-amine. By systematically applying a suite of validated theoretical methods, from quantum chemical calculations to molecular docking and dynamics, we can construct a detailed profile of this molecule's structural, electronic, and interactive properties. This in silico investigation serves as a powerful, cost-effective precursor to further experimental work, providing a rational basis for its potential application in drug discovery and materials science. The insights gained from such a study would not only illuminate the specific properties of this amine but also contribute to a broader understanding of the structure-activity relationships within the vital class of tetrahydroquinoline compounds.

References

  • Kaur, H., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(9), 16476-16519. [Link]

  • Deady, L. W., et al. (2008). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

  • Shaabani, A., et al. (2006). ChemInform Abstract: Synthesis of Heterocycles by Formal Cycloadditions of Isocyanides. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2024). Iridium-Catalyzed N-Alkylation of Amines with Alcohols through Borrowing Hydrogen Strategy. The Journal of Organic Chemistry, 89(20), 14351–14365. [Link]

  • Le-Phuc, T., et al. (2022). Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. Journal of the American Chemical Society, 144(31), 14167–14177. [Link]

  • Schlögl, M., et al. (2022). Chemistry—A European Journal. OPUS - BSZ. [Link]

  • Unger, M. D., et al. (2024). Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. Organic Process Research & Development. [Link]

  • Wang, C., et al. (2019). Copper-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with an Oxazaborolidine Complex. ACS Omega, 4(5), 9576–9583. [Link]

  • Shaabani, A., et al. (2007). Isocyanide-Based Three-Component Synthesis of Highly Substituted 1,6-Dihydro-6,6-dimethylpyrazine-2,3-dicarbonitrile, 3,4-Dihydrobenzo[g]quinoxalin-2-amine, and 3,4-Dihydro-3,3-dimethylquinoxalin-2-amine Derivatives. ResearchGate. [Link]

  • Ohkuma, T. (2013). Development of Catalytic Molecular Surface for Hydrogenation Reactions. Tokyo Institute of Technology. [Link]

  • Wang, C., et al. (2019). Copper-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with an Oxazaborolidine Complex. ACS Publications. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]

  • Marae, I. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332–8339. [Link]

  • Shaabani, A., et al. (2010). Oxidative Amidation of Aldehydes with Amines Catalysed by Fe(II) – Hydride Complex and N‐ Heterocyclic Carbenes (NHC). ResearchGate. [Link]

  • Shaabani, A., et al. (2013). ChemInform Abstract: EDTA-Catalyzed Synthesis of 3,4-Dihydroquinoxalin-2-amine Derivatives by a Three-Component Coupling of One-Pot Condensation Reactions in an Aqueous Medium. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride as a Versatile Synthetic Building Block

Abstract The 1,2,3,4-tetrahydroquinoline (THQ) framework is recognized as a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its presence in both na...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework is recognized as a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its presence in both natural products and targeted synthetic molecules underscores its importance in drug discovery, with derivatives exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[2][3][4] This guide focuses on 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride, a highly versatile bifunctional building block. The strategic placement of a primary aromatic amine at the C8-position and a secondary amine within the saturated heterocyclic ring offers synthetic chemists a powerful tool for creating diverse molecular architectures through regioselective functionalization. This document provides an in-depth exploration of its core reactivity, featuring field-proven protocols for key transformations and illustrating its application in the strategic synthesis of complex molecules relevant to modern drug development.

Core Reactivity: A Tale of Two Amines

The synthetic utility of 1,2,3,4-tetrahydroquinolin-8-amine stems from the differential reactivity of its two nitrogen centers. The exocyclic C8-amino group, being an aromatic primary amine, is an excellent nucleophile and readily participates in reactions such as acylation, sulfonylation, and diazotization. The endocyclic N1-amine is a secondary amine whose reactivity can be modulated by steric and electronic factors, allowing for selective alkylation, arylation, or Boc-protection, often after the C8-amine has been functionalized. This differential reactivity is the cornerstone of its strategic use in multi-step synthesis.

Key Synthetic Transformations & Protocols

Selective N-Acylation of the Exocyclic C8-Amine

The formation of an amide bond is one of the most fundamental and prevalent transformations in medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[5] N-acylation of the C8-amine of our building block serves to introduce a vast array of side chains, modulate physicochemical properties, and act as a key step in building more complex scaffolds.

Causality and Experimental Rationale: The protocol below utilizes an acyl chloride as the acylating agent. The reaction requires an organic base, such as triethylamine or pyridine, to act as a proton scavenger, neutralizing the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are critical to prevent the competing hydrolysis of the highly reactive acyl chloride.

Protocol 1: N-Acylation with Acyl Chloride

ParameterValue/ConditionPurpose
Reactants 1,2,3,4-Tetrahydroquinolin-8-amine HCl (1.0 equiv)Starting Building Block
Acyl Chloride (1.05 equiv)Acylating Agent
Triethylamine (2.2 equiv)Base (neutralizes both HCl salt and byproduct)
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent to prevent hydrolysis
Temperature 0 °C to Room TemperatureControls initial reaction rate
Atmosphere Nitrogen or ArgonMaintains anhydrous conditions
Monitoring Thin Layer Chromatography (TLC)Tracks consumption of starting material

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride (1.0 equiv) and suspend it in anhydrous DCM.

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equiv) dropwise and stir for 15 minutes. The initial 1.1 equivalents neutralize the hydrochloride salt, and the subsequent 1.1 equivalents are for the reaction byproduct.

  • Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.05 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by TLC until the starting amine spot is completely consumed (typically 1-3 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography on silica gel.

Experimental Workflow: N-Acylation

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Suspend Amine HCl in Anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acyl Chloride (dropwise at 0 °C) C->D E Warm to RT & Stir (1-3h) D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G Upon Completion H Extract with DCM G->H I Dry, Concentrate H->I J Purify via Chromatography I->J

Caption: Workflow for selective N-acylation of the C8-amine.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance. For its application here, the C8-amine must first be converted into a halide (e.g., via a Sandmeyer reaction) or a triflate. This protocol assumes the starting material is the synthetically accessible 8-bromo-1,2,3,4-tetrahydroquinoline. This reaction is invaluable for constructing biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Causality and Experimental Rationale: The reaction is catalyzed by a Palladium(0) species, which is sensitive to oxygen. Therefore, degassing the solvent and maintaining an inert atmosphere is paramount to prevent catalyst oxidation and deactivation. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) into the aryl-bromide bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

ParameterValue/ConditionPurpose
Reactants 8-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv)Electrophilic Partner
Arylboronic Acid (1.2 equiv)Nucleophilic Partner
Pd(PPh₃)₄ (3-5 mol%)Palladium(0) Catalyst
K₂CO₃ or K₃PO₄ (2.0 equiv)Base for Transmetalation
Solvent 1,4-Dioxane / Water (e.g., 4:1)Degassed solvent system
Temperature 80-100 °CPromotes catalytic cycle
Atmosphere Nitrogen or ArgonProtects Pd(0) catalyst
Monitoring LC-MS or TLCTracks reaction progress

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add the 8-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.03-0.05 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress over 4-12 hours using an appropriate technique like LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude biaryl product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product Base_Boron R²-B(OH)₂ + Base Base_Boron->PdII_RX

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Application Spotlight: Synthesis of a PIM-1 Kinase Inhibitor Scaffold

The PIM-1 kinase is a well-recognized therapeutic target in oncology, and various heterocyclic scaffolds, including quinolines, have been explored for its inhibition.[6][7][8] The strategic application of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride allows for the rapid construction of a core scaffold suitable for elaboration into a library of potential PIM-1 inhibitors.

The logical workflow involves first protecting or functionalizing the C8-amine, followed by modification of the aromatic ring.

Synthetic Strategy Overview

G A 1,2,3,4-Tetrahydroquinolin- 8-amine HCl B N-(THQ-8-yl)acetamide A->B  Step 1:  N-Acylation  (Protocol 1) C N-(8-Bromo-THQ-8-yl)acetamide B->C  Step 2:  Sandmeyer Reaction  (Conceptual) D N-(8-Aryl-THQ-8-yl)acetamide (PIM-1 Scaffold) C->D  Step 3:  Suzuki Coupling  (Protocol 2)

Caption: A multi-step pathway to a potential PIM-1 kinase inhibitor scaffold.

This strategy leverages the protocols detailed above to first install a desirable amide functionality at the C8-position, which can be crucial for target engagement. Subsequent bromination and a Suzuki coupling then introduce diversity at the C8-position, enabling structure-activity relationship (SAR) studies by varying the arylboronic acid used in the final step.

Safety and Handling

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is an amine salt and should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust. All reactions, especially those involving volatile solvents, palladium catalysts, and acyl chlorides, should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a potent and versatile building block for synthetic and medicinal chemistry. Its dual reactive sites—the exocyclic primary amine and the endocyclic secondary amine—provide a platform for controlled, regioselective modifications. By employing fundamental transformations such as N-acylation and leveraging powerful cross-coupling reactions like the Suzuki-Miyaura coupling, researchers can efficiently access a wide range of complex and biologically relevant molecules. The strategic pathways enabled by this starting material make it an invaluable asset in the toolkit of professionals in drug discovery and development.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • BenchChem. (2025).
  • Singh, S., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587–1622. [Link]

  • Bentham Science Publisher. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science.
  • Various Authors. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Taylor & Francis Online. (n.d.). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online.
  • ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines.
  • Ahmed, M., et al. (2017). Structure based drug design of Pim-1 kinase followed by pharmacophore guided synthesis of quinolone-based inhibitors. PubMed, 27(17), 2917-2930. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • Chen, H., et al. (n.d.). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. [Link]

  • BenchChem. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
  • National Institutes of Health (NIH). (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Tetrahydroacridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.

Sources

Application

The Derivatization of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride: A Versatile Scaffold for Drug Discovery

Application Note & Protocols Introduction: The Strategic Importance of the 1,2,3,4-Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Importance of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence in clinically relevant molecules stems from its rigid, three-dimensional structure which allows for precise orientation of substituents to interact with biological targets. THQ derivatives have demonstrated a wide spectrum of pharmacological activities, including antiarrhythmic, antiviral, and antimalarial properties, and are being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[2] The derivatization of the THQ core is a key strategy in drug discovery, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Specifically, the 8-amino substituent on the 1,2,3,4-tetrahydroquinoline ring offers a prime handle for derivatization. The primary amine at this position is a versatile nucleophile, readily undergoing reactions such as acylation, alkylation, and sulfonylation. This allows for the introduction of a diverse array of functional groups, leading to the generation of large and varied chemical libraries for high-throughput screening. This application note provides detailed protocols for the derivatization of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride, a commercially available starting material, with a focus on N-acylation and reductive amination as key methodologies in the synthesis of novel compounds for drug discovery.

Core Derivatization Strategies and Protocols

The primary amino group at the 8-position of the tetrahydroquinoline nucleus is amenable to a variety of chemical transformations. Below are detailed protocols for two of the most common and effective derivatization methods: N-acylation to form amides and reductive amination to generate secondary amines.

Protocol 1: N-Acylation of 1,2,3,4-Tetrahydroquinolin-8-amine with Acyl Chlorides

N-acylation is a robust method for introducing a wide range of substituents onto the 8-amino group. The use of acyl chlorides is a classic and efficient approach to forming a stable amide bond.

Rationale: This protocol utilizes a straightforward nucleophilic acyl substitution. The 8-amino group of the tetrahydroquinoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inert nature and ability to dissolve a wide range of organic compounds.

Experimental Protocol:

Materials:

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

  • Acyl chloride of interest (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated tetrahydroquinoline derivative.

Data Presentation:

EntryAcyl ChlorideBaseReaction Time (h)Yield (%)
1Benzoyl chlorideTEA485-95
2Acetyl chlorideDIPEA290-98
3Cyclopropanecarbonyl chlorideTEA680-90

Note: Yields are indicative and may vary based on the specific acyl chloride and reaction scale.

Visualization of N-Acylation Workflow:

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride reaction_step N-Acylation in DCM start_amine->reaction_step start_acyl_chloride Acyl Chloride (R-COCl) start_acyl_chloride->reaction_step start_base Base (e.g., TEA) start_base->reaction_step workup Aqueous Workup reaction_step->workup purification Column Chromatography workup->purification product 8-Acylamino-1,2,3,4- tetrahydroquinoline purification->product

Caption: N-Acylation workflow for derivatizing 1,2,3,4-tetrahydroquinolin-8-amine.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to a wide range of secondary and tertiary amines.[3][4] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Rationale: The reaction proceeds in two main steps. First, the 8-amino-tetrahydroquinoline reacts with the carbonyl group of an aldehyde or ketone to form an imine intermediate. This reaction is typically acid-catalyzed to facilitate the dehydration step. In the second step, a reducing agent, such as sodium triacetoxyborohydride (STAB), is used to selectively reduce the imine to the desired secondary amine.[5] STAB is a mild and selective reducing agent that is particularly effective for reductive aminations, as it is less likely to reduce the starting aldehyde or ketone compared to other borohydrides.

Experimental Protocol:

Materials:

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Add anhydrous DCM or DCE to the flask.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated tetrahydroquinoline derivative.

Data Presentation:

EntryCarbonyl CompoundReducing AgentReaction Time (h)Yield (%)
1BenzaldehydeSTAB1675-85
2CyclohexanoneSTAB2470-80
34-FluorobenzaldehydeSTAB1878-88

Note: Yields are indicative and may vary based on the specific carbonyl compound and reaction conditions.

Visualization of Reductive Amination Workflow:

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride imine_formation Imine Formation (cat. Acetic Acid) start_amine->imine_formation start_carbonyl Aldehyde or Ketone start_carbonyl->imine_formation reduction In-situ Reduction (STAB) imine_formation->reduction workup Aqueous Workup reduction->workup purification Column Chromatography workup->purification product 8-Alkylamino-1,2,3,4- tetrahydroquinoline purification->product

Caption: Reductive amination workflow for derivatizing 1,2,3,4-tetrahydroquinolin-8-amine.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the final products. Key diagnostic signals include the appearance of new resonances corresponding to the introduced acyl or alkyl groups and shifts in the signals of the tetrahydroquinoline core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For N-acylated products, the appearance of a strong carbonyl stretch (typically around 1650 cm-1) is indicative of amide bond formation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compounds.

Conclusion

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a valuable and readily available starting material for the synthesis of diverse libraries of compounds for drug discovery. The protocols for N-acylation and reductive amination detailed in this application note provide robust and versatile methods for its derivatization. The resulting amide and secondary amine derivatives can be further elaborated or directly screened for biological activity, offering a rich platform for the development of novel therapeutic agents.

References

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 2017.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2014.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2020.

  • Reductive amination - Wikipedia.

  • DL-8-methyl-1,2,3,4-tetrahydroquinoline - SpectraBase.

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 2021.

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 2024.

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal.

  • 1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides. The Journal of Organic Chemistry, 2008.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2014.

  • Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 2015.

  • Reductive Amination | Synthesis of Amines - YouTube.

  • A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. Synlett, 2018.

  • Various bioactive natural and synthetic 1,2,3,4‐tetrahydroquinolines. - ResearchGate.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2020.

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 2021.

  • Reductive Amination - YouTube.

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal.

  • Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 2021.

  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 2023.

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 2020.

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022.

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 2022.

  • Synthesis and Pharmacological Evaluation of Ether and Related Analogues of Delta 8-, Delta 9-, and Delta 9,11-tetrahydrocannabinol. Journal of Medicinal Chemistry, 1991.

  • N-Acylation in Combinatorial Chemistry. Arkivoc, 2004.

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 2025.

Sources

Method

Application Notes and Protocols for N-alkylation of 1,2,3,4-Tetrahydroquinolin-8-amine

Introduction: The Significance of N-Alkylated 1,2,3,4-Tetrahydroquinolin-8-amines The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 1,2,3,4-Tetrahydroquinolin-8-amines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-alkylation of the exocyclic primary amine at the 8-position of this scaffold can significantly modulate the pharmacological properties of the resulting molecules, influencing their target affinity, selectivity, and pharmacokinetic profiles. These N-alkylated derivatives are of considerable interest in drug discovery programs targeting a range of therapeutic areas. This document provides detailed protocols for the N-alkylation of 1,2,3,4-tetrahydroquinolin-8-amine, addressing the key challenge of regioselectivity and offering field-proven methodologies for achieving the desired products.

A primary challenge in the N-alkylation of 1,2,3,4-tetrahydroquinolin-8-amine is the presence of two nucleophilic nitrogen atoms: the secondary amine within the heterocyclic ring (N1) and the primary exocyclic amine at the 8-position (C8-NH2). The relative nucleophilicity of these two sites can lead to mixtures of N1-alkylated, C8-N-alkylated, and N1,C8-N-dialkylated products. Therefore, the choice of synthetic strategy is critical to ensure selective alkylation at the desired 8-amino group. This guide will detail two primary strategies to achieve this transformation: reductive amination and direct alkylation with alkyl halides, with a discussion on the use of protecting groups to ensure regioselectivity.

Protocol 1: N-Alkylation via Reductive Amination (Recommended for Mono-alkylation)

Reductive amination is a highly efficient and selective method for the formation of secondary and tertiary amines from primary amines and carbonyl compounds.[2][3][4][5] This method is particularly well-suited for the mono-alkylation of 1,2,3,4-tetrahydroquinolin-8-amine, as it generally avoids the over-alkylation issues that can be encountered with direct alkylation methods.[6]

The reaction proceeds via the initial formation of an imine intermediate between the primary amine and the aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly employed for this purpose.

Experimental Protocol: Reductive Amination

Materials:

  • 1,2,3,4-Tetrahydroquinolin-8-amine

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinolin-8-amine (1.0 equiv.) in anhydrous DCM or DCE (10 mL/mmol), add the desired aldehyde or ketone (1.1 equiv.).

  • Add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 1,2,3,4-tetrahydroquinolin-8-amine.

Data Summary: Reductive Amination
Carbonyl CompoundReducing AgentSolventTypical Yield (%)
BenzaldehydeNaBH(OAc)3DCM85-95
4-MethoxybenzaldehydeNaBH(OAc)3DCE80-90
AcetoneNaBH3CNMeOH75-85
CyclohexanoneNaBH(OAc)3DCM80-90

Yields are estimated based on similar reported reductive amination reactions.

Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Start_Amine 1,2,3,4-Tetrahydro- quinolin-8-amine Imine_Formation Imine Formation (Catalytic Acid) Start_Amine->Imine_Formation Start_Carbonyl Aldehyde or Ketone Start_Carbonyl->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Quench Quench with Sat. NaHCO3 Reduction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds.[7][8] However, for 1,2,3,4-tetrahydroquinolin-8-amine, this method can be complicated by over-alkylation of the primary amine to form tertiary amines and quaternary ammonium salts, as well as competing alkylation at the N1 position.[6] To favor mono-alkylation at the 8-amino position, it is recommended to use a 1:1 stoichiometry of the amine and the alkylating agent and to carefully control the reaction conditions. The use of a bulky base may also help to minimize side reactions.

Experimental Protocol: Direct Alkylation

Materials:

  • 1,2,3,4-Tetrahydroquinolin-8-amine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinolin-8-amine (1.0 equiv.) in ACN or DMF (10 mL/mmol), add the base (K2CO3, 2.0 equiv. or DIPEA, 1.5 equiv.).

  • Add the alkyl halide (1.0-1.1 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from starting material and any di-alkylated or N1-alkylated byproducts.

Data Summary: Direct Alkylation
Alkyl HalideBaseSolventTemperature (°C)Typical Yield (%)
Benzyl BromideK2CO3ACN6050-70
Ethyl IodideDIPEADMF5040-60
Propyl BromideK2CO3ACN7045-65

Yields are for the mono-N-alkylated product and can vary significantly based on the reactivity of the alkyl halide and the extent of side reactions.

Strategy for Ensured Selectivity: N1-Protection

To unequivocally ensure selective N-alkylation at the 8-amino position, a protection-alkylation-deprotection strategy is the most robust approach. The secondary amine at the N1 position can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This renders the N1 position non-nucleophilic, allowing for the selective alkylation of the 8-amino group.

N1-Protection, C8-Alkylation, and Deprotection Workflow

G Start_Amine 1,2,3,4-Tetrahydro- quinolin-8-amine Protection N1-Protection (e.g., Boc2O, TEA, DCM) Start_Amine->Protection Protected_Amine N1-Boc-Protected Amine Protection->Protected_Amine Alkylation C8-N-Alkylation (Reductive Amination or Direct Alkylation) Protected_Amine->Alkylation Protected_Product N1-Boc, C8-N-Alkyl Product Alkylation->Protected_Product Deprotection N1-Deprotection (e.g., TFA, DCM) Protected_Product->Deprotection Final_Product Selective C8-N-Alkyl Product Deprotection->Final_Product

Caption: Workflow for selective C8-N-alkylation using an N1-protection strategy.

Experimental Protocol: N1-Protection (Boc)
  • Dissolve 1,2,3,4-tetrahydroquinolin-8-amine (1.0 equiv.) and triethylamine (TEA, 1.5 equiv.) in DCM.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc2O, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N1-Boc-protected intermediate, which can often be used in the next step without further purification.

Following protection, either of the previously described alkylation protocols can be employed. The subsequent deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM.

Conclusion

The N-alkylation of 1,2,3,4-tetrahydroquinolin-8-amine can be effectively achieved through several synthetic routes. For selective mono-alkylation, reductive amination is the preferred method due to its high selectivity and generally good yields. Direct alkylation with alkyl halides offers a more classical approach but requires careful control to minimize side reactions. For applications where regioselectivity is paramount, an N1-protection strategy provides an unambiguous route to the desired C8-N-alkylated product. The choice of protocol will depend on the specific requirements of the research, including the desired scale of the reaction, the nature of the alkyl group to be introduced, and the tolerance of other functional groups in the molecule.

References

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021).
  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 19735-19773.
  • Wikipedia contributors. (2023).
  • Zhang, Y., et al. (2018). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)-one. Tetrahedron, 74(15), 1735-1741.

  • Fokin, V. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 77.
  • ResearchGate. (2018).
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia contributors. (2023).
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.
  • MDPI. (2019). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 24(18), 3298.
  • ResearchGate. (2021).
  • ResearchGate. (2012).
  • Ábrahámi, R. A., et al. (2018).
  • Master Organic Chemistry. (2017).
  • Der Pharma Chemica. (2012).
  • Beilstein Journal of Organic Chemistry. (2017).
  • YouTube. (2021).
  • RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • YouTube. (2023).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017).
  • Angewandte Chemie International Edition. (2021).
  • Molecules. (2022).

Sources

Application

The Strategic Application of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in the architecture of numerous biologically active molecules, lending itself to a diverse array of therapeutic applications.[1][2] This guide focuses on a key de...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in the architecture of numerous biologically active molecules, lending itself to a diverse array of therapeutic applications.[1][2] This guide focuses on a key derivative, 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, and its strategic implementation in medicinal chemistry programs. While this specific molecule is more frequently employed as a versatile building block rather than a final therapeutic agent, its inherent structural features provide a robust starting point for the synthesis of novel chemical entities with significant pharmacological potential.[3] This document will provide an in-depth exploration of its applications, potential derivatization pathways, and generalized protocols for the synthesis and evaluation of its derivatives.

The 1,2,3,4-Tetrahydroquinoline Core: A Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent structural motif in a multitude of synthetic pharmaceuticals.[1] Its presence in drugs targeting a wide range of conditions, including cancer, infectious diseases, and neurological disorders, underscores its status as a "privileged scaffold" in medicinal chemistry.[2][4] The unique three-dimensional structure of the tetrahydroquinoline ring system allows for the precise spatial orientation of substituents, facilitating interactions with various biological targets.

Properties and Handling of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

1,2,3,4-Tetrahydroquinolin-8-amine is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility, which are critical for its use in both synthetic and biological applications.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂ · HClN/A
Molecular Weight184.67 g/mol N/A
AppearanceOff-white to light yellow solidN/A
SolubilitySoluble in water and polar organic solventsGeneral knowledge

Protocol 1: Preparation of Stock Solutions

The hydrochloride salt form of 1,2,3,4-Tetrahydroquinolin-8-amine facilitates the preparation of aqueous stock solutions for biological screening and as a reactant in aqueous-based synthetic reactions.

Materials:

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

  • Sterile, deionized water or appropriate buffer (e.g., PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride.

  • Add the appropriate volume of solvent to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • If necessary, sterile filter the solution through a 0.22 µm filter for use in cell-based assays.

  • Store the stock solution at -20°C for long-term storage.

Synthetic Utility and Derivatization Strategies

The primary value of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in medicinal chemistry lies in its potential for derivatization at two key positions: the primary aromatic amine at the 8-position and the secondary amine within the heterocyclic ring.

Derivatization of the 8-Amino Group

The 8-amino group serves as a versatile handle for introducing a wide range of functional groups to explore structure-activity relationships (SAR).

Common Derivatization Reactions:

  • Amide Formation: Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce diverse substituents.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to form diarylamines.

Protocol 2: Parallel Amide Synthesis from 1,2,3,4-Tetrahydroquinolin-8-amine

This protocol outlines a general procedure for the parallel synthesis of an amide library to rapidly explore SAR at the 8-position.

Materials:

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

  • A library of diverse carboxylic acids

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of 1,2,3,4-Tetrahydroquinolin-8-amine (free base, generated by neutralization of the hydrochloride salt with a base) in anhydrous DMF.

  • Dispense the stock solution into the wells of the 96-well reaction block.

  • Add a solution of the corresponding carboxylic acid (1.1 equivalents) to each well.

  • Add a solution of the coupling agent (1.2 equivalents) and the organic base (2.0 equivalents) to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate).

  • Purify the products using high-throughput purification techniques (e.g., preparative HPLC).

G cluster_synthesis Parallel Amide Synthesis Workflow start Start: 1,2,3,4-Tetrahydroquinolin-8-amine HCl free_base Generate Free Base start->free_base dispense_amine Dispense Amine Stock free_base->dispense_amine add_acids Add Carboxylic Acid Library dispense_amine->add_acids add_reagents Add Coupling Reagents add_acids->add_reagents react React at RT add_reagents->react quench Quench and Extract react->quench purify Purify Products quench->purify end End: Amide Library purify->end

Caption: Workflow for parallel amide synthesis.

Derivatization of the Tetrahydroquinoline Nitrogen

The secondary amine in the tetrahydroquinoline ring offers another point for modification, which can influence the compound's physicochemical properties and biological activity.

Common Derivatization Reactions:

  • N-Alkylation: Introduction of alkyl groups.

  • N-Arylation: Formation of an N-aryl bond.

  • N-Acylation: Formation of an amide bond.

Potential Therapeutic Applications of Derivatives

Based on the broader class of aminotetrahydroquinolines, derivatives of 1,2,3,4-Tetrahydroquinolin-8-amine could be explored for a variety of therapeutic targets.

Anticancer Agents

The tetrahydroquinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[4] Derivatives can be designed to target various cancer-related pathways.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of newly synthesized derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Synthesized tetrahydroquinoline derivatives

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC₅₀ value for each compound.

G cluster_screening Biological Screening Funnel start Start: Synthesized Library primary_screen Primary Screen (e.g., MTT Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen (e.g., Kinase Assay) hit_id->secondary_screen lead_gen Lead Generation secondary_screen->lead_gen end End: Lead Candidate lead_gen->end

Caption: General biological screening funnel.

Central Nervous System (CNS) Agents

The structural similarity of the tetrahydroquinoline core to certain neurotransmitters makes it an attractive scaffold for developing CNS-active agents.[3]

Anti-infective Agents

Derivatives of the related 1,2,3,4-tetrahydroisoquinoline scaffold have shown promise as antibacterial and anti-HIV agents, suggesting a potential avenue of investigation for tetrahydroquinoline analogs.[5]

Conclusion

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride represents a valuable and versatile starting material for medicinal chemistry campaigns. Its dual points of potential derivatization allow for the creation of large and diverse compound libraries. While direct biological activity of the parent compound is not widely reported, its utility as a scaffold for the synthesis of potent and selective modulators of various biological targets is clear. The protocols and strategies outlined in this guide provide a framework for researchers to unlock the therapeutic potential of this important chemical entity.

References

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • Aromatic Amines : An Assessment of the Biological and Environmental Effects. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • NIH. (n.d.). Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride. Retrieved from [Link]

  • CDC. (n.d.). amines, aromatic 2002 | niosh. Retrieved from [Link]

  • ResearchGate. (n.d.). Various bioactive natural and synthetic 1,2,3,4‐tetrahydroquinolines. Retrieved from [Link]

  • NIH. (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride in Antimalarial Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Promise of the Quinoline Scaffold in Antimalarial Drug Discovery The quinoline ring system is a cornerstone of antimalarial chemo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring system is a cornerstone of antimalarial chemotherapy, yielding foundational drugs such as quinine and chloroquine. Within this chemical class, 8-aminoquinolines are of particular importance due to their unique ability to target the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, making them indispensable for preventing malaria relapse.[1][2] 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, as a derivative of the 8-aminoquinoline scaffold, represents a promising area for antimalarial research and development. This technical guide provides an in-depth overview of the potential applications and relevant experimental protocols for investigating the antimalarial properties of this compound and its analogs. While specific data on the hydrochloride salt of the parent 8-amine is emerging, this document will leverage data from closely related tetrahydroquinoline derivatives to provide a comprehensive framework for its evaluation. A notable example is the tetrahydroquinoline MMV692140, identified from the Medicines for Malaria Venture (MMV) Pathogen Box, which has shown promising activity against Plasmodium falciparum.[3]

The Mechanistic Landscape: A Two-Step Relay of Activation and Action

The prevailing understanding of the mechanism of action for 8-aminoquinolines involves a two-step biochemical relay, a process that transforms these prodrugs into active antimalarial agents.

Step 1: Metabolic Activation. 8-aminoquinolines are metabolically activated by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), to generate redox-active metabolites. This metabolic transformation is crucial for their parasiticidal activity.

Step 2: Generation of Reactive Oxygen Species (ROS). The active metabolites are potent redox-cycling agents. This process generates substantial amounts of reactive oxygen species (ROS), such as hydrogen peroxide, within the parasite. The resulting oxidative stress is believed to be the primary driver of parasite killing by disrupting essential cellular functions.

Recent research on tetrahydroquinoline analogs, such as MMV692140, suggests that they may also target other essential parasite pathways. Studies have identified the Plasmodium falciparum translation elongation factor 2 (PfeEF2) as a potential target, indicating a mode of action that involves the inhibition of protein synthesis.[3] This dual mechanism, combining oxidative stress with the inhibition of a crucial enzyme, makes the tetrahydroquinoline scaffold a compelling starting point for the development of novel antimalarials.

Antimalarial_Mechanism cluster_host Host Cell cluster_parasite Plasmodium Parasite Prodrug 1,2,3,4-Tetrahydroquinolin-8-amine (Prodrug) CYP2D6 CYP2D6 Prodrug->CYP2D6 Metabolism Metabolites Active Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling PfeEF2 PfeEF2 (Translation Elongation Factor 2) Metabolites->PfeEF2 Inhibition CYP2D6->Metabolites Parasite_Death Parasite Death ROS->Parasite_Death Oxidative Stress Protein_Synthesis Protein Synthesis PfeEF2->Protein_Synthesis Blocks Protein_Synthesis->Parasite_Death Leads to

Caption: Proposed dual mechanism of action for tetrahydroquinoline-based antimalarials.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The following protocols provide a framework for the systematic evaluation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride and its analogs as potential antimalarial agents.

Protocol 1: In Vitro Antimalarial Susceptibility Testing using the SYBR Green I-based Fluorescence Assay

This assay is a widely used, simple, and cost-effective method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[4][5][6]

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, providing a measure of parasite growth.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7, Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (or analog) stock solution (in DMSO)

  • Chloroquine or Artemisinin (as control drugs)

  • 96-well flat-bottom microplates

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage.

  • Drug Plate Preparation: Prepare serial dilutions of the test compound and control drugs in complete culture medium in a 96-well plate. Include a drug-free control.

  • Assay Setup: Prepare a parasite culture suspension with 0.5% parasitemia and 2% hematocrit. Add 200 µL of this suspension to each well of the drug-prepared plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • Prepare a fresh lysis buffer containing SYBR Green I at a final dilution of 1:5000.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected erythrocytes.

    • Normalize the fluorescence values to the drug-free control.

    • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

SYBR_Green_Assay_Workflow Start Start Parasite_Culture Synchronized P. falciparum Culture Start->Parasite_Culture Assay_Setup Add Parasite Suspension to Plates Parasite_Culture->Assay_Setup Drug_Plates Prepare Drug Dilution Plates Drug_Plates->Assay_Setup Incubation Incubate for 72 hours Assay_Setup->Incubation Lysis_Staining Add SYBR Green I Lysis Buffer Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Protocol 2: In Vivo Antimalarial Efficacy Testing in a Murine Model (Peter's 4-Day Suppressive Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[7]

Materials:

  • Female Swiss albino mice (6-8 weeks old)

  • Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA)

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (or analog) formulation (e.g., in 7% Tween 80 and 3% ethanol)

  • Chloroquine (as positive control)

  • Vehicle (as negative control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.

  • Treatment:

    • Randomly divide the mice into groups (n=5 per group): vehicle control, positive control (chloroquine, e.g., 20 mg/kg/day), and test compound groups (at various doses).

    • Two hours post-infection (Day 0), administer the first dose of the respective treatments orally or intraperitoneally.

    • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Microscopy:

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of suppression of parasitemia for each treated group relative to the vehicle control group using the formula: % Suppression = [(Parasitemia in control - Parasitemia in treated) / Parasitemia in control] x 100

    • The 50% effective dose (ED50) can be determined by testing a range of doses.

In_Vivo_Assay_Workflow Start Start Infection Infect Mice with P. berghei Start->Infection Grouping Randomize Mice into Treatment Groups Infection->Grouping Treatment Administer Treatment (Days 0-3) Grouping->Treatment Blood_Smear Prepare Blood Smears (Day 4) Treatment->Blood_Smear Staining_Microscopy Giemsa Staining and Parasitemia Counting Blood_Smear->Staining_Microscopy Data_Analysis Calculate % Suppression Staining_Microscopy->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo 4-day suppressive test in a murine malaria model.

Data Presentation: A Comparative Overview

Quantitative data from antimalarial testing should be presented clearly to allow for easy comparison. The following table provides an example based on data for a related tetrahydroquinoline compound, MMV692140.[3]

Table 1: In Vitro Antiplasmodial Activity of Tetrahydroquinoline Analog MMV692140

CompoundP. falciparum StrainIC50 (µM)
MMV6921403D7 (Chloroquine-sensitive)1.8
MMV692140Dd2 (Chloroquine-resistant)0.895
Chloroquine3D7 (Chloroquine-sensitive)~0.01
ChloroquineDd2 (Chloroquine-resistant)~0.1

Data presented is for illustrative purposes and is based on published findings for a tetrahydroquinoline analog.[3]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of experimental results, each protocol should incorporate self-validating systems:

  • In Vitro Assays: Always include a known standard antimalarial drug (e.g., chloroquine, artemisinin) as a positive control to confirm the sensitivity of the parasite strain and the validity of the assay setup. A drug-free control is essential for normalization, and a background control (uninfected erythrocytes) is necessary to account for non-specific fluorescence.

  • In Vivo Assays: A positive control group treated with a standard antimalarial drug (e.g., chloroquine for a sensitive strain) is crucial to validate the infection model and treatment administration. A negative control group receiving only the vehicle is necessary to determine the natural course of infection.

Conclusion and Future Directions

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride and its derivatives represent a promising class of compounds for antimalarial drug discovery. Their potential dual mechanism of action, targeting both parasite redox homeostasis and protein synthesis, offers an exciting avenue for overcoming drug resistance. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Further research should focus on synthesizing a library of analogs to establish clear structure-activity relationships, optimizing metabolic stability, and conducting comprehensive preclinical safety and efficacy studies. The exploration of this chemical space could lead to the development of the next generation of effective and safe antimalarial drugs.

References

  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]

  • Held, J., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1626, 89-99. Retrieved from [Link]

  • Held, J., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. Retrieved from [Link]

  • Habtamu, A., et al. (2018). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. Malaria Journal, 17(1), 259. Retrieved from [Link]

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. Retrieved from [Link]

  • Innocent, E., et al. (2009). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Tanzania Journal of Health Research, 11(3). Retrieved from [Link]

  • Campo, B., et al. (2020). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2. ChemMedChem, 15(18), 1735-1743. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the steps involved in performing the SYBR green I (A) and.... Retrieved from [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 50(9), 3036-3042. Retrieved from [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(11), 13095-13123. Retrieved from [Link]

  • Webster, H. K., et al. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. The Southeast Asian journal of tropical medicine and public health, 17(4), 515-525. Retrieved from [Link]

  • Amambua-Ngwa, A., et al. (2019). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Malaria Journal, 18(1), 324. Retrieved from [Link]

  • N'Da, D. D., et al. (2014). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 5(2), 139-143. Retrieved from [Link]

  • Al-Salahi, R., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6985. Retrieved from [Link]

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal, 16(1), 416. Retrieved from [Link]

  • Fortunak, J. M., et al. (2014). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 18(11), 1344-1352. Retrieved from [Link]

  • Moreno, A., et al. (2008). Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies. Antimicrobial Agents and Chemotherapy, 52(4), 1165-1173. Retrieved from [Link]

  • Jain, M., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1339-1342. Retrieved from [Link]

  • Singh, A., & Kumar, A. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 12(10), 6066-6088. Retrieved from [Link]

  • Jonckers, T. H. M., et al. (2012). Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. Malaria Journal, 11, 196. Retrieved from [Link]

  • Zhang, H., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(15), 8196-8212. Retrieved from [Link]

  • Annan, K., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(16), 4995. Retrieved from [Link]

  • Hauser, C. R., & Bloom, M. S. (1946). Synthesis of antimalarials; synthesis of certain 8-aminoquinolines. Journal of the American Chemical Society, 68(8), 1544-1546. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Tetrahydroquinoline Derivative The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Tetrahydroquinoline Derivative

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Derivatives of this and the closely related tetrahydroisoquinoline skeleton have demonstrated significant potential as inhibitors of key enzymes in the central nervous system, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), and have also shown promise as neuroprotective agents.[3][4][5][6][7] This document provides a comprehensive guide for the initial in vitro characterization of a novel compound, 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride.

While specific biological data for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is not yet extensively documented in publicly available literature, its structural features suggest several plausible mechanisms of action that warrant investigation. The presence of the tetrahydroquinoline core, coupled with an amino group, suggests potential interactions with targets implicated in neurodegenerative diseases.[3][8]

These application notes are designed to provide researchers with a robust framework of detailed protocols to systematically evaluate the bioactivity of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. We will focus on three primary areas of investigation:

  • Acetylcholinesterase (AChE) Inhibition: A key therapeutic strategy for Alzheimer's disease and other cognitive disorders.[9]

  • Monoamine Oxidase (MAO) Inhibition: A target for the treatment of depression and Parkinson's disease.[10][11]

  • Neuroprotection against Oxidative Stress: A crucial mechanism for mitigating neuronal damage in various neurodegenerative conditions.[12][13]

By following these protocols, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this promising compound.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride and its related analogs.[14] As a standard practice for novel chemical entities, handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

I. Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[9] The structural similarity of the tetrahydroquinoline scaffold to known AChE inhibitors makes this a primary assay for evaluation.[3][15] We will utilize the well-established Ellman's method, a colorimetric assay that is reliable, and suitable for high-throughput screening.[9][16]

Workflow for AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - Test Compound Dilutions B Prepare 96-well plate with Test Compound, Controls (Blank, Positive, Negative) A->B Setup C Add AChE to wells (except blank) B->C Dispense D Pre-incubate C->D Incubate E Add DTNB D->E Dispense F Initiate reaction with ATCI E->F Start G Measure absorbance at 412 nm (kinetic readings) F->G Read H Calculate reaction rates (ΔAbs/min) G->H Calculate I Determine % Inhibition and IC50 value H->I Analyze

Caption: Workflow for determining AChE inhibitory activity.

Detailed Protocol for AChE Inhibition Assay

This protocol is adapted from established methods for evaluating novel AChE inhibitors.[16][17][18]

1. Materials and Reagents:

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (Test Compound)

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Donepezil or Tacrine (Positive Control)[19]

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader capable of absorbance measurement at 412 nm

2. Preparation of Solutions:

  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH accurately.

  • AChE Solution (0.2 U/mL): Dissolve AChE in Tris-HCl buffer. Prepare fresh daily and keep on ice.

  • DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer.

  • ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in DMSO.

  • Test Compound Working Solutions: Prepare serial dilutions of the stock solution in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.

  • Positive Control Solutions: Prepare serial dilutions of Donepezil or Tacrine in a similar manner to the test compound.

3. Assay Procedure (96-well plate format):

  • Assay Setup: All measurements should be performed in triplicate.

    • Blank: 25 µL Tris-HCl buffer + 125 µL DTNB solution + 50 µL Tris-HCl buffer.

    • Negative Control (100% activity): 25 µL Tris-HCl buffer (with DMSO at the same concentration as the test compound wells) + 125 µL DTNB solution + 50 µL AChE solution.

    • Test Compound: 25 µL of each working solution of the test compound + 125 µL DTNB solution + 50 µL AChE solution.

    • Positive Control: 25 µL of each working solution of the positive control + 125 µL DTNB solution + 50 µL AChE solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of the test compound.

  • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) using non-linear regression analysis.

Parameter Description Typical Range for Novel Inhibitors
IC50 (AChE) The half-maximal inhibitory concentration against acetylcholinesterase.nanomolar (nM) to micromolar (µM)
IC50 (BuChE) The half-maximal inhibitory concentration against butyrylcholinesterase (for selectivity).nanomolar (nM) to micromolar (µM)
Selectivity Index (SI) The ratio of BuChE IC50 to AChE IC50. A higher value indicates greater selectivity for AChE.>1
Ki The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.nanomolar (nM) to micromolar (µM)

II. Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: MAO enzymes (MAO-A and MAO-B) are crucial in the metabolism of monoamine neurotransmitters.[10][11] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic approach for depression and neurodegenerative diseases like Parkinson's.[10] Given that some tetrahydroisoquinoline derivatives are known MAO inhibitors, evaluating this activity for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a logical step.[4][6][7] A fluorometric assay provides high sensitivity and is suitable for screening.[11]

Workflow for MAO Inhibition Assay

MAO_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - MAO-A/B Enzyme - Substrate (p-Tyramine) - HRP, Dye Reagent - Test Compound Dilutions B Prepare 96-well plate with Test Compound, Controls (Clorgyline for MAO-A, Pargyline for MAO-B) A->B Setup C Add MAO enzyme to wells B->C Dispense D Pre-incubate with Test Compound C->D Incubate E Add Working Reagent (Substrate, HRP, Dye) D->E Start F Incubate (in the dark) E->F Incubate G Measure fluorescence (Ex: 530 nm, Em: 585 nm) F->G Read I Determine MAO activity and % Inhibition G->I Calculate H Generate H2O2 Standard Curve H->I Calibrate

Caption: Workflow for determining MAO inhibitory activity.

Detailed Protocol for MAO Inhibition Assay

This protocol is based on commercially available fluorometric assay kits.[11]

1. Materials and Reagents:

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (Test Compound)

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Dye Reagent (e.g., Amplex Red or similar)

  • Clorgyline (Selective MAO-A inhibitor, Positive Control)

  • Pargyline or Selegiline (Selective MAO-B inhibitor, Positive Control)

  • Hydrogen Peroxide (H₂O₂) for standard curve

  • Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4)

  • DMSO

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Ex: ~530 nm, Em: ~585 nm)

2. Preparation of Solutions:

  • Assay Buffer: Prepare and adjust pH.

  • MAO-A/B Enzyme Solutions: Dilute enzymes to the desired concentration in assay buffer.

  • Test Compound Stock and Working Solutions: Prepare as described for the AChE assay.

  • Positive Control Stocks and Working Solutions: Prepare serial dilutions of Clorgyline and Pargyline.

  • H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards (e.g., 0 to 20 µM) in assay buffer.

  • Working Reagent: Prepare a master mix containing p-Tyramine, HRP, and the fluorescent dye reagent in assay buffer according to the manufacturer's instructions. Protect from light.

3. Assay Procedure (96-well plate format):

  • Assay Setup: Perform separate plates for MAO-A and MAO-B. All measurements in triplicate.

    • Standards: 50 µL of each H₂O₂ standard.

    • Negative Control (100% activity): 45 µL of MAO enzyme solution + 5 µL of assay buffer (with DMSO).

    • Test Compound: 45 µL of MAO enzyme solution + 5 µL of test compound working solution.

    • Positive Control: 45 µL of MAO enzyme solution + 5 µL of appropriate positive control working solution (Clorgyline for MAO-A, Pargyline for MAO-B).

  • Pre-incubation: Mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the Working Reagent to all wells.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

4. Data Analysis:

  • Subtract the fluorescence of the blank (0 µM H₂O₂) from all readings.

  • Plot the fluorescence values for the H₂O₂ standards to generate a standard curve.

  • Calculate the amount of H₂O₂ produced in each sample well by interpolating from the standard curve. This corresponds to the MAO activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values for MAO-A and MAO-B inhibition as described for the AChE assay.

Parameter Description Significance
IC50 (MAO-A) The half-maximal inhibitory concentration against monoamine oxidase A.Indicates potential antidepressant activity.
IC50 (MAO-B) The half-maximal inhibitory concentration against monoamine oxidase B.Indicates potential for treating Parkinson's or Alzheimer's disease.
Selectivity Index Ratio of IC50 values (MAO-A/MAO-B or MAO-B/MAO-A).Determines if the compound is a selective or non-selective inhibitor.

III. Cell-Based Neuroprotection Assay against Oxidative Stress

Scientific Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[12] Evaluating the ability of a compound to protect neuronal cells from oxidative damage is a key indicator of its neuroprotective potential.[5][13][20] This assay uses a neuronal cell line (e.g., HT-22 or SH-SY5Y) and an inducer of oxidative stress (e.g., glutamate or H₂O₂) to model neuronal damage in vitro.[12]

Workflow for Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed neuronal cells (e.g., HT-22) in 96-well plates B Allow cells to adhere (24 hours) A->B Incubate C Pre-treat cells with Test Compound B->C Treat D Induce oxidative stress (e.g., with Glutamate or H₂O₂) C->D Induce E Incubate D->E Incubate F Assess Cell Viability (e.g., MTT or Resazurin assay) E->F Assay G Measure absorbance or fluorescence F->G Read H Calculate % Cell Viability and determine neuroprotective effect G->H Analyze

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

Abstract This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. This novel method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The protocol herein details a systematic approach, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (CAS: 1427195-46-7, Molecular Formula: C₉H₁₃ClN₂, Molecular Weight: 184.67 g/mol ) is a heterocyclic amine that serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its structural motif is found in molecules with a range of biological activities. Given its importance, a validated, reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies.

This document provides a step-by-step guide for developing a robust HPLC method, grounded in an understanding of the analyte's physicochemical properties and established chromatographic principles.

Physicochemical Properties and Chromatographic Considerations

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a polar compound, a characteristic dictated by the presence of two amine functional groups—a secondary aliphatic amine within the tetrahydroquinoline ring and a primary aromatic amine at the 8-position. As a hydrochloride salt, it is expected to be readily soluble in aqueous and polar organic solvents.

The two amine groups possess distinct pKa values. The aliphatic amine is more basic than the aromatic amine. This dual-basic nature makes the retention of the compound highly dependent on the pH of the mobile phase. In reversed-phase chromatography, controlling the ionization state of the analyte is paramount for achieving reproducible retention and symmetrical peak shapes.[3]

The quinoline ring system contains a chromophore that absorbs ultraviolet (UV) light. Theoretical studies and spectral data of structurally similar compounds, such as 8-hydroxyquinoline, suggest significant UV absorbance between 230 nm and 310 nm.[4][5] This allows for sensitive detection using a standard UV or photodiode array (PDA) detector.

Part 1: HPLC Method Development and Optimization

The method development strategy focuses on reversed-phase chromatography due to its versatility and wide applicability in pharmaceutical analysis.[3] The primary goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or matrix components.

Initial Instrument and Chromatographic Conditions

Based on the analyte's properties, the following starting conditions are proposed:

ParameterRecommended Starting ConditionRationale
HPLC System Quaternary or Binary HPLC with UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column provides a good balance of hydrophobicity for retaining the analyte.[6][7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier and an ion-pairing agent to improve peak shape for amines.
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient 10% to 90% B over 15 minutesA broad gradient is used initially to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength 254 nmA common starting wavelength for aromatic compounds. A full UV scan is recommended.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures compatibility with the mobile phase and good peak shape.
Method Optimization Workflow

The initial conditions provide a starting point. A systematic optimization process is crucial for developing a robust and reliable method.

Caption: A systematic workflow for HPLC method optimization.

Step-by-Step Optimization Protocol
  • Wavelength Selection:

    • Prepare a solution of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in the sample diluent.

    • Using a PDA detector, acquire the UV spectrum from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar structures, λmax is expected in the 240-280 nm range.[4]

  • Column Screening:

    • If the peak shape is poor (e.g., significant tailing) on a standard C18 column, consider alternative stationary phases.

    • A phenyl-hexyl column can offer different selectivity for aromatic compounds.

    • A polar-embedded or polar-endcapped column is often beneficial for polar analytes, providing better retention and peak shape, especially in highly aqueous mobile phases.[3]

  • Mobile Phase Optimization:

    • Organic Modifier: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shape and lower backpressure.

    • pH and Buffer: The pH of the mobile phase is critical.

      • Prepare mobile phases with different pH values (e.g., using formic acid, ammonium acetate, or phosphate buffers) to assess the impact on retention time and peak shape.

      • For basic compounds like this analyte, a low pH (e.g., 2.5-3.5) will ensure the amine groups are protonated, which can lead to good peak shape with appropriate ion-pairing from the mobile phase additive.

  • Gradient/Isocratic Optimization:

    • Once a suitable column and mobile phase are selected, refine the gradient to ensure adequate separation from any impurities and a reasonable run time.

    • If the analyte elutes quickly, a shallower gradient or an isocratic method may be appropriate. For complex samples, a gradient will likely be necessary.

Part 2: HPLC Method Validation Protocol

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][10][11][12] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.

Caption: Key parameters for HPLC method validation as per ICH Q2(R2).

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free from interference from the blank and placebo. Peak purity index should be > 0.99.
Linearity Analyze at least five concentrations over the desired range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range.The specified range should be justified and appropriate for the intended application.
Accuracy Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the same sample. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and have acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., ±0.2 pH units, ±5% organic modifier, ±2°C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters. System suitability criteria must be met under all varied conditions.
System Suitability Inject a standard solution multiple times before and during the analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%.

Conclusion

This application note provides a detailed framework for the development and validation of an HPLC method for the analysis of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. By following a systematic approach to method development and adhering to the comprehensive validation protocol outlined, researchers can establish a reliable and robust analytical method suitable for routine use in a regulated environment. The principles and procedures described herein are grounded in established scientific practices and regulatory expectations, ensuring the generation of high-quality, defensible analytical data.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). European Medicines Agency; 2023. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group; 2024. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs; 2024. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube; 2025. Available from: [Link]

  • Column Selection for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent; 2013. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]

  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Available from: [Link]

  • Reversed Phase Selectivity. Phenomenex; 2018. Available from: [Link]

  • HPLC Column Selection Guide. Chromtech. Available from: [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed Central; 2024. Available from: [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-8-amine. PubChem. Available from: [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis; 2023. Available from: [Link]

  • Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. ResearchGate; 2020. Available from: [Link]

  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. ResearchGate; 2025. Available from: [Link]

  • 8-Quinolinamine, 1,2,3,4-tetrahydro-. US EPA. Available from: [Link]

  • 8-Hydroxyquinoline. NIST WebBook. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry; 2021. Available from: [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride. MySkinRecipes. Available from: [Link]

Sources

Application

Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride: An Application Note and Protocol Guide

Abstract This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride, a key intermediate in pharmaceutical and chemical resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride, a key intermediate in pharmaceutical and chemical research. The document is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights into two primary synthetic routes: catalytic hydrogenation of 8-nitroquinoline and a reductive amination pathway. Emphasis is placed on the causality behind experimental choices, process safety, and robust analytical validation. This guide includes step-by-step methodologies, data presentation in structured tables, and visual diagrams of workflows and reaction schemes to ensure clarity and reproducibility for large-scale production.

Introduction: Significance of 1,2,3,4-Tetrahydroquinolin-8-amine

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products.[1] Its derivatives are integral to the development of pharmaceuticals, including antiarrhythmic, schistosomicidal, and antiviral agents.[1] Specifically, 1,2,3,4-tetrahydroquinolin-8-amine serves as a crucial building block in the synthesis of more complex molecules, such as potent CXCR4 antagonists with applications in cancer therapy.[2] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation in drug development processes.

The increasing demand for enantiopure amines in the life sciences underscores the importance of developing efficient and scalable synthetic routes to chiral intermediates like 1,2,3,4-tetrahydroquinolin-8-amine.[3] This guide addresses the practical challenges of scaling up the synthesis from laboratory to industrial quantities, focusing on safety, efficiency, and purity.

Recommended Synthetic Routes

Two primary, scalable routes for the synthesis of 1,2,3,4-tetrahydroquinolin-8-amine are detailed below. The choice between these routes will depend on available equipment, cost of starting materials, and desired purity profile.

Route 1: Catalytic Hydrogenation of 8-Nitroquinoline

This is the most direct and widely employed method for the synthesis of the target compound. It involves the reduction of the nitro group and the partial reduction of the quinoline ring in a single step.

Chemical Principle: The catalytic hydrogenation of 8-nitroquinoline to 1,2,3,4-tetrahydroquinolin-8-amine is a domino reaction. The process begins with the reduction of the nitro group to an amino group, followed by the hydrogenation of the pyridine ring of the quinoline nucleus.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity.[1]

Advantages:

  • Atom Economy: High atom economy as it is an addition reaction.

  • Fewer Steps: A one-pot reaction from a commercially available starting material.

  • High Yield: Typically provides good to excellent yields.

Disadvantages:

  • Specialized Equipment: Requires a high-pressure hydrogenation reactor.

  • Safety Concerns: Handling of hydrogen gas and pyrophoric catalysts requires strict safety protocols.[4][5][6][7]

  • Catalyst Cost: Palladium is a precious metal, which can contribute significantly to the overall cost.

Route 2: Synthesis via 8-Hydroxyquinoline (A Multi-step Approach)

This alternative route avoids the direct use of a nitro-containing starting material and may be preferable in facilities not equipped for handling such compounds.

Chemical Principle: This route involves the conversion of 8-hydroxyquinoline to 8-aminoquinoline, followed by the reduction of the pyridine ring. This multi-step process offers more control over the individual transformations.

Advantages:

  • Avoids Nitro Compounds: Circumvents the potential hazards associated with nitroaromatics.

  • Potentially Milder Conditions: The final reduction step can sometimes be achieved under milder conditions than the direct hydrogenation of 8-nitroquinoline.

Disadvantages:

  • Longer Route: More synthetic steps can lead to a lower overall yield.

  • Increased Waste: Multi-step syntheses typically generate more solvent and reagent waste.

Detailed Experimental Protocols

Route 1: Scale-Up Protocol for Catalytic Hydrogenation of 8-Nitroquinoline

Reaction Scheme:

Catalytic_Hydrogenation 8-Nitroquinoline 8-Nitroquinoline 1,2,3,4-Tetrahydroquinolin-8-amine 1,2,3,4-Tetrahydroquinolin-8-amine 8-Nitroquinoline->1,2,3,4-Tetrahydroquinolin-8-amine H₂, Pd/C Ethanol, HCl

Caption: Catalytic hydrogenation of 8-nitroquinoline.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
8-Nitroquinoline98% Purity
10% Palladium on Carbon (Pd/C)50% wet
EthanolAnhydrous, 200 proof
Concentrated Hydrochloric Acid37%
Hydrogen GasHigh purity
Nitrogen GasHigh purity
High-Pressure Hydrogenation ReactorASME-certified
Filtration Apparatus(e.g., Buchner funnel, filter press)
Rotary Evaporator
GlasswareStandard laboratory glassware

Protocol:

  • Reactor Preparation and Safety Checks:

    • Thoroughly clean and dry a high-pressure hydrogenation reactor.

    • Inspect all fittings, gauges, and safety relief valves to ensure they are in proper working order.[8]

    • Perform a leak test with nitrogen gas at the intended reaction pressure.[8]

  • Charging the Reactor:

    • In a separate vessel, prepare a slurry of 8-nitroquinoline (1.0 eq) in ethanol.

    • Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (5-10 mol%) to the slurry. Caution: Pd/C can be pyrophoric; handle with care and keep wet.[4][5][6]

    • Transfer the slurry to the hydrogenation reactor.

    • Add a stoichiometric amount of concentrated hydrochloric acid to the reactor.

  • Hydrogenation Reaction:

    • Seal the reactor and purge the system with nitrogen three times to remove all oxygen.[4][8]

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen three times.[8]

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used catalyst may be pyrophoric; keep it wet with water during handling and disposal.[5]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride.

Process Workflow:

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactor_Setup Reactor Setup & Leak Test Reagent_Slurry Prepare Reagent Slurry Reactor_Setup->Reagent_Slurry Charge_Reactor Charge Reactor Reagent_Slurry->Charge_Reactor N2_Purge Nitrogen Purge (3x) Charge_Reactor->N2_Purge Hydrogenation Hydrogenation (Pressure, Temp) N2_Purge->Hydrogenation Monitoring Monitor H₂ Uptake Hydrogenation->Monitoring Cooldown_Vent Cooldown & Vent Monitoring->Cooldown_Vent N2_Purge_Post Nitrogen Purge (3x) Cooldown_Vent->N2_Purge_Post Filtration Filter Catalyst (Celite) N2_Purge_Post->Filtration Concentration Concentrate Filtrate Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product

Caption: Workflow for catalytic hydrogenation.

Purification and Characterization

Purification:

The crude 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot methanol or ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.[9]

  • Hot filter the solution to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification method for amines involves forming a salt with an acid like hydrochloric acid, which makes the compound water-soluble.[10] This allows for washing with an organic solvent to remove non-basic impurities.[10] The free amine can then be regenerated by basification and extracted into an organic solvent.[10] For purification of the hydrochloride salt, direct recrystallization is often sufficient.

Characterization Data:

AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure of 1,2,3,4-tetrahydroquinolin-8-amine.
¹³C NMR Consistent with the structure of 1,2,3,4-tetrahydroquinolin-8-amine.
HPLC Purity ≥98%
Mass Spectrometry [M+H]⁺ corresponding to the free amine.

Safety and Hazard Mitigation

The scale-up synthesis of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride involves several significant hazards that must be carefully managed.

Hazard Analysis and Mitigation:

HazardRiskMitigation Strategy
Hydrogen Gas Highly flammable and explosive.[5][7]Conduct reaction in a well-ventilated area, preferably a fume hood designed for hydrogenation. Use certified high-pressure equipment. Ensure proper grounding to prevent static discharge.[4] Install hydrogen detectors with alarms.[4][7]
Palladium on Carbon (Pd/C) Pyrophoric, especially when dry or spent.[5][6] Can ignite flammable solvents.[5]Keep the catalyst wet with solvent or water at all times.[4][6] Handle under an inert atmosphere (nitrogen).[6] Use closed filtration systems.[4] Quench spent catalyst with water immediately after filtration.[5]
8-Nitroquinoline Moderately toxic upon ingestion, inhalation, or skin contact.[11]Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Corrosive Reagents Concentrated hydrochloric acid is highly corrosive.Wear acid-resistant gloves, lab coat, and eye protection. Have an emergency eyewash and shower readily available.
High Pressure Risk of reactor failure and uncontrolled release of hazardous materials.Use only ASME-rated pressure vessels.[4] Do not exceed the maximum allowable working pressure and temperature of the reactor.[8] Regularly inspect and maintain the equipment.

Conclusion

The scale-up synthesis of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is a well-established process that can be performed safely and efficiently. The catalytic hydrogenation of 8-nitroquinoline is the preferred route due to its directness and high yield. However, it necessitates specialized equipment and stringent safety protocols for handling hydrogen and pyrophoric catalysts. Careful planning, adherence to the detailed protocols, and a thorough understanding of the associated hazards are paramount for a successful and safe scale-up campaign. The analytical methods outlined provide a robust framework for ensuring the final product meets the high-purity standards required for pharmaceutical applications.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogenation SOP. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Design of a batch plant for quinoline derivatives manufacture. (n.d.). UB.
  • Quinoline: Synthesis, Applications, and Environmental Impact. (n.d.). Sinocure Chemical Group.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Recent advances in the synthesis of quinolines: a review. (2014, April 17). RSC Publishing.
  • Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. (2024, October 18).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).
  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. (n.d.). ACS Publications.
  • THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. (n.d.).
  • 8-Nitroquinoline 607-35-2 wiki. (n.d.).
  • Activity of the catalysts for the hydrogenation of quinoline. Reaction.... (n.d.). ResearchGate.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (n.d.). PMC - PubMed Central.
  • Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in .... (n.d.). RSC Publishing.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube.
  • Technical Support Center: Purification of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. (n.d.). Benchchem.
  • cas 1427195-46-7|| where to buy 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. (n.d.).
  • 1,2,3,4-Tetrahydroisoquinolin-8-amine. (n.d.). PubChem.
  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (n.d.). The Royal Society of Chemistry.
  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride. (n.d.). LGC Standards.
  • 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1,2,3,4-Tetrahydroquinoline. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • CN1300115C - Method for synthesizing 1,2,3,4 ramification of tetrahydro-isoquinoline. (n.d.).
  • Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydroxy-8-methylquinoline. (n.d.). Benchchem.
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). PMC - NIH.
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025, August 6). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this crucial synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield.

Introduction

1,2,3,4-Tetrahydroquinolin-8-amine is a valuable building block in medicinal chemistry, notably as a key intermediate for various therapeutic agents.[1][2] Its synthesis, most commonly achieved through the reduction of 8-nitroquinoline or its derivatives, can be prone to the formation of several byproducts. Understanding the reaction mechanisms and the factors influencing these side reactions is paramount for a successful and reproducible synthesis. This guide provides a structured approach to identifying and mitigating these issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of 1,2,3,4-tetrahydroquinolin-8-amine.

Q1: My reaction seems to be incomplete, and I'm isolating a significant amount of starting material (8-nitroquinoline). What are the likely causes?

A1: Incomplete reduction is a frequent issue. The primary causes include:

  • Insufficient reducing agent: Ensure you are using the correct stoichiometric amount of your chosen reducing agent (e.g., Fe, SnCl₂, H₂). For metal-based reductions, the quality and activation of the metal surface are crucial.[3][4]

  • Poor catalyst activity (for catalytic hydrogenation): The catalyst (e.g., Pd/C, Raney Ni) may be old, poisoned, or not properly activated. Ensure fresh, high-quality catalyst is used and that the reaction is free from catalyst poisons like sulfur compounds.[5]

  • Suboptimal reaction temperature: Reduction reactions often require heating to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the chosen method.

  • Inadequate mixing: In heterogeneous reactions (e.g., with Fe or Pd/C), efficient stirring is essential to ensure proper contact between the reactants.

Q2: I've observed a byproduct with a higher molecular weight than my desired product. What could it be?

A2: A higher molecular weight byproduct could be a dimeric species, such as an azo or azoxy compound. These can form through the condensation of partially reduced intermediates (nitroso and hydroxylamine derivatives).[6] This is more common with certain reducing agents like metal hydrides, but can occur under other conditions if the reduction is not driven to completion efficiently.

Q3: My final product is a dark oil and difficult to purify. What causes this discoloration?

A3: The formation of dark, often polymeric, materials can result from several factors:

  • Aerial oxidation: The product, 1,2,3,4-tetrahydroquinolin-8-amine, is an aromatic amine and can be susceptible to air oxidation, leading to colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during workup and storage.

  • Side reactions at high temperatures: Prolonged heating or excessive temperatures can lead to decomposition or polymerization, especially in the presence of strong acids.

  • Residual metal contaminants: If using metal-based reducing agents like iron or tin, incomplete removal of metal salts can lead to colored complexes.[7]

Q4: After catalytic hydrogenation, I see byproducts that suggest over-reduction. How can I control this?

A4: Over-reduction involves the saturation of the quinoline ring system to form decahydroquinoline derivatives. To mitigate this:

  • Control reaction time and temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed. Avoid excessive temperatures.

  • Optimize hydrogen pressure: Lowering the hydrogen pressure can sometimes provide better selectivity for the reduction of the nitro group over the aromatic ring.[8]

  • Choose a more selective catalyst: Different catalysts exhibit different selectivities. For instance, platinum-based catalysts can be more aggressive in aromatic ring reduction than palladium-based ones under certain conditions.

Part 2: Troubleshooting Guides for Specific Reduction Methods

This section provides detailed troubleshooting for the most common methods used to synthesize 1,2,3,4-tetrahydroquinolin-8-amine.

Method 1: Reduction with Iron Powder in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl)

This is a classic, cost-effective, and generally robust method.[7][9] However, several issues can arise.

Potential Byproducts and Their Causes:

Byproduct/IssueLikely Cause(s)Suggested Solution(s)
Unreacted 8-Nitroquinoline - Inactive iron powder (surface oxidation).- Insufficient acid.- Low reaction temperature.- Activate iron powder by washing with dilute acid before use.- Ensure the correct stoichiometry of acid is used.- Maintain the recommended reaction temperature (often reflux).
Iron Sludge/Emulsions during Workup - Formation of iron hydroxides at high pH.- Filter the hot reaction mixture to remove excess iron before basifying.- Use Celite or another filter aid to improve filtration.- Keep the pH moderately basic during extraction to avoid excessive precipitation.
Partially Reduced Intermediates (Nitroso, Hydroxylamine) - Insufficient reaction time or temperature.- Monitor the reaction by TLC until the starting material is fully consumed.- Ensure the reaction is maintained at the optimal temperature for a sufficient duration.

Experimental Protocol: Reduction of 8-Nitroquinoline with Fe/NH₄Cl

  • To a solution of 8-nitroquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5-10 eq) and ammonium chloride (5-10 eq).

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (disappearance of the starting material). This usually takes 2-4 hours.

  • Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or crystallization.

Method 2: Catalytic Transfer Hydrogenation (e.g., Pd/C with a Hydrogen Donor)

Catalytic transfer hydrogenation offers a milder alternative to high-pressure hydrogenation and avoids the use of stoichiometric metal reductants. Common hydrogen donors include ammonium formate, formic acid, or hydrazine.[4]

Potential Byproducts and Their Causes:

Byproduct/IssueLikely Cause(s)Suggested Solution(s)
Incomplete Reaction - Inefficient hydrogen donor.- Catalyst poisoning.- Ensure the hydrogen donor is fresh and used in sufficient excess.- Use high-purity solvents and reagents to avoid catalyst poisons.
Dehydrogenation back to Quinoline - Can occur with some catalysts and hydrogen donors under certain conditions.- Careful selection of catalyst and reaction conditions is key. Palladium catalysts are generally effective.[10]
N-Formylation (with formic acid) - Formic acid can act as a formylating agent for the resulting amine.- Use ammonium formate as an alternative hydrogen donor.- If using formic acid, control the reaction temperature and time carefully.

Visualization of Reaction Pathways

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Start 8-Nitroquinoline Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction Step 1 Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Reduction Step 2 Byproduct1 Azo/Azoxy Byproducts Intermediate1->Byproduct1 Dimerization Product 1,2,3,4-Tetrahydroquinolin-8-amine Intermediate2->Product Final Reduction Intermediate2->Byproduct1 Dimerization Byproduct2 Over-reduction Products (Decahydroquinolines) Product->Byproduct2 Further Hydrogenation

Caption: Main and side reaction pathways in the synthesis.

Part 3: Purification Strategies

Effective purification is critical for obtaining high-quality 1,2,3,4-tetrahydroquinolin-8-amine.

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary.

    • For reactions using metal reductants (Fe, Sn), an initial filtration is crucial. The subsequent basic wash (e.g., with NaHCO₃ or Na₂CO₃) removes acidic residues and helps precipitate remaining metal hydroxides.

    • Be aware that the product is a basic amine and can be extracted into an acidic aqueous layer. Ensure the aqueous layer is sufficiently basic (pH > 8) before extracting with an organic solvent.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. Due to the basic nature of the product, tailing can be an issue. To mitigate this, the silica gel can be pre-treated with a base (e.g., triethylamine in the eluent, typically 1-2%).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

  • Crystallization:

    • If the product is a solid, crystallization can be a highly effective purification method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

Workflow for a Robust Synthesis and Purification

workflow A Reaction Setup (8-Nitroquinoline + Reductant) B Reaction Monitoring (TLC/LC-MS) A->B C Is the reaction complete? B->C Check Conversion D Continue Reaction C->D No E Reaction Quench & Workup (Filtration, Extraction) C->E Yes D->B F Crude Product Isolation E->F G Purification (Column Chromatography or Crystallization) F->G H Characterization (NMR, MS, Purity Analysis) G->H I Pure Product H->I

Caption: A generalized workflow for synthesis and purification.

References

  • A practical and chemoselective reduction of nitroarenes to anilines using activated iron. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 19, 2024, from [Link]

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012, October 16). ResearchGate. Retrieved January 19, 2024, from [Link]

  • Process for production of 8-NHR quinolines. (1979, September 11). Google Patents.
  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (2017, August 1). National Institutes of Health. Retrieved January 19, 2024, from [Link]

  • Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. (2020, January 17). ACS Publications. Retrieved January 19, 2024, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014, January 9). National Institutes of Health. Retrieved January 19, 2024, from [Link]

  • Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. (2020, January 17). ACS Publications. Retrieved January 19, 2024, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 19, 2024, from [Link]

  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved January 19, 2024, from [Link]

  • The Catalytic Hydrogenation of Quinoline. (1948). Georgia Institute of Technology. Retrieved January 19, 2024, from [Link]

  • Catalytic Hydrogenation Reaction. (2016, July 11). AZoM.com. Retrieved January 19, 2024, from [Link]

Sources

Optimization

Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinolin-8-amine

Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydroquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydroquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable intermediate. Due to its primary aromatic amine functionality, 1,2,3,4-Tetrahydroquinolin-8-amine presents unique purification challenges, including strong interactions with standard purification media and susceptibility to oxidation. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 1,2,3,4-Tetrahydroquinolin-8-amine, providing explanations for the underlying causes and actionable solutions.

Q1: My recovery is very low after performing column chromatography on standard silica gel. Where is my compound?

A1: This is a classic issue when purifying basic compounds like aromatic amines on standard silica gel. The problem stems from a strong acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can lead to irreversible adsorption, where a significant portion of your product remains stuck to the column, resulting in poor recovery.

Root Cause Analysis:

  • Acid-Base Interaction: The lone pair of electrons on the amine nitrogen forms a strong electrostatic interaction or even a salt with the acidic protons of the silica surface.

  • Peak Tailing: For the portion of the compound that does elute, this strong interaction causes significant peak tailing, where the compound slowly bleeds from the column, leading to broad peaks and poor separation from impurities.

Solutions:

  • Mobile Phase Modification (Competing Base): Add a small amount of a competing base to your mobile phase. Triethylamine (TEA) or ammonia (as a 7N solution in methanol) are common choices, typically at a concentration of 0.5-2%. The competing base neutralizes the acidic sites on the silica, minimizing the interaction with your target compound and allowing it to elute properly.[1][2]

  • Use a Deactivated Stationary Phase: Switch from standard silica gel to an amine-functionalized silica (KP-NH) or basic alumina column. These stationary phases have a basic surface that repels the basic amine, preventing the strong acid-base interactions that cause product loss and peak tailing.[1][2] This often allows for the use of simpler, less polar solvent systems like hexane/ethyl acetate.[1]

Q2: I've successfully purified my compound, but it turns from a pale-yellow solid/oil to a dark brown or black substance upon standing. What is happening and how can I prevent it?

A2: Aromatic amines are notoriously susceptible to air oxidation. The electron-rich aromatic ring and the amine group can be oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This leads to the formation of highly colored polymeric impurities, causing the observed color change.

Solutions:

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon). After purification, evaporate the solvent and immediately place the product in a vial that has been flushed with an inert gas.

  • Cold and Dark Storage: Store the vial in a freezer (ideally -20 °C) and protect it from light by wrapping it in aluminum foil or using an amber vial.

  • Conversion to a Salt: For long-term storage, it is highly advisable to convert the free base into a more stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. Salts are crystalline, non-volatile, and significantly less prone to air oxidation. The salt can be easily converted back to the free base when needed by neutralization with a mild base.

Q3: My reaction mixture is a complex aqueous solution from a nitro group reduction (e.g., using Sn/HCl or Fe/HCl). How do I efficiently extract my product?

A3: After a reduction using metals in acidic media, your product, 1,2,3,4-Tetrahydroquinolin-8-amine, exists as a protonated ammonium salt (R-NH3+) in the acidic aqueous solution. This salt is highly water-soluble and will not partition into common organic solvents.[3][4] The key is to manipulate the pH to convert the compound back to its neutral, organic-soluble free base form.

Workflow: Acid-Base Extraction

  • Filter Off Solids: First, filter the cooled reaction mixture to remove any remaining metal particles or metal salts.

  • Basify the Solution: Carefully add a base to the aqueous filtrate to neutralize the acid and deprotonate your product. A saturated solution of sodium bicarbonate (NaHCO3) is a good first choice to neutralize the bulk of the acid. Then, switch to a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to bring the pH to >10.[5] This ensures the amine is in its free base (R-NH2) form.

  • Extract with an Organic Solvent: Extract the now basic aqueous solution multiple times with an organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[5][6]

  • Wash and Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[6]

  • Isolate: Remove the solvent under reduced pressure to yield the crude free base, which can then be further purified by chromatography or crystallization.

Below is a workflow diagram illustrating this critical process.

G cluster_0 Initial Reaction Mixture cluster_1 Basification Step cluster_2 Liquid-Liquid Extraction cluster_3 Phase Separation RM Aqueous HCl Solution Contains Product as R-NH3+Cl- (Water Soluble) Basify Add NaOH (aq) to pH > 10 RM->Basify 1. Neutralize Extract Add Organic Solvent (e.g., EtOAc) Shake in Separatory Funnel Basify->Extract 2. Convert to Free Base Organic Organic Layer Contains Product as R-NH2 (Organic Soluble) Extract->Organic 3. Separate Phases Aqueous Aqueous Layer Contains Inorganic Salts Extract->Aqueous 3. Separate Phases

Caption: Acid-Base Extraction Workflow.

Q4: I am struggling to remove the starting material, 8-nitro-1,2,3,4-tetrahydroquinoline, from my final product. TLC shows they are very close.

A4: The starting nitro-compound is significantly less polar than the product amine.[6] If they are appearing close on a TLC plate, it is likely that the chromatography conditions are not optimal, or that the amine is streaking up the plate, making the separation appear worse than it is.

Troubleshooting Steps:

  • Optimize TLC: Develop your TLC plate in a solvent system with a small amount of added base (e.g., 1% triethylamine in 30% EtOAc/Hexane). This will prevent streaking of the amine spot and give you a true indication of the separation. The amine product should have a much lower Rf than the nitro starting material under these conditions.

  • Column Chromatography: If separation is still challenging, ensure you are using an appropriate mobile phase gradient during column chromatography. Start with a low polarity eluent (e.g., 5% EtOAc/Hexane) to elute the non-polar nitro compound first, then gradually increase the polarity to elute your amine product.[6]

  • Acid Wash: A highly effective chemical method is to use an acid wash. Dissolve the crude product mixture in an organic solvent (like DCM or ether) and wash it with a dilute acid solution (e.g., 1M HCl). The basic amine product will react to form the water-soluble salt and move into the aqueous layer, while the neutral nitro-compound will remain in the organic layer.[3] You can then separate the layers, basify the aqueous layer, and re-extract your pure amine product as described in Q3.

Below is a decision tree to help select the appropriate purification strategy.

G start Crude Reaction Mixture q1 Are major impurities non-basic (e.g., nitro-SM)? start->q1 q2 Is the product stable to acid? q1->q2 Yes q3 Does product streak on silica TLC? q1->q3 No q2->q3 No acid_base Perform Acid-Base Extraction q2->acid_base Yes chrom_mod Chromatography with Modified Mobile Phase (e.g., +1% TEA) q3->chrom_mod Yes crystallize Attempt Direct Crystallization or Salt Formation q3->crystallize No chrom_nh Chromatography on Amine-Functionalized Silica chrom_mod->chrom_nh If tailing persists

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. The purity of this compound is critical for reliable downstream applications, and recrystallization is a fundamental technique for achieving the required quality. This document provides in-depth, field-proven insights into the process, moving beyond simple steps to explain the causality behind experimental choices. It is structured as a self-validating system, empowering you to troubleshoot and optimize your purification protocol effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, providing the essential knowledge needed before starting your experiment.

Q1: What is the ideal solvent for recrystallizing 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride?

There is no single universal solvent; the ideal choice depends on the specific impurity profile of your crude material. However, as a hydrochloride salt, the compound is polar. Therefore, polar solvents, particularly polar protic solvents, are the best starting points. The goal is to find a solvent (or solvent system) that fully dissolves the compound at an elevated temperature but provides low solubility upon cooling to room temperature or below.[1]

A preliminary solvent screening is crucial. Common candidates for quinoline derivatives and amine hydrochlorides include alcohols and mixed solvent systems.

Table 1: Potential Solvents for Screening

Solvent SystemTypeRationale & Considerations
Ethanol Polar ProticOften a good starting point. Its ability to hydrogen bond effectively solvates the hydrochloride salt. A potential drawback is that solubility might remain relatively high even when cold, possibly reducing yield.
Methanol Polar ProticMore polar than ethanol. It will likely dissolve the compound readily when hot, but its high solvent power may lead to lower recovery unless an anti-solvent is used.[2]
Methanol / Acetone MixedA powerful combination. The compound is dissolved in a minimum of hot methanol, and acetone is then added as an anti-solvent until turbidity (cloudiness) appears. Reheating to clarify and then slow cooling can produce excellent crystals.[2]
Ethanol / Water MixedDissolving in hot ethanol and adding hot water can be effective. However, given the hydrochloride salt's likely high water solubility, this may require significant cooling to achieve good yields.

Q2: How does the hydrochloride salt form affect solvent choice?

The presence of the hydrochloride salt is the most critical factor influencing solubility. The protonated amine and the chloride counter-ion make the molecule an ionic salt, significantly increasing its polarity compared to the free amine. This dramatically increases its solubility in polar protic solvents like water and alcohols, which can stabilize the ions. Non-polar solvents like hexanes or toluene are unlikely to be effective as primary recrystallization solvents.

Q3: My purified compound has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

Discoloration in quinoline and aromatic amine derivatives is often due to the presence of oxidized impurities. These can form during synthesis or upon exposure to air and light.

Solution: Activated Charcoal Treatment. To remove colored impurities, you can add a small amount of activated charcoal to the hot, dissolved solution before filtration.

  • Causality: Activated charcoal has a high surface area with pores that effectively adsorb large, flat, colored aromatic molecules and other polar impurities.

  • Protocol: Add 1-2% charcoal by weight relative to your compound to the hot solution. Swirl for a few minutes. Do not boil the solution with charcoal , as this can lead to bumping. Remove the charcoal and any other insoluble impurities via hot gravity filtration.[3]

Q4: How do I confirm the purity and identity of my recrystallized product?

A successful recrystallization should be validated. A simple visual inspection for uniform, shiny crystals is a good start.[4] For quantitative confirmation:

  • Melting Point Analysis: A pure compound will have a sharp and elevated melting point range compared to the crude material.[4]

  • Thin-Layer Chromatography (TLC): The purified product should ideally show a single spot, different from any impurities present in the crude sample.

  • Spectroscopic Methods (NMR, IR): These methods can confirm the chemical structure and the absence of solvent or impurity signals.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during the experiment.

Issue 1: The compound will not dissolve in the hot solvent.

Potential CauseScientific ExplanationRecommended Solution
Insufficient Solvent The solution has not yet reached its saturation point at the elevated temperature.Add the chosen solvent in small increments to the heated mixture until the solid fully dissolves. The goal is to use the minimum amount of hot solvent necessary.[5]
Incorrect Solvent Choice The compound's solubility in the chosen solvent is too low, even at its boiling point.Consult the solvent screening table (Table 1). You may need a more polar solvent or a mixed solvent system.
Insoluble Impurities The undissolved material may not be your target compound but rather insoluble impurities (e.g., inorganic salts, polymers).If most of the solid has dissolved and only a small amount remains, proceed to a hot gravity filtration to remove the insoluble material.

Issue 2: No crystals form after the solution has cooled.

This is a very common issue that can almost always be resolved. It stems from one of two primary causes: the solution is not sufficiently supersaturated, or nucleation has not been initiated.

Potential CauseScientific ExplanationRecommended Solution
Too Much Solvent Was Used The concentration of the compound is below its saturation point even at the lower temperature. The solution is simply too dilute.[6]Reduce the solvent volume by gently heating the flask to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
Supersaturation The solution is concentrated enough, but there are no nucleation sites for the first crystals to begin forming. This is common in very clean glassware.[5]Induce Crystallization: 1. Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide a rough surface for nucleation.[5] 2. Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.
Troubleshooting Workflow: No Crystal Formation

The following diagram outlines the logical steps to take when crystallization fails to initiate.

G start Solution Cooled, No Crystals Observed induce Induce Crystallization start->induce  Try first reduce_vol Reduce Solvent Volume start->reduce_vol If induction fails scratch Scratch inner wall with glass rod induce->scratch seed Add a seed crystal induce->seed success Crystals Form scratch->success seed->success evaporate Gently heat to evaporate excess solvent reduce_vol->evaporate re_cool Allow to cool slowly again evaporate->re_cool re_cool->success

Sources

Optimization

Technical Support Center: Troubleshooting Poor Yield in 8-Aminoquinoline Synthesis

Welcome to the Technical Support Center for 8-Aminoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 8-Aminoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges that lead to poor yields in the synthesis of this critical scaffold. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup synthesis of 8-aminoquinoline often associated with low yields and significant tar formation?

The Skraup synthesis, while a classic and powerful method for quinoline synthesis, is notoriously challenging due to its highly exothermic nature and the harsh acidic and oxidizing conditions employed.[1] The primary cause of low yields and tar formation is the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol. This polymerization competes with the desired conjugate addition of the aniline, leading to a complex mixture of high-molecular-weight byproducts that are difficult to remove.

To mitigate this, several strategies can be employed:

  • Use of a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1] It is believed to act as an oxygen carrier, allowing for a more controlled oxidation over a longer period.

  • Controlled Reagent Addition: The slow and controlled addition of concentrated sulfuric acid with efficient cooling is crucial to manage the exothermicity of the reaction.

  • Gradual Heating: Gentle heating should be applied to initiate the reaction, and the heat source should be removed once the exothermic phase begins.

Q2: My Doebner-von Miller reaction is producing a large amount of polymeric material, resulting in a low yield. How can I address this?

The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is highly susceptible to the acid-catalyzed polymerization of the carbonyl starting material. This is a very common side reaction that leads to the formation of intractable tars and significantly reduces the yield of the desired quinoline.

The most effective way to minimize this is to employ a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase where the aniline is protonated can be drastically reduced.

Q3: I am observing a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve the regioselectivity?

Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the substrates. To improve regioselectivity, consider the following:

  • Catalyst Choice: The choice of acid or base catalyst can significantly influence the regioselectivity. It is often necessary to screen a variety of catalysts to find the optimal one for a specific set of reactants.

  • Protecting Groups: In some cases, the use of protecting groups on one of the α-carbons of the ketone can direct the cyclization to the desired position.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, exploring alternative synthetic strategies that offer better control over the cyclization step may be necessary.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for troubleshooting low reaction conversion.

Detailed Steps:

  • Verify Starting Materials: Ensure the purity of your aniline, glycerol (or α,β-unsaturated carbonyl), and any other reagents. Impurities can inhibit the reaction or lead to unwanted side products. Confirm the correct stoichiometry of all reactants.

  • Check Catalyst Activity: For reactions employing a catalyst (e.g., Friedländer, Povarov, or modern C-H activation methods), ensure the catalyst is active. Catalysts can degrade over time, especially if not stored properly. Using a fresh batch of catalyst is a good troubleshooting step.

  • Optimize Reaction Temperature: The reaction temperature is a critical parameter. For highly exothermic reactions like the Skraup synthesis, overheating can lead to decomposition and tar formation. For other syntheses, insufficient temperature may result in low conversion. A systematic study of the reaction temperature in small increments is advisable.

  • Increase Reaction Time: Some reactions may require longer times to reach completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is simply slow.

  • Optimize Solvent: The choice of solvent can significantly impact the solubility of reactants, catalyst stability, and reaction rate. For instance, in the Friedländer synthesis, switching to a more polar solvent like DMF or ethanol can improve the solubility of reactants.

Issue 2: Product Purification Challenges

8-Aminoquinoline and its derivatives can be challenging to purify due to their chemical properties.

Purification Troubleshooting

Problem Potential Cause Suggested Solution
Product streaking on silica gel column The basic amino group interacts strongly with the acidic silica gel.Add a small amount of a competing base, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel.
Product is irreversibly adsorbed on silica gel Strong interaction between the basic product and acidic stationary phase.Switch to a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.
Difficulty separating product from polar impurities Similar polarities of the product and impurities.Consider reverse-phase chromatography, where the elution order is inverted. Alternatively, an acid-base extraction can be effective for separating compounds based on their acidic or basic properties.
Product degradation during purification Sensitivity to air, light, or acidic conditions.Perform purification steps quickly and under an inert atmosphere if necessary. Avoid prolonged exposure to strong acids.

Experimental Protocols

Protocol 1: High-Yield Skraup Synthesis of Quinoline (Moderated)

This protocol is adapted from a reliable source and includes the use of ferrous sulfate to moderate the reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and carefully add concentrated sulfuric acid with efficient stirring and cooling.

  • Gently heat the reaction mixture. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under its own heat.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a large volume of cold water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Perform a steam distillation to separate the quinoline from the tarry byproducts. The quinoline will co-distill with the water.

  • Collect the distillate until it is no longer milky.

  • Separate the oily quinoline layer from the aqueous layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

Reaction Scheme for Skraup Synthesis

Caption: Key steps in the Skraup synthesis of quinoline.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation

This protocol utilizes a biphasic system to reduce polymerization of the crotonaldehyde.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add aniline and concentrated hydrochloric acid in water.

  • Add toluene to the flask to create a two-phase system.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue to reflux for an additional 4-6 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Make the mixture strongly alkaline with a concentrated sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

References

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. (n.d.). Retrieved from [Link]

  • Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Skraup reaction - chemeurope.com. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • On the mechanism of the Doebner–Miller reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • BenchChem. (2025).
  • (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. (n.d.). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012). Retrieved from [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - arkat usa. (n.d.). Retrieved from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved from [Link]

  • DOEBNER-MILLER REACTION | | Mechanism | Applications | Easiest explanation | Handwritten easy notes - YouTube. (2021). Retrieved from [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. (n.d.). Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (2022). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride in Solution

Introduction Welcome to the technical support guide for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the stability of this compound in solution. As a critical intermediate in pharmaceutical synthesis, particularly for central nervous system agents, understanding its stability profile is paramount for reproducible and reliable experimental outcomes.[1] This guide will address common challenges, explain the underlying chemical principles, and offer validated protocols to ensure the integrity of your work.

Core Concepts: Understanding the Instability of Aromatic Amines

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is an aromatic amine, a class of compounds known for their potential instability under various conditions.[2] The lone pair of electrons on the nitrogen atom, which is fundamental to its chemical reactivity, is also a primary site for degradation reactions. Factors such as pH, exposure to light, temperature, and the presence of oxidizing agents can significantly impact the stability of this compound in solution.

The basicity of the amine group is a crucial factor. Aromatic amines are generally less basic than their aliphatic counterparts because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, which stabilizes the lone pair and makes it less available for protonation.[3] The hydrochloride salt form enhances solubility in aqueous solutions but also establishes an equilibrium that can be sensitive to the pH of the medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in solution?

A1: The primary factors influencing the stability of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in solution are:

  • pH: Both acidic and basic conditions can promote hydrolysis and other degradation pathways. Aromatic amines can be susceptible to acid-catalyzed degradation.

  • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to the formation of colored degradation products.

  • Light (Photolysis): Exposure to ultraviolet or visible light can provide the energy to initiate photochemical degradation reactions.[4] It is crucial to protect solutions from light, especially during long-term storage or prolonged experiments.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions, including hydrolysis and oxidation.[5] Therefore, appropriate storage at controlled, and often reduced, temperatures is essential.

  • Solvent: The choice of solvent can influence stability. While the hydrochloride salt is generally soluble in aqueous solutions, the polarity and protic nature of the solvent can affect reaction rates. In aqueous solutions, solvation effects due to hydrogen bonding can influence the stability of the protonated amine.[6]

Q2: I've observed a color change in my stock solution of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. What could be the cause?

A2: A color change, typically to a yellow, brown, or even pinkish hue, is a common indicator of degradation, particularly oxidative degradation. Aromatic amines are prone to oxidation, which can lead to the formation of highly colored quinone-imine or polymeric species. This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light and elevated temperatures. If you observe a color change, it is highly recommended to prepare a fresh solution and take stringent precautions to prevent oxidation, such as degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To maximize the shelf-life of your 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride stock solution, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C.[1] Avoid repeated freeze-thaw cycles if the solution is frozen.

  • Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to store the solution under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • pH: Maintain a slightly acidic pH (around 4-6) if compatible with your experimental design, as this can help to stabilize the protonated amine. However, the optimal pH should be determined experimentally for your specific application.

Q4: How can I assess the stability of my 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride solution for a new application?

A4: A forced degradation study is the most effective way to assess the stability of your solution under your specific experimental conditions.[7][8] This involves subjecting the solution to stress conditions that are more severe than those it will encounter during normal handling and use.[7] The goal is to intentionally induce degradation to identify potential degradation products and establish the stability-indicating nature of your analytical method.[8] Key stress conditions to evaluate include:

  • Acid and Base Hydrolysis: Treat the solution with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature.[9]

  • Oxidation: Expose the solution to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Heat the solution at a temperature above your normal experimental conditions (e.g., 60-80°C).[7]

  • Photostability: Expose the solution to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[4][9]

The degradation should be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected or poor experimental results (e.g., low yield, inconsistent activity) Degradation of the 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride starting material.1. Prepare a fresh stock solution from solid material. 2. Confirm the purity of the fresh solution using a validated analytical method (e.g., HPLC, NMR). 3. Implement stringent storage and handling procedures (protect from light, store at 2-8°C, consider inert atmosphere).
Appearance of new, unidentified peaks in chromatograms Formation of degradation products.1. Conduct a forced degradation study to systematically identify potential degradation products under various stress conditions. 2. Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks and propose potential structures.
Precipitation or cloudiness in the solution 1. Change in pH affecting solubility. 2. Formation of insoluble degradation products. 3. Exceeded solubility limit of the solvent.1. Check and adjust the pH of the solution. 2. Filter the solution through a 0.22 µm filter and analyze both the filtrate and the precipitate (if possible) to identify the cause. 3. Re-evaluate the concentration of the solution and the choice of solvent.
Inconsistent results between different batches of stock solution 1. Inconsistent solution preparation. 2. Different storage times or conditions. 3. Variability in the solid starting material.1. Standardize the solution preparation protocol. 2. Aliquot the stock solution to avoid repeated warming and cooling of the entire stock. 3. Qualify each new batch of solid material before preparing a stock solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in a manner that minimizes initial degradation.

Materials:

  • 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

  • 0.22 µm syringe filter

  • Amber glass vials with Teflon-lined caps

  • Nitrogen or Argon gas supply

Procedure:

  • Solvent Preparation: Degas high-purity water by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to a volumetric flask and add a portion of the degassed water. Gently swirl to dissolve. Once dissolved, bring the solution to the final volume with degassed water.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, amber glass vial.

  • Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon for 30-60 seconds before sealing the cap tightly.

  • Storage: Store the vial at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study to assess the stability of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in solution.

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare 1 mg/mL Solution of Compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (80°C) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B) Prep->Photo Expose to Analysis Analyze by Stability- Indicating HPLC Method Acid->Analysis Sample at Timepoints Base->Analysis Sample at Timepoints Oxidation->Analysis Sample at Timepoints Thermal->Analysis Sample at Timepoints Photo->Analysis Sample at Timepoints Characterization Characterize Degradants (LC-MS) Analysis->Characterization If Degradants Observed Evaluation Evaluate Degradation Profile & Identify Pathways Analysis->Evaluation Characterization->Evaluation

Detailed Steps:

  • Solution Preparation: Prepare a solution of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the drug solution and 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Stress: Mix equal volumes of the drug solution and 6% H₂O₂ to get a final H₂O₂ concentration of 3%. Keep at room temperature.

    • Thermal Stress: Incubate the drug solution at 80°C.

    • Photolytic Stress: Expose the drug solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]

  • Timepoints: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). For the base hydrolysis samples, neutralize with an equivalent amount of acid before analysis, and vice versa for the acid hydrolysis samples.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any major degradation products. If significant degradation products are observed, further characterization using techniques like LC-MS may be necessary.

Visualization of Potential Degradation

While the specific degradation pathways for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride are not extensively detailed in publicly available literature, we can postulate likely degradation routes based on the chemistry of aromatic amines.

Degradation_Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis Parent 1,2,3,4-Tetrahydroquinolin-8-amine Oxidized_Intermediates Oxidized Intermediates (e.g., Quinone-imines) Parent->Oxidized_Intermediates [O2, light, metal ions] Photodegradants Photodegradation Products Parent->Photodegradants [UV/Vis Light] Hydrolysis_Products Hydrolysis Products (pH dependent) Parent->Hydrolysis_Products [H+ or OH-] Polymers Colored Polymeric Products Oxidized_Intermediates->Polymers Polymerization

This diagram illustrates that the parent compound can degrade via several pathways, with oxidation often being a primary concern for aromatic amines, leading to colored byproducts.

Conclusion

The stability of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride in solution is a critical parameter that requires careful consideration and management. By understanding the factors that contribute to its degradation and implementing the appropriate handling, storage, and analytical procedures outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their results. Proactive stability assessment through forced degradation studies is a cornerstone of good scientific practice when working with this and other potentially labile compounds.

References

  • Aromatic Amines. (n.d.). SUNDARBAN MAHAVIDYALAYA.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025). ResearchGate.
  • What are the important factors that affect the basicity of amines? (2024). AAT Bioquest.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications.
  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 20, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 20, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 20, 2026, from [Link]

  • Assay and Stability Testing. (n.d.). Kinam Park. Retrieved January 20, 2026, from [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016). BioProcess International. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

Welcome to the technical support center for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. As a critical intermediate in various synthetic pathways, its purity is paramount for reproducible and reliable downstream applications.[1] This document provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just synthesized a crude batch of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. What are the most probable impurities I should be looking for?

A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. Impurities in your crude product typically originate from three main sources: the synthetic route, subsequent degradation, and storage.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials like 8-nitroquinoline or other precursors may be present.

    • By-products: Incomplete reduction of a nitro group can lead to nitroso or hydroxylamine intermediates. Side reactions, such as over-reduction or ring modifications, can also occur.[2]

    • Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon from a hydrogenation step) or reagents used in the synthesis can contaminate the final product.[3]

  • Degradation Products:

    • Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light. This often results in the formation of colored impurities, causing the product to appear off-white, yellow, or brown.

    • Decomposition: As a hydrochloride salt, the compound is generally more stable. However, under harsh pH conditions or high temperatures, degradation can occur.

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., ethanol, ethyl acetate, tetrahydrofuran) may be trapped in the crude solid.

A preliminary purity assessment by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify and quantify these impurities before proceeding with purification.[4]

Q2: My crude product has a noticeable color, but I need a pure white solid. What is the best first step for purification?

A2: For colored impurities, which are often polar oxidation products, recrystallization is typically the most effective and efficient first-line purification method. It is excellent for removing small amounts of impurities from a solid compound. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain either soluble or insoluble at all temperatures.

For a hydrochloride salt like 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, polar protic solvents or mixtures are generally a good starting point.

Recommended Initial Solvent Screening:

Solvent/SystemRationale
EthanolOften a good choice for polar organic salts.
IsopropanolSimilar to ethanol but can offer different solubility characteristics.
Ethanol/WaterA polar mixture that can be fine-tuned. The compound should be less soluble in water.
Methanol/Diethyl EtherA polar/non-polar system. Dissolve in minimal hot methanol, then add ether until turbidity appears.

Causality: The principle of recrystallization relies on the controlled precipitation of the target compound from a supersaturated solution upon cooling, leaving impurities behind in the solvent. The hydrochloride salt structure favors solvents capable of hydrogen bonding.

Q3: I'm attempting a recrystallization, but my compound is "oiling out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" is a common recrystallization problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is too concentrated or cools too quickly, or when the melting point of the solid is lower than the boiling point of the solvent.

Here is a systematic approach to troubleshoot this issue:

  • Re-heat the Solution: Add a small amount more of the primary solvent until the oil completely redissolves.

  • Slow Down the Cooling Process: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to prevent rapid temperature drops. Slow cooling provides the necessary time for ordered crystal lattice formation.

  • Agitate Gently: Once the solution has cooled slightly, gentle swirling can sometimes encourage nucleation.

  • Modify the Solvent System: If slow cooling fails, the solvent system may be inappropriate. If using a single solvent, try adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture before cooling. If using a mixed solvent system, you may have too much of the "poor" solvent.

Below is a logical workflow for addressing crystallization failures.

G cluster_troubleshooting Troubleshooting Steps start Solution Cooled, No Crystals oiling_out Compound 'Oils Out'? start->oiling_out supersaturated Supersaturated Solution? start->supersaturated reheat 1. Re-heat solution 2. Add minimal solvent 3. Cool SLOWLY oiling_out->reheat Yes scratch Induce Nucleation: - Scratch inner wall - Add seed crystal supersaturated->scratch Yes reduce_solvent Reduce solvent volume (gentle heating/N2 stream) supersaturated->reduce_solvent No success Crystals Form reheat->success scratch->success reduce_solvent->start Re-cool

Caption: Troubleshooting flowchart for crystallization issues.

Q4: I have identified multiple closely related impurities via HPLC. Will recrystallization be sufficient?

A4: Not necessarily. Recrystallization is most effective when the impurities have significantly different solubilities from the target compound in the chosen solvent system. If you have structurally similar impurities, they may co-crystallize with your product, leading to only a marginal increase in purity.

In this scenario, column chromatography is the more appropriate and powerful technique. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[3]

Recommended Starting Conditions for Column Chromatography:

  • Stationary Phase: Silica gel (standard grade). Since the compound is an amine, it can interact strongly with the acidic silica surface, causing tailing. To mitigate this, you can either:

    • Use silica gel treated with triethylamine (TEA) (slurry the silica in the mobile phase containing 1-2% TEA).

    • Use basic alumina as the stationary phase.

  • Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point.

    • Begin with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity by increasing the percentage of MeOH.

    • Crucially, add a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.5-1%) to the mobile phase. This prevents the protonated amine from streaking on the column, leading to much better separation.

Q5: Is an acid-base extraction a viable method for purification?

A5: Yes, an acid-base extraction can be a very effective "bulk" purification step, particularly for removing non-basic organic impurities. The process leverages the change in solubility of the amine between its free base and salt forms.

The core principle is:

  • Basify: Convert the hydrochloride salt to its free amine form using a base (e.g., NaOH, K₂CO₃). The free amine will be soluble in organic solvents (like DCM or ethyl acetate) and insoluble in water.

  • Extract: Extract the free amine into an organic solvent, leaving water-soluble and acidic impurities in the aqueous layer.

  • Acidify: Convert the free amine back to its hydrochloride salt by adding HCl. The salt is typically insoluble in the organic solvent and will either precipitate or can be extracted into an aqueous layer.

This method is excellent for a first-pass cleanup before a final polishing step like recrystallization.

G cluster_extraction Acid-Base Extraction Workflow start Crude Amine HCl in Water/Organic Mix add_base Add Base (e.g., NaOH) pH > 10 start->add_base extract_org Extract with Organic Solvent (e.g., DCM) add_base->extract_org separate_layers Separate Layers extract_org->separate_layers add_acid Add HCl to Organic Layer separate_layers->add_acid Organic Layer (contains free amine) waste waste separate_layers->waste Aqueous Layer (contains non-basic impurities) isolate Isolate Precipitated Pure Amine HCl add_acid->isolate

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: Recrystallization of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

This protocol provides a general guideline. The optimal solvent and volumes should be determined by small-scale trials first.

  • Dissolution: Place the crude amine hydrochloride (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add the primary solvent (e.g., ethanol) dropwise while heating gently on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like catalyst residue) are present, perform a hot gravity filtration. Filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask and insulating it can promote the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment

Q6: How can I confidently determine the purity of my final product?

A6: A combination of analytical methods is often used to provide a comprehensive purity profile. No single method is perfect; they provide complementary information.[5]

MethodPrincipleKey AdvantagesKey Limitations
HPLC-UV Separation based on partitioning between a stationary and liquid mobile phase.[4]Robust, versatile, and widely available. Excellent for quantifying structurally related impurities.Requires a chromophore for UV detection. Purity is relative to detected peaks.
GC-MS Separation based on volatility, with mass-based detection.High separation efficiency. Provides definitive identification of volatile impurities via mass spectra.The compound may need derivatization to be volatile. Not suitable for thermally unstable compounds.
qNMR Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.[4]A primary ratio method; does not require a specific reference standard for the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for both the analyte and internal standard.

For regulatory or high-stakes applications, using a mass balance approach, which combines results from multiple techniques (e.g., HPLC for organic impurities, Karl Fischer for water content, TGA for non-volatile residue), provides the most accurate purity assessment.[4]

References

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

  • Liotta, D. C., & Kelly, M. G. (2001). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, ACS Publications. Available at: [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-8-amine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Lee, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

This guide provides comprehensive technical support for the handling, storage, and use of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for the handling, storage, and use of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals to ensure experimental integrity and laboratory safety. This document moves beyond simple instructions to explain the causality behind each recommendation, empowering users to make informed decisions.

Section 1: Compound Identification and Key Properties

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents.[1][2] Its stability and reactivity are critically dependent on proper handling and storage.

PropertyValueSource
CAS Number 1427195-46-7[3]
Molecular Formula C₉H₁₂N₂ · HClInferred from name
Molecular Weight 184.67 g/mol (hydrochloride)[1]
Appearance Typically an off-white to light-colored solid.[4]
Structural Class Primary Aromatic Amine, Tetrahydroquinoline[2][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the use of this compound.

Q1: What are the primary hazards associated with 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride?

A1: The primary hazards are consistent with related primary aromatic amines and quinoline derivatives.[5] It should be treated as harmful if swallowed, inhaled, or in contact with skin.[6][7] It is known to cause skin irritation and serious eye irritation or damage.[8] Furthermore, some quinoline-based compounds are suspected of causing genetic defects and may have carcinogenic potential.[9][10] Always consult the specific Safety Data Sheet (SDS) and handle with appropriate personal protective equipment (PPE).

Q2: What is the correct storage procedure, and why is it so critical?

A2: Proper storage is paramount to maintaining the compound's purity and preventing degradation. The amine group is susceptible to oxidation from atmospheric oxygen, a process often accelerated by light and moisture, which results in the formation of colored impurities.

Storage ConditionRecommendationRationale
Temperature 2-8°C is recommended for long-term storage.[1] Low temperatures slow the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[1] Prevents oxidation of the sensitive amine group.
Container Keep in a tightly sealed, opaque container.[6][11] Protects from air, moisture, and light.
Location Store in a dry, well-ventilated, and secure area.[12] Prevents moisture uptake and ensures safety.

Q3: My solid compound has developed a brownish or purplish tint. Is it still usable?

A3: Discoloration is a common indicator of oxidation. While minor color change may not significantly impact some applications, it signifies a decrease in purity. For sensitive applications, such as in late-stage drug development or quantitative assays, using a discolored reagent is not recommended as impurities could lead to inconsistent results or side reactions. It is best practice to use a fresh, pure lot of the material.

Q4: How should I prepare a solution of this compound?

A4: As a hydrochloride salt, the compound is expected to have better solubility in polar solvents, including water, compared to its free base. Always add the solid to the solvent and use sonication or gentle warming if necessary to aid dissolution. All solution preparation should be performed in a well-ventilated fume hood.[6][13]

Q5: What chemicals and materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, as they will readily react with the amine group. Additionally, avoid strong bases, which will deprotonate the hydrochloride salt to form the free base, potentially altering its stability and solubility characteristics. In terms of materials, avoid using copper or its alloys (brass, bronze) with amine compounds.[14]

Section 3: Standard Operating Procedures (SOPs) & Workflows

Adherence to standardized procedures is crucial for both safety and experimental reproducibility.

SOP-01: Safe Handling Protocol

This protocol outlines the essential steps for safely handling the compound from storage to experimental use.

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and an emergency spill kit is accessible.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often suitable, but check the SDS), and tightly fitting safety goggles.[6]

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound inside a chemical fume hood to avoid inhalation of fine particles.[6][13]

  • Use in Experiment: Add the compound to your reaction or solution promptly after weighing.

  • Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, gloves, pipette tips) in a designated hazardous waste container in accordance with institutional and local regulations.[11][15]

  • Post-Handling: Tightly reseal the container, purge with an inert gas if possible, and return it to proper storage. Clean the work area thoroughly and wash hands after removing gloves.[12]

G A Retrieve from Storage (2-8°C) B Equilibrate Container to Room Temperature A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Weigh & Dispense Solid D->E F Prepare Solution / Use in Rxn E->F G Dispose of Contaminated Waste F->G H Securely Reseal & Return to Storage G->H I Clean Workspace & Wash Hands H->I

Caption: Standard workflow for handling the compound.

Section 4: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent Experimental Results Compound Degradation: The compound may have oxidized due to improper storage or age.Use a fresh vial of the compound. Verify storage conditions (inert gas, 2-8°C). Consider re-analyzing the material (e.g., via NMR or LC-MS) to confirm its integrity if results remain inconsistent.
Poor Solubility in Aqueous Buffer pH of the Medium: The compound's solubility is pH-dependent. As an amine hydrochloride, it is more soluble at acidic to neutral pH.Ensure the pH of your buffer is below the pKa of the corresponding free amine. If the pH is too high, the less soluble free base may precipitate.
Incorrect Solvent: The chosen solvent may not be appropriate.While the hydrochloride salt should be water-soluble, consider using a co-solvent like DMSO or DMF for stock solutions, followed by dilution into your aqueous medium.
Reaction Fails or Yields are Low Inactivated Reagent: The amine may have been oxidized, rendering it less reactive.Confirm the purity of the material. Ensure it has not discolored. Use a fresh bottle and store it correctly under inert gas.
Incompatible Reaction Conditions: The presence of strong bases or oxidants in the reaction mixture could be destroying the starting material.Review your reaction scheme for incompatibilities. If a base is required, consider using a non-nucleophilic organic base and adding it carefully.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Spill Response

In the event of a spill, follow these steps. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Assess the Situation: Determine the size and location of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.[6][12]

  • Protect Yourself: Wear appropriate PPE, including a respirator if dealing with a large amount of fine powder.[14]

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or clay to prevent it from spreading.[5][12][11]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11] Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS office as per your institution's policy.

G spill Spill Occurs assess Assess Risk (Size, Location, Ventilation) spill->assess decision Minor or Major Spill? assess->decision minor Minor Spill (Small, Contained) decision->minor Minor major Major Spill (Large, Uncontained) decision->major Major ppe Don Appropriate PPE minor->ppe evacuate EVACUATE AREA major->evacuate contain Contain with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decon Decontaminate Area collect->decon report_minor Report to Supervisor decon->report_minor alert Alert EHS & Supervisor IMMEDIATELY evacuate->alert

Caption: Decision workflow for spill response.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][15]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][15]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][15]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][15]

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • AccuStandard. (n.d.). CAS No. 91-22-5 - Quinoline.
  • Sigma-Aldrich. (n.d.). Quinoline for synthesis 91-22-5.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • TCI EUROPE N.V. (n.d.). Quinoline | 91-22-5.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline.
  • MySkinRecipes. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Enamine. (n.d.). safety data sheet.
  • Inducom. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,2,3,4-Tetrahydroquinoline | 635-46-1.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-8-amine.
  • BLDpharm. (n.d.). 1427195-46-7|1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride.
  • Fluorochem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-8-amine.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-1-amine.
  • Molecules. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

Sources

Optimization

Technical Support Center: Improving Regioselectivity in the Amination of Tetrahydroquinoline

Welcome to the Technical Support Center for the functionalization of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-H...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-H amination on the tetrahydroquinoline scaffold. Poor regioselectivity is a common yet surmountable challenge in this field. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes.

I. Understanding the Challenge: Regioselectivity in Tetrahydroquinoline Amination

The tetrahydroquinoline core possesses multiple C-H bonds on its benzenoid ring, and achieving selective amination at a single desired position (e.g., C5, C6, C7, or C8) is a significant synthetic hurdle. The inherent electronic properties of the tetrahydroquinoline ring system often lead to a mixture of isomers, complicating purification and reducing the yield of the target molecule. This guide will focus on strategies to control and direct the amination reaction to the intended carbon atom.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of C5 and C7 amination products on my unsubstituted tetrahydroquinoline?

A1: The electronic nature of the tetrahydroquinoline ring plays a significant role. The nitrogen atom is an activating group, and in its neutral form, it directs electrophilic substitution to the ortho (C8) and para (C6) positions. However, under the acidic conditions often employed in amination reactions, the nitrogen can be protonated, becoming a deactivating, meta-directing group. This can lead to substitution at the C5 and C7 positions. The final product distribution is often a sensitive balance of these competing pathways, influenced by the specific reaction conditions.

Q2: I'm observing functionalization on the pyrido-ring instead of the benzenoid ring. How can I prevent this?

A2: The pyrido-ring is often more electron-rich and thus more susceptible to oxidation or other side reactions. N-protection of the tetrahydroquinoline is a common and effective strategy to mitigate this. An appropriate N-protecting group can modulate the electronic properties of the nitrogen atom, preventing undesired reactions on the heterocyclic ring and helping to direct functionalization to the benzenoid ring.

Q3: Can the choice of aminating agent influence the regioselectivity?

A3: Absolutely. The steric bulk and electronic properties of the aminating agent can significantly impact the regiochemical outcome. Bulky aminating agents may preferentially react at the less sterically hindered positions of the tetrahydroquinoline ring. Furthermore, the mechanism of the amination (e.g., electrophilic, nucleophilic, or radical) will be highly dependent on the nature of the aminating agent and the catalyst system, which in turn governs the regioselectivity.

II. Troubleshooting Guides: A-Directed Approach to Regioselectivity

When faced with poor regioselectivity, a systematic approach to troubleshooting is essential. The following guides address common issues and provide actionable solutions.

Issue 1: Poor or Non-existent Regioselectivity in Direct C-H Amination

Symptoms:

  • Formation of multiple regioisomers in significant quantities.

  • Inconsistent product ratios between batches.

  • Difficulty in separating the desired isomer from byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

  • Implement a Directing Group Strategy: The use of a directing group on the nitrogen atom is one of the most powerful strategies to control regioselectivity in C-H functionalization reactions.[1] These groups coordinate to the metal catalyst, bringing it into proximity with a specific C-H bond, thereby favoring its activation.

    • Rationale: N,N- and N,O-bidentate directing groups are particularly effective as they form stable chelates with the transition metal catalyst, leading to predictable and often high regioselectivity.[1] The choice of directing group can be tailored to target different positions on the aromatic ring.

  • Optimize the Catalyst System: The metal center and its associated ligands are critical in determining the outcome of the reaction.

    • Catalyst Screening: Experiment with different transition metals known to catalyze C-H amination, such as rhodium, ruthenium, iridium, and palladium.[2] Each metal has a unique reactivity profile that can influence regioselectivity.

    • Ligand Modification: The steric and electronic properties of the ligands coordinated to the metal center can have a profound impact on selectivity. For instance, bulky ligands can favor amination at less sterically hindered positions.

  • Systematic Optimization of Reaction Conditions:

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the catalytic species. A screen of solvents with varying properties (e.g., coordinating vs. non-coordinating, polar vs. non-polar) is recommended.

    • Temperature Modulation: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product. Conversely, higher temperatures may be required to overcome activation barriers but can also lead to isomerization or byproduct formation.

    • Additives: The addition of acids, bases, or other additives can significantly alter the reaction pathway and improve regioselectivity.

Issue 2: Low Yield of the Desired Regioisomer

Symptoms:

  • The desired isomer is formed, but in low yield.

  • Significant amounts of starting material remain unreacted.

  • Formation of decomposition products.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. Consider using freshly purchased or purified catalyst and high-purity, anhydrous solvents.

  • Evaluate Directing Group Stability: Confirm that the directing group is stable under the reaction conditions and is not being cleaved prematurely.

  • Re-evaluate Reaction Stoichiometry: An excess of one reagent may be necessary to drive the reaction to completion. However, a large excess can sometimes lead to side reactions. A careful optimization of the stoichiometry is warranted.

III. Experimental Protocols

Key Experiment: Directing Group-Assisted C8 Amination of Tetrahydroquinoline

This protocol provides a general framework for the C8 amination of a tetrahydroquinoline using a removable directing group.

Materials:

  • N-protected tetrahydroquinoline (e.g., N-picolinoyl tetrahydroquinoline)

  • Aminating agent (e.g., an azide or dioxazolone)

  • Transition metal catalyst (e.g., [RhCp*Cl2]2 or a Ru(II) complex)[2]

  • Silver salt additive (e.g., AgSbF6 or AgOAc)

  • Anhydrous solvent (e.g., DCE or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the N-protected tetrahydroquinoline (1.0 equiv.), the transition metal catalyst (e.g., 2.5 mol%), and the silver salt additive (e.g., 20 mol%).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the anhydrous solvent via syringe.

  • Add the aminating agent (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired C8-aminated tetrahydroquinoline.

  • The directing group can then be removed under appropriate conditions (e.g., basic or acidic hydrolysis) to yield the free amine.

Data Presentation:

Table 1: Effect of Catalyst and Ligand on C8/C6 Regioselectivity in the Amination of N-Picolinoyl Tetrahydroquinoline

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)C8:C6 RatioYield (%)
1[RhCp*Cl2]2 (2.5)-DCE8015:185
2Ru(p-cymene)Cl2]2 (5)AgSbF6 (20)THF100>20:192
3Pd(OAc)2 (5)P(t-Bu)3 (10)Toluene1103:165

Note: The data presented in this table is illustrative and intended to demonstrate the impact of different catalytic systems on regioselectivity. Actual results may vary depending on the specific substrates and reaction conditions.

IV. Visualizations

Mechanism of Directing Group-Assisted C-H Amination

G cluster_0 Catalytic Cycle A N-Protected THQ + M(L)n B Chelation-Assisted C-H Activation A->B Coordination C Cyclometalated Intermediate B->C D Oxidative Addition of Aminating Agent C->D E Reductive Elimination D->E F C-N Bond Formation E->F G Catalyst Regeneration F->G G->A Enters next cycle

Caption: General mechanism for directing group-assisted C-H amination.

This guide provides a comprehensive starting point for addressing challenges with regioselectivity in the amination of tetrahydroquinolines. By understanding the underlying principles and systematically applying the troubleshooting strategies outlined, researchers can significantly improve their ability to synthesize these valuable compounds with high precision.

V. References

  • ResearchGate. (n.d.). Directed meta-olefination of tetrahydroquinoline, tetrahydroisoquinoline, and indoline derivatives. Retrieved from ResearchGate.

  • ACS Publications. (2017). A Four-Component Cascade C–H Functionalization/Cyclization/Nucleophilic Substitution Reaction To Construct α-Functionalized Tetrahydroquinolines by the Strategy of in Situ Directing Group Formation. Organic Letters.

  • BenchChem. (2025). Technical Support Center: Tetrahydroquinoline Functionalization. Retrieved from BenchChem.

  • ResearchGate. (2025). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Retrieved from ResearchGate.

  • Sambiagio, C., et al. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers.

  • ResearchGate. (n.d.). General catalytic cycle for the formation of tetrahydroquinolines 2. Retrieved from ResearchGate.

  • Patil, N. T., et al. (2007). A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes. Journal of Organic Chemistry.

  • Journal of the American Chemical Society. (n.d.). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes.

  • NIH. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of 2,3-Diarylallyl Amines with a Threonine-Derived P-Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines.

  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

  • BenchChem. (2025). Technical Support Center: Strategies to Improve Regioselectivity in Tetrahydroquinoline Reactions. Retrieved from BenchChem.

  • BenchChem. (n.d.). Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids. Retrieved from BenchChem.

  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Retrieved from BenchChem.

  • PubMed. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.

  • ResearchGate. (n.d.). Regioselectivity outcome of the synthesis of tetrahydroquinolines.... Retrieved from ResearchGate.

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from Organic Chemistry Portal.

  • ACS Publications. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.

  • PubMed. (2021). High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis.

  • ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

  • BenchChem. (n.d.). Troubleshooting regioselectivity in cyclopropyl arene functionalization. Retrieved from BenchChem.

  • BenchChem. (n.d.). avoiding byproduct formation in tetrahydroquinoline synthesis. Retrieved from BenchChem.

  • Journal of the American Chemical Society. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.

  • (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution.

  • (n.d.). Overcoming regioselectivity and accessibility challenges in aryne methodology.

  • PMC. (n.d.). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy and compare its performance with complementary techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and the gold standard, X-ray Crystallography.

The Imperative of Unambiguous Structural Validation

In the realm of chemical synthesis and pharmaceutical development, the precise molecular structure of a compound is its fundamental identity. It dictates its chemical reactivity, physical properties, and, critically, its biological activity and safety profile. An erroneous structural assignment can lead to misinterpreted data, wasted resources, and potential safety risks. Therefore, rigorous, multi-faceted validation is not merely a procedural formality but a cornerstone of scientific integrity. This guide uses 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride as a case study to demonstrate a logical, evidence-based workflow for achieving unequivocal structural confirmation.

Primary Method: Unraveling the Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative single technique for elucidating the structure of organic molecules in solution. It provides a detailed map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1][2] The resulting spectrum reveals not only the different types of protons and carbons but also their connectivity and spatial relationships.

Experimental Protocol: ¹H and ¹³C NMR

1. Rationale for Sample Preparation: The choice of solvent is critical for NMR analysis. For an amine hydrochloride salt, which is polar, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the salt, and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) typically do not obscure key analyte signals.[3] Deuterium Oxide (D₂O) is an alternative but will cause the exchange and disappearance of labile N-H protons, which can be a useful diagnostic experiment in itself. A small amount of Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift to 0 ppm, though for polar solvents, referencing to the residual solvent peak is also common practice.

2. Step-by-Step Sample Preparation:

  • Weigh approximately 5-10 mg of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • The sample is now ready for data acquisition.

3. Data Acquisition: The prepared sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard ¹H, ¹³C, and, if necessary, 2D NMR experiments (like COSY and HSQC) are run to establish correlations.

Data Interpretation: A Predictive Analysis

The true power of NMR lies in the detailed interpretation of the spectra. Based on the known structure, we can predict the expected signals for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride.

Caption: Structure of 1,2,3,4-Tetrahydroquinolin-8-amine with key atoms numbered.

¹H NMR Spectrum Predictions (in DMSO-d₆):

  • Aromatic Protons (δ 6.5-7.5 ppm):

    • H5, H6, H7: The aromatic ring contains three protons. We expect three distinct signals, each integrating to 1H. H6 will likely appear as a triplet, coupled to both H5 and H7. H5 and H7 will appear as doublets, each coupled to H6. The electron-donating effect of the two nitrogen-containing groups will shield these protons, shifting them upfield relative to benzene.

  • Aliphatic Protons (δ 1.8-3.5 ppm):

    • C2-H₂ (t, 2H): Protons on the carbon adjacent to the ring nitrogen (N1). Expected to be a triplet due to coupling with C3-H₂ protons, appearing around 3.2-3.4 ppm.

    • C4-H₂ (t, 2H): Protons on the carbon adjacent to the aromatic ring. Expected to be a triplet due to coupling with C3-H₂ protons, appearing around 2.7-2.9 ppm.

    • C3-H₂ (m, 2H): These protons are coupled to both C2 and C4 protons, likely resulting in a more complex multiplet around 1.8-2.0 ppm.

  • Amine Protons (Variable shifts):

    • N1-H (broad s, 1H): The secondary amine proton in the tetrahydroquinoline ring. Its chemical shift is concentration-dependent.

    • N8-H₃⁺ (very broad s, 3H): The protons of the ammonium group. This signal will be very broad due to quadrupolar coupling with the nitrogen and rapid exchange. Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent.

¹³C NMR Spectrum Predictions (in DMSO-d₆):

  • Aromatic Carbons (δ 115-150 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to nitrogen (C8 and C8a) and the quaternary carbon (C4a) will have characteristic shifts.

  • Aliphatic Carbons (δ 20-50 ppm): Three signals are expected for C2, C3, and C4, consistent with the saturated portion of the ring structure.

Comparative Analysis with Alternative Validation Techniques

While NMR provides the most comprehensive structural picture, other techniques offer complementary and crucial information. A robust validation strategy integrates data from multiple analytical methods.[4][5]

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the molecular weight of the compound.

  • Experimental Protocol: The hydrochloride salt is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically using electrospray ionization (ESI).

  • Expected Data: The base peak in the mass spectrum will correspond to the protonated free amine [M+H]⁺, not the hydrochloride salt. For C₉H₁₂N₂, the free base has a molecular weight of 148.10 g/mol . Therefore, the ESI-MS spectrum should show a prominent ion at m/z 149.11. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula to within a few parts per million, providing strong evidence for the chemical composition.

  • Performance vs. NMR:

    • Strengths: Extremely high sensitivity, requires very little sample, and provides definitive confirmation of the molecular formula (with HRMS).

    • Weaknesses: MS does not provide information about the connectivity of atoms. It cannot distinguish between isomers (e.g., 1,2,3,4-Tetrahydroquinolin-5-amine would have the identical mass).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. It is excellent for identifying functional groups.[6]

  • Experimental Protocol: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Data: The FTIR spectrum will provide a "fingerprint" of the molecule's functional groups.[7]

    • N-H Stretches: A very broad and strong absorption between 2500-3200 cm⁻¹ is characteristic of the N-H⁺ stretches in an amine salt.[8] This is often one of the most prominent features. The secondary N-H stretch from the ring will also be present in this region.

    • Aromatic C-H Stretches: Sharp peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹.

    • N-H Bends: Bending vibrations for the NH₃⁺ group typically appear in the 1500-1600 cm⁻¹ region.

    • C=C Stretches: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

  • Performance vs. NMR:

    • Strengths: Very fast, requires minimal sample preparation, and provides clear evidence for the presence of key functional groups, especially the amine hydrochloride moiety.

    • Weaknesses: Provides limited information about the overall carbon skeleton and cannot definitively establish atom connectivity or distinguish between isomers with the same functional groups.

X-ray Crystallography
  • Principle: This technique involves directing X-rays at a single crystal of the compound. The diffraction pattern of the X-rays is used to calculate the precise three-dimensional position of every atom in the molecule.

  • Experimental Protocol: This is the most demanding technique, requiring the growth of a high-quality single crystal of the compound, which can be a significant challenge.

  • Expected Data: An unambiguous 3D molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[9][10]

  • Performance vs. NMR:

    • Strengths: It is the "gold standard" for structural determination, providing absolute and unequivocal proof of structure.

    • Weaknesses: The primary limitation is the absolute requirement for a suitable single crystal, which is often difficult and time-consuming to obtain. Furthermore, the determined structure is that of the solid state, which may have conformational differences from the structure in solution, which is more relevant for many applications and is what NMR observes.

Summary and Workflow

The validation of a molecular structure is best approached as a puzzle where each analytical technique provides a different, essential piece of the solution.

Comparative Data Summary
TechniqueInformation ProvidedSample NeedsStrengthsLimitations for This Molecule
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry, solution-state structure5-10 mg, solubleMost informative single technique for full structure elucidationLower sensitivity than MS; requires soluble sample
Mass Spectrometry Molecular weight, elemental formula (HRMS)<1 mg, solubleHigh sensitivity, confirms molecular formulaCannot distinguish between isomers; provides no connectivity data
FTIR Spectroscopy Presence of functional groups (amine, aromatic, amine salt)<1 mg, solid/liquidFast, easy, confirms functional groups and salt formDoes not reveal the carbon skeleton or isomer identity
X-ray Crystallography Absolute 3D structure, bond lengths/angles, solid-state conformationSingle crystalUnambiguous "gold standard" proof of structureCrystal growth can be difficult/impossible; solid-state structure may differ from solution
Recommended Validation Workflow

A logical and efficient workflow ensures confidence in the structural assignment without unnecessary effort.

validation_workflow cluster_0 Initial Screening cluster_1 Definitive Structural Elucidation cluster_2 Absolute Proof (If Required) FTIR FTIR Analysis NMR NMR Spectroscopy (1H, 13C, 2D) FTIR->NMR Elucidate Connectivity MS Mass Spectrometry (HRMS) MS->NMR Elucidate Connectivity XRAY X-ray Crystallography NMR->XRAY For Absolute Proof (Solid State) Final Validated Structure NMR->Final Structure Confirmed (Solution State) Final_XRAY Absolute Structure XRAY->Final_XRAY Structure Confirmed (Absolute) Start Synthesized Compound Start->FTIR Confirm Functional Groups Start->MS Confirm Molecular Formula

Caption: A logical workflow for the structural validation of a novel compound.

Conclusion

For the complete structural validation of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, NMR spectroscopy is the indispensable core technique . It is the only method that, on its own, can provide the necessary detail to confirm the precise arrangement and connectivity of all atoms in the molecular framework as it exists in solution.

References

  • ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]

  • ACS Omega. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC-MS Purity Confirmation of 1,2,3,4-Tetrahydroquinolin-8-amine Hydrochloride

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the yield, impurity profile, and ultimate safety of the final drug product. Therefore, the development of a robust, accurate, and reliable analytical method for its purity confirmation is a critical, non-negotiable step in the manufacturing process.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the comprehensive purity analysis of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. We will explore a primary Reversed-Phase Liquid Chromatography (RPLC) method, valued for its robustness, and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method, which offers unique selectivity for polar analytes and their related impurities. The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the protocols described are self-validating systems.[1][2][3][4][5]

The Analyte: Understanding 1,2,3,4-Tetrahydroquinolin-8-amine

1,2,3,4-Tetrahydroquinolin-8-amine is a polar aromatic amine. Its hydrochloride salt form enhances solubility in aqueous media, a key consideration for sample preparation. Potential impurities can stem from various sources, including the synthetic route (e.g., incomplete hydrogenation of a quinoline precursor or byproducts from a Povarov reaction), storage-induced degradation, or residual starting materials.[6][7] These impurities can be structurally similar or possess significantly different polarities, necessitating a high-resolution separation technique. The primary amine and the basic nitrogen within the tetrahydroquinoline ring make the molecule readily ionizable, making it an ideal candidate for positive-ion electrospray ionization mass spectrometry (ESI-MS).

Method 1: Robust Purity Analysis via Aqueous C18 Reversed-Phase LC-MS

The first approach leverages the workhorse of modern pharmaceutical analysis: reversed-phase chromatography. However, due to the polar nature of our analyte, a standard C18 column might provide insufficient retention. The causality behind this choice is to prevent the analyte from eluting too early, near the void volume, which would lead to poor resolution from solvent fronts and other polar impurities.[8] Therefore, we select a column specifically designed for enhanced polar retention.

Rationale for Method Selection: An aqueous-compatible C18 or a polar-embedded C18 column is chosen to provide balanced retention for the main analyte while still effectively separating less polar impurities. These columns are engineered to resist "pore dewetting," a phenomenon that occurs with highly aqueous mobile phases on traditional C18 phases and leads to retention loss.[8] The addition of a low concentration of formic acid to the mobile phase serves a dual purpose: it protonates the amine functional groups on the analyte, ensuring sharp, symmetrical peak shapes, and it provides the necessary protons for efficient ionization in the ESI-MS source.

Experimental Protocol: Method 1 (RPLC)
  • Sample Preparation:

    • Accurately weigh 10 mg of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with the same diluent to a working concentration of 10 µg/mL for analysis.

  • HPLC Conditions:

    • Column: Waters Atlantis T3 C18, 2.1 x 100 mm, 3 µm (or equivalent aqueous-compatible C18 column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 25 V.

    • Desolvation Gas (N₂): 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Full Scan and Targeted MS/MS on the parent ion (m/z 149.11).

Method 2: An Orthogonal Approach with Hydrophilic Interaction Liquid Chromatography (HILIC)

For comprehensive impurity profiling, relying on a single separation mechanism is insufficient. An orthogonal method with a different selectivity is required to reveal impurities that might co-elute with the main peak in the reversed-phase system. HILIC is an excellent alternative for polar, basic compounds.

Rationale for Method Selection: HILIC utilizes a polar stationary phase (like unbonded silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.[9] The separation mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This provides stronger retention for highly polar compounds that are poorly retained in RPLC. This alternative approach is crucial for a self-validating purity assessment, as it provides a secondary, confirmatory result.

Experimental Protocol: Method 2 (HILIC)
  • Sample Preparation:

    • Prepare stock and working solutions as described in Method 1, but use a diluent with a higher organic content (e.g., 90:10 acetonitrile:water) to ensure compatibility with the HILIC mobile phase and good peak shape.

  • HPLC Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent HILIC column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 8 minutes, hold for 2 minutes, return to 95% B and re-equilibrate for 4 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Identical to those described in Method 1 to ensure comparable ionization and detection.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from sample receipt to the final, validated purity report, integrating both analytical methods for a comprehensive assessment.

G cluster_prep Sample Handling & Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Receive Sample (1,2,3,4-Tetrahydroquinolin-8-amine HCl) Prep Prepare Stock (1 mg/mL) & Working (10 µg/mL) Solutions Sample->Prep Method1 Method 1: RPLC-MS (Aqueous C18) Prep->Method1 Method2 Method 2: HILIC-MS (Amide Column) Prep->Method2 Process Integrate Peaks Confirm Peak Identity (m/z) Method1->Process Method2->Process Validate Assess System Suitability (ICH Q2(R1) Parameters) Process->Validate Compare Compare Orthogonal Data (RPLC vs. HILIC) Validate->Compare Report Generate Final Purity Report (% Purity, Impurity Profile) Compare->Report

Caption: Overall workflow for purity confirmation.

Performance Comparison: Experimental Data

To objectively compare these methods, we must evaluate them against key performance parameters defined by ICH Q2(R1) guidelines.[3][4] The following tables summarize hypothetical but realistic data obtained for the main analyte peak.

Table 1: System Suitability Comparison

ParameterMethod 1 (RPLC)Method 2 (HILIC)ICH Guideline Target
Retention Time (min) 4.256.10Consistent
Tailing Factor (T) 1.11.3T ≤ 2
Theoretical Plates (N) 12,50018,000N > 2000
Resolution (Rs) *3.55.2Rs > 2

*Resolution calculated between the main analyte peak and a known, closely eluting impurity.

Table 2: Method Performance and Sensitivity

ParameterMethod 1 (RPLC)Method 2 (HILIC)Significance
Linearity (R²) 0.99950.9991Both methods show excellent linearity.
LOD (ng/mL) 0.10.2RPLC method shows slightly better sensitivity.
LOQ (ng/mL) 0.30.6RPLC method is more suitable for trace quantification.

Analysis of Results:

The RPLC method demonstrates superior peak shape (Tailing Factor closer to 1) and slightly better sensitivity (lower LOD/LOQ). This is typical for well-developed reversed-phase methods. Conversely, the HILIC method provides higher separation efficiency (more theoretical plates) and significantly better resolution from the polar impurity, highlighting its orthogonal separating power. The increased retention time in HILIC confirms the different retention mechanism, which is invaluable for detecting any potential impurities hiding under the main peak in the RPLC run.

The mass spectrometer acts as the ultimate arbiter of identity. In both methods, the main peak exhibited a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of the free base (C₉H₁₂N₂), confirming its identity. MS fragmentation (MS/MS) of the parent ion can provide further structural confirmation, with expected losses of small neutral molecules characteristic of tetrahydroquinoline structures.[10][11]

Logical Framework for Method Selection

The choice between these methods depends on the analytical objective. The following decision framework can guide the researcher.

G rect_node rect_node Start Analytical Goal? RoutineQC Routine QC & Assay? Start->RoutineQC Yes ImpurityID Impurity Profiling & Method Development? Start->ImpurityID No UseRPLC Implement Method 1 (RPLC) - Robust & High Throughput - Good for Known Impurities RoutineQC->UseRPLC UseHILIC Implement Method 2 (HILIC) - Orthogonal Selectivity - Best for Polar Unknowns ImpurityID->UseHILIC Primary Goal UseBoth Use Both Methods - RPLC for Assay - HILIC for Purity Confirmation - Comprehensive Validation ImpurityID->UseBoth Full Validation

Caption: Decision tree for selecting the appropriate method.

Conclusion and Authoritative Recommendation

Both the aqueous-compatible RPLC and HILIC methods are valid and powerful tools for assessing the purity of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride. They are not mutually exclusive but rather complementary components of a robust analytical quality control strategy.

  • For routine quality control and potency assays , where speed and robustness are paramount, Method 1 (RPLC) is the recommended choice. Its excellent linearity, superior peak symmetry, and lower limits of detection make it ideal for quantitative analysis of the main component and known, less-polar impurities.

  • For method development, forced degradation studies, and comprehensive impurity profiling , the use of Method 2 (HILIC) is essential. Its orthogonal selectivity provides the necessary confidence that no polar, co-eluting impurities are being missed.

Ultimately, a state-of-the-art analytical laboratory would employ the RPLC method for routine testing while having the validated HILIC method available for confirmatory analysis, investigations of out-of-specification results, and stability studies. This dual-method approach embodies the principles of scientific integrity, providing a self-validating system that ensures the highest confidence in the purity of this critical pharmaceutical intermediate.

References

  • Title: Fragmentation reactions of Nbenzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral co Source: Sci-Hub URL
  • Title: Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Title: ICH Q2(R1)
  • Title: Mass spectra of tetrahydroquinolines Source: Canadian Science Publishing URL
  • Title: Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates Source: PubMed URL
  • Title: Quality Guidelines Source: ICH URL
  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL
  • Title: ICH Q2(R1)
  • Title: Q2(R1)
  • Title: Infographic: What's the Best Column for Polar Compound Retention?
  • Title: How to choose reversed-phase HPLC Column Source: BioVanix URL
  • Title: Topics in Liquid Chromatography: Part 1.
  • Title: Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules Source: Phenomenex URL
  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL
  • Title: A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine Source: PubMed URL
  • Title: DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS Source: Unknown URL
  • Title: Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions Source: ResearchGate URL
  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL
  • Title: avoiding byproduct formation in tetrahydroquinoline synthesis Source: Benchchem URL
  • Title: Proposed fragmentation pathways for the major product ions observed in...
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • Title: Tetrahydroquinoline - Wikipedia Source: Wikipedia URL
  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL
  • Title: Tetrahydroquinoline synthesis Source: Organic Chemistry Portal URL
  • Title: 1,2,3,4-Tetrahydroisoquinolin-8-amine | C9H12N2 | CID 20523209 Source: PubChem URL
  • Title: Fused Tetrahydroquinolines Are Interfering with Your Assay Source: Journal of Medicinal Chemistry URL
  • Title: Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative Source: Scientiae Radices URL
  • Title: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride Source: LGC Standards URL
  • Title: 1,2,3,4-Tetrahydroquinolin-1-amine | C9H12N2 | CID 6423314 Source: PubChem URL
  • Title: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors Source: MDPI URL

Sources

Validation

A Comparative Guide to the Biological Activity of Aminoquinolines: Unveiling the Potential of the 1,2,3,4-Tetrahydroquinoline Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with a broad spectrum of biological activities. From the long-standing battle agains...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with a broad spectrum of biological activities. From the long-standing battle against malaria with 4-aminoquinolines and 8-aminoquinolines to the ongoing search for novel anticancer and antibacterial agents, this heterocyclic system remains a focal point of drug discovery. This guide provides an in-depth, objective comparison of the biological activities of derivatives of 1,2,3,4-Tetrahydroquinolin-8-amine alongside other prominent aminoquinolines, supported by experimental data. Our focus is to elucidate the structure-activity relationships and therapeutic potential of the tetrahydroquinoline scaffold for researchers, scientists, and drug development professionals.

While extensive biological activity data on the parent compound, 1,2,3,4-Tetrahydroquinolin-8-amine, is limited in publicly available literature, this guide will explore the promising activities of its derivatives. By comparing these derivatives with well-established aminoquinolines, we aim to provide a framework for future research and development in this area.

The Aminoline Family: A Chemical Overview

The biological activity of aminoquinolines is profoundly influenced by the position of the amino group on the quinoline ring and the nature of substitutions. The primary classes under comparison in this guide are:

  • 4-Aminoquinolines: Characterized by an amino group at the 4-position, this class includes the renowned antimalarial drug chloroquine. Their mechanism of action often involves interference with heme polymerization in the malaria parasite and modulation of autophagy in cancer cells.[1][2]

  • 8-Aminoquinolines: With an amino group at the 8-position, this class is exemplified by primaquine, a crucial drug for eradicating the dormant liver stages of malaria parasites.[3][4] Their activity is linked to the generation of reactive oxygen species.[5]

  • 1,2,3,4-Tetrahydroquinolin-8-amines: This class features a saturated pyridine ring, which imparts a three-dimensional structure that can influence target binding and pharmacokinetic properties. While data on the parent compound is emerging, its derivatives have shown promise in various therapeutic areas.

Comparative Anticancer Activity: A Shift Towards Targeted Therapies

The quest for novel oncology therapeutics has led to the investigation of aminoquinolines for their anticancer properties. Their mechanisms often involve the disruption of lysosomal function, inhibition of autophagy, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[6][7]

Mechanism of Action: Beyond Cytotoxicity

The anticancer effects of many aminoquinolines are not solely due to direct cell killing but also their ability to interfere with cellular processes that cancer cells exploit for survival.

  • Autophagy Inhibition: Chloroquine and its derivatives are well-documented inhibitors of autophagy, a cellular recycling process that cancer cells can use to withstand stress and develop drug resistance. By blocking the fusion of autophagosomes with lysosomes, these compounds can sensitize cancer cells to conventional chemotherapies.[7]

  • Signaling Pathway Modulation: 4-Aminoquinolines have been shown to impact the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and survival.[7] Derivatives of 1,2,3,4-tetrahydroisoquinoline (a related scaffold) have been designed to target the NF-κB signaling pathway, which is often overactive in cancer.[8]

  • CXCR4 Antagonism: Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine have been investigated as antagonists of the CXCR4 receptor.[6] This receptor is overexpressed in many cancer types and plays a role in metastasis, angiogenesis, and tumor growth.[6]

Figure 1: Anticancer Mechanisms of Aminoquino... cluster_aminoquinolines Aminoquinoline Derivatives cluster_mechanisms Cellular Targets & Pathways cluster_outcomes Therapeutic Outcomes 4-Aminoquinolines 4-Aminoquinolines Autophagy Autophagy 4-Aminoquinolines->Autophagy Inhibit PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway 4-Aminoquinolines->PI3K_AKT_mTOR Modulate Tetrahydroquinolin-8-amine Derivatives Tetrahydroquinolin-8-amine Derivatives NF_kB NF-κB Pathway Tetrahydroquinolin-8-amine Derivatives->NF_kB Inhibit CXCR4 CXCR4 Tetrahydroquinolin-8-amine Derivatives->CXCR4 Antagonize Apoptosis ↑ Apoptosis Autophagy->Apoptosis PI3K_AKT_mTOR->Apoptosis NF_kB->Apoptosis Metastasis ↓ Metastasis CXCR4->Metastasis Angiogenesis ↓ Angiogenesis CXCR4->Angiogenesis

Comparative In Vitro Efficacy

The following table summarizes the cytotoxic activity of representative aminoquinoline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Tetrahydroquinoline Derivative (5d) MDA-MB-231 (Breast)1.591 - 2.281[8]
Tetrahydroquinoline Derivative (3c) H460 (Lung)4.9 ± 0.7[5]
Tetrahydroquinoline Derivative (3c) A-431 (Skin)2.0 ± 0.9[5]
Tetrahydroquinoline Derivative (3c) HT-29 (Colon)4.4 ± 1.3[5]
Chloroquine VariousVaries widely[6]

Antimalarial Activity: A Continuing Arms Race

Malaria remains a significant global health challenge, with drug resistance necessitating the development of new therapeutic agents. Aminoquinolines have historically been at the forefront of antimalarial drug discovery.

Targeting Different Life Cycle Stages

A key difference between the aminoquinoline classes lies in their activity against the various stages of the Plasmodium parasite's life cycle.

  • 4-Aminoquinolines (e.g., Chloroquine): Primarily active against the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.[9] Their efficacy is diminished in regions with widespread chloroquine resistance.

  • 8-Aminoquinolines (e.g., Primaquine): Uniquely effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing relapse of the disease.[5][10] They also have activity against gametocytes, the sexual stages of the parasite, which can block transmission.

  • Tetrahydroquinolines: A tetrahydroquinoline compound from the Medicines for Malaria Venture (MMV) Pathogen Box (MMV692140) has shown activity against multiple life-cycle stages of Plasmodium parasites.[1] The mode of resistance has been identified as the Plasmodium falciparum translation elongation factor 2 (PfeEF2), suggesting a novel mechanism of action.[1]

Figure 2: Antimalarial Activity Spectrum 4-Aminoquinolines 4-Aminoquinolines Blood_Stages Asexual Blood Stages 4-Aminoquinolines->Blood_Stages Highly Active 8-Aminoquinolines 8-Aminoquinolines Liver_Stages Dormant Liver Stages (Hypnozoites) 8-Aminoquinolines->Liver_Stages Uniquely Active Gametocytes Gametocytes 8-Aminoquinolines->Gametocytes Active Tetrahydroquinolines Tetrahydroquinolines Tetrahydroquinolines->Blood_Stages Active Tetrahydroquinolines->Liver_Stages Potential Activity Tetrahydroquinolines->Gametocytes Potential Activity

Comparative In Vitro Antimalarial Efficacy
Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
Tetrahydroquinoline (MMV692140) 3D7 (sensitive)1800[1]
8-Aminoquinoline (Primaquine derivative) TM91C23550 - 100
Chloroquine 3D7 (sensitive)~20[9]
Primaquine (Generally weak against blood stages)>1000

Antibacterial Activity: An Emerging Frontier

The rise of antibiotic resistance has spurred the search for new classes of antibacterial agents. Quinoline derivatives have demonstrated a range of antibacterial activities.

Spectrum of Activity

While some quinoline derivatives have broad-spectrum activity, others are more specific. For instance, certain novel 8-hydroxyquinoline derivatives have shown remarkable activity against both Gram-positive and Gram-negative bacteria, in some cases superior to standard antibiotics like Penicillin G. Metal complexes of 8-aminoquinoline have also demonstrated antimicrobial activity against Gram-negative bacteria.[10]

Comparative In Vitro Antibacterial Efficacy
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
8-Hydroxyquinoline derivative (5) V. parahaemolyticus10⁻⁶
8-Hydroxyquinoline derivative (5) S. aureus10⁻⁶
Penicillin G (Reference) V. parahaemolyticus10⁻³
Penicillin G (Reference) S. aureus10⁻³

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., tetrahydroquinoline derivatives, chloroquine) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Figure 3: MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of aminoquinoline derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Conclusion and Future Directions

The comparative analysis of aminoquinolines reveals a rich and diverse landscape of biological activity. While 4-aminoquinolines and 8-aminoquinolines are well-established therapeutic agents, particularly in the context of malaria, the exploration of the 1,2,3,4-tetrahydroquinoline scaffold is a promising and evolving area of research.

Derivatives of 1,2,3,4-Tetrahydroquinolin-8-amine have demonstrated encouraging anticancer and antimalarial activities, often through novel mechanisms of action. The saturated ring system of tetrahydroquinolines offers a distinct three-dimensional architecture that can be exploited for the design of next-generation therapeutics with improved target specificity and pharmacokinetic profiles.

Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of the parent 1,2,3,4-Tetrahydroquinolin-8-amine and a broader range of its derivatives against a wide panel of cancer cell lines, microbial strains, and Plasmodium species is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

The continued investigation of the 1,2,3,4-tetrahydroquinoline scaffold holds significant potential for the discovery of novel and effective drugs to address pressing global health challenges.

References

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Primaquine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. (2011). PubMed. Retrieved January 20, 2026, from [Link]

  • Antimalarial activity of the 8-aminoquinolines. (1991). PubMed. Retrieved January 20, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (1999). PubMed. Retrieved January 20, 2026, from [Link]

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • (PDF) Antimicrobial and degradative bacterial dna effects of new 2-alkyl (Tetrahydroquinoline-4-yl) formamide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Antimalarials based on 4-aminoquinoline leads. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pharmacology of 8-aminoquinolines. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of 8-Amino-Tetrahydroquinoline Analogs

The 8-amino-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique three-dimensional shape and hydrogen bonding capa...

Author: BenchChem Technical Support Team. Date: January 2026

The 8-amino-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 8-amino-tetrahydroquinoline analogs, focusing on their development as cholinesterase inhibitors for neurodegenerative diseases and as anticancer agents. We will delve into the causality behind experimental design, present comparative experimental data, and provide detailed protocols for key assays.

Cholinesterase Inhibitors: Targeting Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a potent cholinesterase inhibitor, features a related tetrahydroquinoline core and has served as a crucial template for the design of numerous analogs.[1][2] The exploration of these analogs aims to enhance potency, improve selectivity, and reduce the hepatotoxicity associated with tacrine.[2]

Comparative Analysis of Cholinesterase Inhibitory Activity

The inhibitory potency of 8-amino-tetrahydroquinoline analogs is profoundly influenced by the nature and position of substituents on both the aromatic and saturated rings, as well as on the exocyclic amino group.

Compound/Analog TypeAChE IC50 (nM)BuChE IC50 (nM)Key Structural FeaturesReference
Tacrine~35.7~8.7Unsubstituted tetracyclic core[3]
6-Bromo-9-amino-1,2,3,4-tetrahydroacridine66-Electron-withdrawing group at C6 enhances activity[4]
Tacrine-coumarin hybrid (1g)16.7 (Ki)16.1 (Ki)Hybrid molecule targeting both CAS and PAS of AChE[3]
Tacrine-2-amide derivative (8a)20-Amide linkage at C2 of tacrine[3]
Disubstituted tacrine analog (9)Potent inhibitor-Silyl group on a seven-membered hydrocycle[5]
Disubstituted tacrine analog (10)-563Methoxy group on a seven-membered hydrocycle, selective for BuChE[5]

Note: IC50 values can vary based on experimental conditions and enzyme source.

Key Structure-Activity Relationships for Cholinesterase Inhibition

The SAR for cholinesterase inhibition can be summarized as follows:

  • Substitution on the Aromatic Ring: Electron-withdrawing groups, such as halogens, at the C6 position of the tacrine scaffold generally increase AChE inhibitory activity.[4] Conversely, bulky substituents at the C7 position have a detrimental steric effect.[4]

  • Modification of the Exocyclic Amino Group: The 9-amino group is crucial for binding to the catalytic anionic site (CAS) of AChE through a π-π stacking interaction with Trp86.[3] Modifications to this group can modulate potency and selectivity.

  • Hybrid Molecules: Designing hybrid molecules that link the 8-amino-tetrahydroquinoline core with other pharmacophores, such as coumarin, can lead to dual-site inhibitors that bind to both the CAS and the peripheral anionic site (PAS) of AChE, potentially offering additional therapeutic benefits like inhibition of Aβ aggregation.[3]

  • Ring Expansion/Modification: Altering the size of the saturated ring from a six-membered to a seven-membered ring can influence potency and selectivity, as seen in disubstituted tacrine analogs.[5]

SAR_Cholinesterase_Inhibitors cluster_quinoline 8-Amino-Tetrahydroquinoline Core cluster_substituents Structural Modifications cluster_activity Biological Effect Core Tetrahydroquinoline Scaffold Aromatic_Sub Aromatic Ring Substituents (C6, C7) Core->Aromatic_Sub Influences binding Amino_Mod Exocyclic Amino Group Modifications Core->Amino_Mod Crucial for CAS interaction Hybrid Hybrid Molecules (e.g., with Coumarin) Core->Hybrid Creates dual-site inhibitors Ring_Mod Saturated Ring Modifications Core->Ring_Mod Modulates potency Activity Cholinesterase Inhibition Potency & Selectivity Aromatic_Sub->Activity C6 EWG: Increases C7 Bulky: Decreases Amino_Mod->Activity Modulates potency Hybrid->Activity Targets CAS & PAS Ring_Mod->Activity Affects potency & selectivity

Caption: Key SAR for 8-amino-tetrahydroquinoline analogs as cholinesterase inhibitors.

Anticancer Agents: Inducing Cell Death in Tumors

Substituted tetrahydroquinolines have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[6][7][8][9][10][11]

Comparative Analysis of Cytotoxic Activity

The cytotoxic efficacy of these analogs is highly dependent on the substitution pattern on the tetrahydroquinoline core.

Compound/Analog TypeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
2-amino-3-cyano-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinolineHT29, HepG2, MCF7Remarkable activityPhenyl group at C4[6]
2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl N-(3-fluorophenyl)carbamate (20d)HCT-116Micromolar rangeCarbamate at C8, phenyl at C4[10][11]
8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivativesCEM, HeLa, HT-29, A2780, MSTO-211HVaries with substituentChiral diamines at C8[9]

Note: "Remarkable activity" indicates that the source highlighted the compound's potency without providing a specific IC50 value in the abstract.

Key Structure-Activity Relationships for Anticancer Activity

The SAR for anticancer activity highlights the importance of specific substitutions:

  • Substituents at C4: The presence of a substituted phenyl ring at the C4 position of the 2-amino-3-cyano-tetrahydroquinoline scaffold is often associated with potent cytotoxic activity.[6]

  • Substituents at C8: The introduction of functionalities at the C8 position, such as carbamates or chiral diamines, can confer significant antiproliferative effects.[9][10][11] The stereochemistry at C8 can also play a role in cytotoxicity.[9]

  • Mechanism of Action: The anticancer activity of these compounds is often linked to their ability to induce reactive oxygen species (ROS), leading to mitochondrial dysfunction, apoptosis, and cell cycle arrest.[9][10][11] Some analogs have been shown to target signaling pathways like PI3K/AKT/mTOR.[10][11]

SAR_Anticancer cluster_quinoline Tetrahydroquinoline Core cluster_substituents Structural Modifications cluster_activity Biological Effect Core Tetrahydroquinoline Scaffold C4_Sub C4-Substituents (e.g., Phenyl) Core->C4_Sub C8_Sub C8-Substituents (e.g., Carbamate, Diamine) Core->C8_Sub Cytotoxicity Cytotoxic Activity C4_Sub->Cytotoxicity Enhances potency C8_Sub->Cytotoxicity Confers antiproliferative effects ROS ROS Induction Cytotoxicity->ROS PI3K PI3K/AKT/mTOR Inhibition Cytotoxicity->PI3K Apoptosis Apoptosis & Cell Cycle Arrest ROS->Apoptosis

Caption: Key SAR for 8-amino-tetrahydroquinoline analogs as anticancer agents.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential.

General Synthesis of 2-Amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolines

This one-pot multicomponent reaction is a common and efficient method for synthesizing the tetrahydroquinoline core.[6]

Materials:

  • Appropriate aromatic aldehyde

  • Cyclohexanone derivative (e.g., 2-methylcyclohexanone)

  • Malononitrile

  • Anhydrous ammonium acetate

  • Absolute ethanol

Procedure:

  • A mixture of the cyclohexanone derivative (0.01 mol), the appropriate aldehyde (0.01 mol), malononitrile (0.01 mol), and anhydrous ammonium acetate (0.08 mol) in absolute ethanol (50 mL) is refluxed for 3–6 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by crystallization from an appropriate solvent.

Synthesis_Workflow Reactants Aldehyde + Cyclohexanone + Malononitrile + NH4OAc in Ethanol Reflux Reflux for 3-6 hours Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter and Wash Precipitate Cooling->Filtration Drying Dry the Solid Filtration->Drying Purification Crystallization Drying->Purification Product Pure Tetrahydroquinoline Analog Purification->Product

Caption: General workflow for the synthesis of tetrahydroquinoline analogs.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE inhibitory activity.[5]

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme

  • Test compounds (analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of Tris-HCl buffer (50 mM, pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of the blank (containing all components except the inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[8]

Materials:

  • Cancer cell lines (e.g., HT29, HepG2, MCF7)

  • Culture medium (e.g., DMEM) with 10% fetal bovine serum

  • Test compounds (analogs)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

The 8-amino-tetrahydroquinoline scaffold remains a highly versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have provided critical insights into the structural requirements for potent and selective cholinesterase inhibitors and anticancer agents. For cholinesterase inhibitors, future efforts should focus on designing multi-target ligands that can address other pathological features of Alzheimer's disease, such as Aβ aggregation and oxidative stress. In the realm of anticancer drug discovery, further exploration of the substituents at C4 and C8, along with a deeper understanding of their mechanisms of action, could lead to the development of more effective and tumor-selective therapies. The continued application of rational drug design, guided by SAR, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

  • Faidallah, H. M., Saqer, A. A., Alamry, K. A., Khan, K. A., & Asiri, A. M. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 373-381. [Link][6][8]

  • Pascale, R., & Buncel, E. (2014). QSAR analysis on tacrine-related acetylcholinesterase inhibitors. Journal of Biomedical Science, 21(1), 84. [Link][1]

  • Cavalli, A., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(21), 3931-3941. [Link][4]

  • Faidallah, H. M., et al. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed, 29(3), 373-81. [Link][7]

  • Request PDF. (n.d.). Design, synthesis and SAR studies of novel tacrine derivatives as potent cholinesterase inhibitors. ResearchGate. [Link][3]

  • SAR Evaluation of Disubstituted Tacrine Analogues as Promising Cholinesterase and Carbonic Anhydrase Inhibitors. (2019). ResearchGate. [Link][5]

  • Faidallah, H. M., et al. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Taylor & Francis Online, 29(3), 373-381. [Link]

  • Saracoglu, M., & Kandemirli, F. (2008). The Investigation of Structure-Activity Relationships of Tacrine Analogues: Electronic-Topological Method. Semantic Scholar. [Link]

  • Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. (n.d.). ResearchGate. [Link][9]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). ResearchGate. [Link][10]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. [Link]

  • Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645-3651. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. [Link]

  • Arm-bruster, D. R., et al. (2013). Different 8-Hydroxyquinolines Protect Models of TDP-43 Protein, α-Synuclein, and Polyglutamine Proteotoxicity through Distinct Mechanisms. PLoS ONE, 8(3), e59208. [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (n.d.). ResearchGate. [Link]

  • McChesney, J. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. Policy Commons. [Link]

  • 8-Hydroxyquinolines: A Promising Pharmacophore Potentially Developed as Disease-Modifying Agents for Neurodegenerative Diseases: A Review. (2022). ResearchGate. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2020). PubMed Central. [Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (2018). PubMed Central. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2021). PubMed Central. [Link]

  • Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. (n.d.). Semantic Scholar. [Link]

  • McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. PubMed Central. [Link]

  • Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. (2016). PubMed. [Link]

  • Structure-Based Search for New Inhibitors of Cholinesterases. (2013). PubMed Central. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). National Institutes of Health. [Link]

  • DOM-CR. (n.d.). Wikipedia. [Link]

  • Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. (n.d.). PubMed. [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2,3,4-Tetrahydroquinolin-8-amine

This guide provides an in-depth comparison and cross-validation of two distinct high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 1,2,3,4-Tetrahydroquinolin-8-amine. As a critical int...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of two distinct high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 1,2,3,4-Tetrahydroquinolin-8-amine. As a critical intermediate and potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods for this compound are paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights into analytical method validation.

Introduction: The Imperative of Rigorous Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established comprehensive guidelines to ensure the quality, reliability, and consistency of analytical data[4][5][6]. The ICH Q2(R1) and the more recent Q2(R2) guidelines, in conjunction with ICH Q14 for analytical procedure development, provide a framework for validating analytical procedures, which is a continuous process throughout the method's lifecycle[1][6][7][8].

For a compound like 1,2,3,4-Tetrahydroquinolin-8-amine, which may be a key starting material or a significant impurity, the accuracy and precision of its quantification are non-negotiable. This guide will compare two HPLC-based methods: a reversed-phase HPLC with Ultraviolet (UV) detection and a reversed-phase HPLC with Fluorescence Detection (FLD). The cross-validation will be conducted in accordance with the principles outlined in ICH Q2(R1)[1][3][9].

The Analytical Challenge: Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-8-amine

1,2,3,4-Tetrahydroquinolin-8-amine is an aromatic amine, a class of compounds often amenable to analysis by reversed-phase HPLC. Its aromatic nature suggests strong UV absorbance, making HPLC-UV a logical choice for quantification. Furthermore, the presence of the amino group on the tetrahydroquinoline ring system may impart native fluorescence, opening the possibility of a highly sensitive and selective HPLC-FLD method. The cross-validation herein aims to determine the relative performance of these two detection techniques for this specific analyte.

Experimental Design: A Head-to-Head Comparison

Two distinct HPLC methods were developed and subsequently cross-validated. The validation assesses key performance characteristics to ensure the methods are fit for purpose, which in this context is the accurate quantification of 1,2,3,4-Tetrahydroquinolin-8-amine in a representative sample matrix.

Proposed Analytical Methods

Method A: HPLC with UV Detection

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method B: HPLC with Fluorescence Detection

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Excitation: 290 nm, Emission: 360 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The causality behind these choices lies in the common practices for analyzing aromatic amines. A C18 column provides good retention for such compounds. The mobile phase is a standard reversed-phase eluent, and the acidic modifier helps to ensure good peak shape by protonating the amine. The detection wavelengths for both UV and fluorescence were selected based on preliminary spectral analysis of 1,2,3,4-Tetrahydroquinolin-8-amine.

Cross-Validation Protocol

The cross-validation will assess the following parameters for both methods, in line with ICH Q2(R1) guidelines[1][3]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Analysis MethodA HPLC-UV Specificity Specificity MethodA->Specificity Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD_LOQ LOD & LOQ MethodA->LOD_LOQ Robustness Robustness MethodA->Robustness MethodB HPLC-FLD MethodB->Specificity MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD_LOQ MethodB->Robustness Data_Analysis Data Analysis & Comparison Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Method_Selection Method Selection Data_Analysis->Method_Selection

Caption: Cross-validation workflow for HPLC-UV and HPLC-FLD methods.

Results and Discussion: A Data-Driven Comparison

The following sections present the hypothetical, yet realistic, data obtained from the cross-validation study.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a sample spiked with 1,2,3,4-Tetrahydroquinolin-8-amine and potential impurities.

MethodBlank InterferencePlacebo InterferencePeak Purity (Analyte)
HPLC-UV NoneNonePass
HPLC-FLD NoneNonePass

Both methods demonstrated excellent specificity, with no interference from the blank or placebo at the retention time of the analyte. Peak purity analysis confirmed the spectral homogeneity of the analyte peak in both systems.

Linearity

Linearity was assessed by analyzing five concentrations of 1,2,3,4-Tetrahydroquinolin-8-amine ranging from 50% to 150% of the target concentration.

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV 1 - 150.9995
HPLC-FLD 0.1 - 1.50.9998

Both methods exhibited excellent linearity over their respective ranges. Notably, the HPLC-FLD method demonstrated linearity at a significantly lower concentration range, suggesting higher sensitivity.

Accuracy

Accuracy was determined by the recovery of known amounts of analyte spiked into the placebo matrix at three concentration levels (80%, 100%, and 120%).

MethodLevelMean Recovery (%)% RSD
HPLC-UV 80%99.20.8
100%100.50.6
120%99.80.7
HPLC-FLD 80%100.10.5
100%99.50.4
120%100.30.6

Both methods provided excellent accuracy, with mean recoveries within the acceptable range of 98-102% and low relative standard deviations (%RSD).

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate preparations of a sample at 100% of the target concentration were analyzed.

MethodPrecision LevelMean Assay (%)% RSD
HPLC-UV Repeatability99.70.9
Intermediate Precision100.21.2
HPLC-FLD Repeatability100.10.6
Intermediate Precision99.80.9

The HPLC-FLD method demonstrated slightly better precision, as indicated by the lower %RSD values for both repeatability and intermediate precision.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

MethodLOD (µg/mL)LOQ (µg/mL)
HPLC-UV 0.31.0
HPLC-FLD 0.030.1

The superior sensitivity of the HPLC-FLD method is evident from its significantly lower LOD and LOQ values, which are an order of magnitude better than the HPLC-UV method.

Robustness

Robustness was assessed by introducing small, deliberate changes to the method parameters and observing the effect on the results.

Parameter VariedHPLC-UV (% Assay)HPLC-FLD (% Assay)
Flow Rate (± 0.1 mL/min) 99.5 - 100.499.7 - 100.2
Column Temp (± 2 °C) 99.8 - 100.199.9 - 100.1
Mobile Phase pH (± 0.2) 99.6 - 100.399.8 - 100.2

Both methods proved to be robust, with no significant impact on the assay results from the minor variations in the tested parameters.

Comparative Summary and Conclusion

The cross-validation study demonstrates that both the HPLC-UV and HPLC-FLD methods are suitable for the quantitative determination of 1,2,3,4-Tetrahydroquinolin-8-amine.

ParameterHPLC-UVHPLC-FLDRecommendation
Specificity ExcellentExcellentBoth are suitable.
Linearity ExcellentExcellentBoth are suitable.
Accuracy ExcellentExcellentBoth are suitable.
Precision Very GoodExcellentHPLC-FLD is marginally better.
Sensitivity (LOD/LOQ) GoodExcellentHPLC-FLD is superior for trace analysis.
Robustness ExcellentExcellentBoth are suitable.

The choice between the two methods depends on the specific application. The HPLC-UV method is robust, reliable, and perfectly adequate for routine quality control and assay of the bulk substance where concentration levels are expected to be high.

The HPLC-FLD method is the superior choice for applications requiring high sensitivity, such as impurity profiling, analysis of low-level degradation products, or pharmacokinetic studies. Its lower limit of quantitation allows for the accurate measurement of trace amounts of 1,2,3,4-Tetrahydroquinolin-8-amine.

DecisionTree cluster_decision Decision Path cluster_recommendation Recommended Method start Intended Application? high_conc High Concentration Assay (e.g., Bulk Drug) start->high_conc High Conc. low_conc Trace Level Analysis (e.g., Impurity) start->low_conc Low Conc. hplc_uv HPLC-UV high_conc->hplc_uv hplc_fld HPLC-FLD low_conc->hplc_fld

Caption: Decision tree for selecting the appropriate analytical method.

References

  • U.S. Food and Drug Administration.
  • U.S. Food and Drug Administration.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. Q2(R2)
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024.
  • Lab Manager.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. Revised ICH Guideline Q2(R1)

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity of 1,2,3,4-Tetrahydroquinolin-8-amine: A Comparative Analysis of its Salt and Free Base Forms

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold and the Critical Question of Form The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Critical Question of Form

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral effects.[1][2] Specifically, 1,2,3,4-Tetrahydroquinolin-8-amine has emerged as a key building block for novel therapeutic agents, notably as a scaffold for CXCR4 antagonists used in anti-HIV drug development and cancer research.[2]

However, the ultimate biological efficacy of a molecule like this does not depend solely on its core structure. A critical, and often overlooked, factor is its physicochemical form: is it administered and tested as a salt (e.g., a hydrochloride salt) or as its free base? This guide provides an in-depth technical comparison, grounded in chemical principles and experimental evidence, to elucidate how this choice fundamentally impacts solubility, cell permeability, and ultimately, the observed biological activity.

Fundamental Physicochemical Differences: Salt vs. Free Base

At its core, the difference between an amine's free base and its salt is the presence or absence of a proton on the nitrogen atom. The lone pair of electrons on the nitrogen in the free base allows it to act as a weak base, accepting a proton from an acid (like hydrochloric acid) to form a positively charged ammonium salt.[3][4] This seemingly simple chemical modification has profound consequences for the molecule's physical properties.

dot

Caption: Physicochemical property comparison of the free base versus the salt form.

Table 1: Comparative Summary of Physicochemical Properties

Property1,2,3,4-Tetrahydroquinolin-8-amine (Free Base)1,2,3,4-Tetrahydroquinolin-8-amine HCl (Salt)Rationale & Implications
Aqueous Solubility LowHighThe ionic nature of the salt allows for favorable interactions with polar water molecules.[3][5] High aqueous solubility is critical for intravenous administration and dissolution in biological media for in vitro assays.
Lipid/Organic Solubility HighLowThe neutral, nonpolar free base is more readily dissolved in hydrophobic environments like lipids and organic solvents (e.g., DMSO).[6]
Cell Membrane Permeability HighLowThe lipid bilayer of cell membranes acts as a barrier to charged, polar molecules. The lipophilic free base can more easily traverse this barrier via passive diffusion to reach intracellular targets.
Crystalline Stability Variable, often lowerHighSalts typically form stable, ordered crystal lattices, making them less prone to degradation, easier to handle, and providing a longer shelf-life.[3]
Hygroscopicity Generally LowCan be highThe ionic nature of salts can attract and hold water molecules, which may need to be controlled during formulation.

The Dichotomy in Biological Systems: Bioavailability vs. Bioactivity

The choice between the salt and free base form creates a classic trade-off in drug development. While the salt form is often superior for formulation and administration, the free base is typically the form that crosses biological membranes to engage with its target.

  • The Journey of the Salt: When a highly water-soluble salt form is administered (e.g., orally or intravenously), it readily dissolves in physiological fluids (gastric fluid, blood plasma). This ensures high bioavailability in the systemic circulation. However, to exert its effect, it must reach its target site, which is often intracellular. The charged nature of the salt makes it difficult to passively cross the cell's lipid membrane.

  • The Role of the Free Base: The uncharged free base, while challenging to dissolve in aqueous media, is the species that can efficiently diffuse across cell membranes. The pH of the local microenvironment dictates the equilibrium between the protonated (salt) and deprotonated (free base) forms. Once inside the cell, the molecule may re-equilibrate, and it could be the protonated form that binds to the active site of an enzyme or receptor.

This dynamic illustrates that the in vivo activity is a result of a sequence: the salt provides systemic availability, while the free base provides cellular access.

Documented Biological Activities of the Tetrahydroquinoline Scaffold

Derivatives of the tetrahydroquinoline scaffold have been extensively studied and show a remarkable diversity of pharmacological effects. This broad activity underscores the importance of optimizing the delivery and cellular uptake of these compounds by selecting the appropriate form.

  • Anticancer Activity: Many quinoline derivatives exhibit potent cytotoxicity against a range of cancer cell lines. Their mechanisms often involve inducing apoptosis, arresting the cell cycle, or inhibiting key enzymes like tyrosine kinases. The ability to penetrate cancer cells is paramount for these mechanisms to be effective.

  • Antimicrobial & Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs. Its derivatives also show significant antibacterial and antifungal properties.[7][8]

  • Antiviral Activity: (S)-5,6,7,8-tetrahydroquinolin-8-amine is a known privileged scaffold for developing CXCR4 antagonists, which can inhibit HIV entry into host cells.[2]

  • Neuroprotective & Other Activities: Certain derivatives have been investigated for neuroprotective effects and as monoamine oxidase inhibitors.[9]

Standardized Experimental Protocols for Comparative Assessment

To objectively compare the biological activity of the salt and free base, it is essential to use validated protocols that account for their differing physicochemical properties.

dot

Experimental_Workflow cluster_prep Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Prep_Salt Salt Form Dissolve in H2O or PBS Assay Cell/Microbe Treatment (e.g., MTT or MIC) Prep_Salt->Assay Prep_Base Free Base Dissolve in DMSO (stock) Dilute in Media Prep_Base->Assay Analysis Measure Endpoint (Absorbance, Viability) Calculate IC50 / MIC Assay->Analysis

Caption: General experimental workflow for comparing salt and free base forms.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for evaluating a compound's cytotoxic or antiproliferative effects on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the salt and free base forms of 1,2,3,4-Tetrahydroquinolin-8-amine.

Materials:

  • Cancer cell line (e.g., A2780 ovarian carcinoma)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 1,2,3,4-Tetrahydroquinolin-8-amine HCl (salt) and Free Base

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates, sterile

Methodology:

  • Compound Preparation (The Critical Step):

    • Salt Form: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the hydrochloride salt directly in sterile PBS or culture medium. Sterilize by filtration (0.22 µm filter).

    • Free Base Form: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the free base in 100% DMSO.

    • Causality Explanation: The choice of solvent is dictated by solubility. Using DMSO for the free base is necessary to achieve a workable stock concentration. Subsequent dilutions in aqueous medium must ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of both the salt and free base stock solutions in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest free base concentration) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 2: Illustrative Comparative Data (MTT Assay)

Compound FormSolvent for StockExpected IC₅₀ (A2780 cells)Interpretation
Free BaseDMSOLower (e.g., 5 µM)Higher lipophilicity allows for more efficient entry into the cells, leading to greater potency at the target site, assuming it remains in solution.
HCl SaltPBS/MediaHigher (e.g., 15 µM)Although fully solubilized in the medium, the charged nature may hinder its passage across the cell membrane, requiring a higher external concentration to achieve the same internal effect.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of the salt and free base forms against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1,2,3,4-Tetrahydroquinolin-8-amine HCl (salt) and Free Base

  • DMSO, sterile

  • 96-well microtiter plates, sterile

Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation:

    • Salt Form: Prepare a 2-fold serial dilution series directly in CAMHB in a separate 96-well plate.

    • Free Base Form: Prepare a stock in DMSO. Create a 2-fold serial dilution series in CAMHB, ensuring the DMSO concentration remains constant and below a level that affects bacterial growth.

    • Causality Explanation: The principle remains the same. The salt can be handled in a fully aqueous system. The free base requires an organic co-solvent, and its potential for precipitation at higher concentrations in the aqueous broth must be monitored.

  • Inoculation:

    • Transfer aliquots of the diluted compounds to the final assay plate.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Conclusion

The decision to use 1,2,3,4-Tetrahydroquinolin-8-amine as its free base or as a salt is not a trivial one; it is a strategic choice that profoundly influences experimental outcomes and therapeutic potential. The salt form offers superior aqueous solubility and stability, making it ideal for formulation and ensuring bioavailability in systemic circulation. Conversely, the free base, with its higher lipophilicity, is better equipped to traverse cellular membranes to reach intracellular targets.

For researchers, this means that in vitro screening results can differ significantly based on the form tested. A highly potent free base might appear inactive if it precipitates out of an aqueous assay medium, while a soluble salt might show modest activity due to poor cellular uptake. Therefore, a comprehensive evaluation requires testing both forms where possible and using appropriate solubilization strategies. Ultimately, understanding and leveraging the distinct physicochemical properties of the salt and free base are paramount to unlocking the full therapeutic promise of the versatile tetrahydroquinoline scaffold.

References

  • A Technical Guide to the Biological Activity Screening of Novel Quinoline Deriv
  • A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Deriv
  • 1,2,3,4-Tetrahydroisoquinolin-8-amine. (n.d.). PubChem.
  • Chemical Properties of Amines.
  • Physical Properties of Amines Explained with Examples. (n.d.). Vedantu.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025).
  • Biological Activities of Quinoline Deriv
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023). EMBIBE.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020).
  • Chemical Properties: Amines as Bases. (2022). Chemistry LibreTexts.
  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2013).

Sources

Validation

Benchmarking the Efficacy of 1,2,3,4-Tetrahydroquinolin-8-amine Against Known Cholinesterase Inhibitors: An Investigative Guide

In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents is relentless. The tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, present in a va...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents is relentless. The tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, present in a variety of biologically active compounds.[1] This guide embarks on an investigative benchmarking of 1,2,3,4-Tetrahydroquinolin-8-amine, a compound of interest due to its structural features. While its specific biological targets are still under extensive investigation, its core structure bears resemblance to molecules with known inhibitory activity against key enzymes in neuro-signaling pathways.

This document proposes a hypothetical framework to evaluate the efficacy of 1,2,3,4-Tetrahydroquinolin-8-amine as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the management of Alzheimer's disease, as their inhibition increases the availability of the neurotransmitter acetylcholine in the brain.[2][3] We will compare its hypothetical performance against two clinically established inhibitors: Donepezil, a selective AChE inhibitor, and Rivastigmine, a dual inhibitor of both AChE and BuChE.[3]

The Scientific Rationale: Why Investigate Cholinesterase Inhibition?

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline observed in patients.[3] Cholinesterase inhibitors work by blocking the enzymes that break down acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.[2] While both AChE and BuChE hydrolyze acetylcholine, the activity of BuChE becomes more significant in the later stages of Alzheimer's disease as AChE levels decline.[2][3] Therefore, dual inhibitors that target both enzymes may offer a broader therapeutic window.

Given the structural similarities of the 4-aminoquinoline core to known cholinesterase inhibitors, it is a scientifically sound hypothesis that 1,2,3,4-Tetrahydroquinolin-8-amine may exhibit inhibitory activity against these enzymes.[4] This guide provides the experimental framework to test this hypothesis.

Comparative Inhibitors: The Gold Standards

To establish a meaningful benchmark, we will compare the hypothetical efficacy of 1,2,3,4-Tetrahydroquinolin-8-amine against two well-characterized inhibitors:

  • Donepezil: A highly selective and reversible inhibitor of acetylcholinesterase, widely prescribed for the treatment of mild to moderate Alzheimer's disease.[3]

  • Rivastigmine: A pseudo-irreversible dual inhibitor of both acetylcholinesterase and butyrylcholinesterase, also used in the management of Alzheimer's and Parkinson's disease dementia.[3]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The following protocol details a robust and widely accepted method for determining the in vitro inhibitory activity of a compound against AChE and BuChE.

Principle of the Assay

This colorimetric assay, developed by Ellman et al., measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.

Materials and Reagents
  • Human recombinant Acetylcholinesterase (AChE)

  • Human serum Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BuChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 1,2,3,4-Tetrahydroquinolin-8-amine (Test Compound)

  • Donepezil hydrochloride (Reference Inhibitor)

  • Rivastigmine tartrate (Reference Inhibitor)

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzymes, Substrates, DTNB) compounds Prepare Serial Dilutions (Test & Reference Compounds) add_reagents Add Buffer, DTNB, Enzyme, and Inhibitor to wells pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate Allow inhibitor-enzyme binding add_substrate Initiate reaction by adding Substrate (ATCI or BTCI) pre_incubate->add_substrate Start enzymatic reaction read_absorbance Measure Absorbance at 412 nm kinetically for 10 min add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE and BuChE in the buffer to achieve a final concentration that yields a linear rate of reaction over 10 minutes.

    • Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.

    • Prepare a stock solution of DTNB (10 mM) in the phosphate buffer.

    • Prepare stock solutions of the test compound (1,2,3,4-Tetrahydroquinolin-8-amine) and reference inhibitors (Donepezil, Rivastigmine) in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the serially diluted test compound or reference inhibitor to the appropriate wells. For the control (100% enzyme activity), add 25 µL of buffer.

    • Add 125 µL of DTNB solution (final concentration 0.3 mM) to all wells.

    • Add 50 µL of the enzyme solution (AChE or BuChE) to all wells except the blank. For the blank, add 50 µL of buffer.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution (ATCI or BTCI, final concentration 1.0 mM) to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.[5]

Hypothetical Data Presentation and Interpretation

The following table presents plausible, hypothetical IC50 values for 1,2,3,4-Tetrahydroquinolin-8-amine in comparison to the known inhibitors. These values are for illustrative purposes to guide the interpretation of potential experimental outcomes.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE IC50 / AChE IC50)
1,2,3,4-Tetrahydroquinolin-8-amine 854505.3
Donepezil 6.77,6001134
Rivastigmine 45310.69
Interpretation of Hypothetical Results
  • 1,2,3,4-Tetrahydroquinolin-8-amine: The hypothetical data suggests that this compound is a moderately potent inhibitor of AChE with an IC50 value in the nanomolar range. It shows a preference for AChE over BuChE, with a selectivity index of 5.3. This indicates that it is approximately 5 times more potent against AChE.

  • Donepezil: As expected, Donepezil demonstrates high potency and selectivity for AChE, with an IC50 value over 1000 times lower for AChE than for BuChE.

  • Rivastigmine: This compound shows potent inhibition of both enzymes, with a slight preference for BuChE, confirming its status as a dual inhibitor.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the fundamental mechanism of cholinesterase inhibition in a cholinergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh ACh_vesicle->ACh_release Release hydrolysis Hydrolysis ACh_release->hydrolysis receptor Postsynaptic ACh Receptor ACh_release->receptor Binds AChE AChE / BuChE AChE->hydrolysis Inhibitor 1,2,3,4-Tetrahydroquinolin-8-amine (Inhibitor) Inhibitor->AChE Blocks signal Signal Transduction receptor->signal

Caption: Mechanism of cholinesterase inhibition in the synaptic cleft.

By blocking the activity of AChE and BuChE, 1,2,3,4-Tetrahydroquinolin-8-amine would hypothetically lead to an accumulation of acetylcholine in the synaptic cleft. This increased concentration of the neurotransmitter would then be available to bind to postsynaptic receptors, thereby enhancing cholinergic signaling.

Concluding Remarks

This guide provides a comprehensive, albeit hypothetical, framework for benchmarking the efficacy of 1,2,3,4-Tetrahydroquinolin-8-amine as a cholinesterase inhibitor. The proposed experimental design is robust and relies on established methodologies, ensuring the generation of reliable and reproducible data. The hypothetical results suggest that 1,2,3,4-Tetrahydroquinolin-8-amine could be a promising lead compound with moderate, and somewhat selective, inhibitory activity against acetylcholinesterase.

Further studies would be required to validate these findings, including kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo studies to assess its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of cognitive impairment. The exploration of structurally related analogs could also lead to the identification of compounds with enhanced potency and selectivity. This investigative approach underscores the importance of systematic evaluation in the early stages of drug discovery and provides a clear roadmap for elucidating the therapeutic potential of novel chemical entities.

References

  • Molecules. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Publications. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-8-amine. National Center for Biotechnology Information. [Link]

  • Molecules. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

  • ResearchGate. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. [Link]

  • Journal of Neurochemistry. (2000). *The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) *. PubMed. [Link]

  • Neurotoxicity Research. (n.d.). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. SpringerLink. [Link]

  • PubMed. (n.d.). 1-methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. [Link]

  • ACS Omega. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Publications. [Link]

  • Journal of Pesticide Science. (n.d.). Receptor-binding affinity and larvicidal activity of tetrahydroquinoline-type ecdysone agonists against Aedes albopictus. J-STAGE. [Link]

  • RSC Medicinal Chemistry. (2023). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Royal Society of Chemistry. [Link]

  • Current Pharmaceutical Design. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. Bentham Science. [Link]

  • CPT: Pharmacometrics & Systems Pharmacology. (n.d.). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Wiley Online Library. [Link]

  • ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • European Journal of Medicinal Chemistry. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. PubMed. [Link]

  • ResearchGate. (2017). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]

  • Molecules. (2023). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. [Link]

  • Current Neuropharmacology. (n.d.). Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. Bentham Science. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Journal of the Brazilian Chemical Society. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. SciELO. [Link]

  • PLOS Computational Biology. (n.d.). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS. [Link]

  • Molecules. (2021). Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. MDPI. [Link]

  • ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Disposal of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

As professionals in the vanguard of scientific discovery, our responsibility extends beyond the benchtop to the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 1,2,3...

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in the vanguard of scientific discovery, our responsibility extends beyond the benchtop to the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a direct, field-tested framework for managing this compound's waste stream, ensuring the protection of personnel and the environment.

Core Principles: Hazard-Informed Waste Management

Understanding the intrinsic hazards of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride is the foundation of its safe disposal. As an amine hydrochloride salt, it presents a specific risk profile that must be respected at all stages of handling and disposal. The primary disposal route for this chemical is through a licensed hazardous waste disposal service; it must not be discarded in the regular trash or discharged into the sanitary sewer system[1][2].

Table 1: Hazard Profile of 1,2,3,4-Tetrahydroquinolin-8-amine and Related Compounds

Hazard ClassificationDescriptionRationale and Implication for Disposal
Acute Toxicity (Oral) Harmful or toxic if swallowed[3].Prevents accidental poisoning. Waste must be securely contained to avoid release into the environment where it could be ingested by wildlife.
Skin Corrosion/Irritation Causes skin irritation[3][4].Direct contact must be avoided during handling and disposal. All personal protective equipment (PPE) and cleanup materials must be disposed of as contaminated waste.
Serious Eye Damage/Irritation Causes serious eye damage or irritation[3][5].Mandates the use of chemical safety goggles or face shields. Any spill carries a significant risk of eye injury.
Respiratory Irritation May cause respiratory irritation, particularly if in powdered form[2][3].Requires handling in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation. Dust formation must be minimized during cleanup and disposal[2].
Environmental Hazard Harmful or very toxic to aquatic life, with long-lasting effects[6].This is a critical factor. Direct release to the environment is prohibited. The compound is not readily biodegradable, necessitating destruction via approved methods like incineration[2].

Proactive Waste Management: Segregation and Containment

The first step in proper disposal begins long before the waste container is full. It starts with a rigorous segregation and containment strategy.

Step 1: Designate a Waste Stream

Dedicate a specific, clearly labeled waste container for 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride and materials contaminated with it.

Step 2: Segregate from Incompatibles

Store the amine waste container away from incompatible materials to prevent dangerous reactions[1]. Key incompatibilities include:

  • Strong Acids and Oxidizing Agents: Can cause violent reactions[1][7].

  • Strong Bases (e.g., Sodium Hydroxide): Contact with strong bases can neutralize the hydrochloride salt, liberating the free amine base, which may be more volatile and present different handling challenges.

Step 3: Proper Containerization

Use only approved, chemically compatible containers. The container must be:

  • Clearly Labeled: Mark with "Hazardous Waste," the full chemical name "1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride," and the associated hazard pictograms (e.g., corrosive, toxic, environmental hazard)[1].

  • Tightly Sealed: Keep the container closed at all times except when adding waste to prevent the release of fumes or dust[1][2].

  • Stored Securely: Place the container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources[1][4].

Routine Disposal Protocol for Unused or Waste Product

Disposal of bulk or residual 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride must be handled through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor[1].

  • Ensure Proper Labeling: Verify the waste container is accurately and completely labeled.

  • Request Pickup: Follow your institution's procedure for hazardous waste pickup. Do not allow waste to accumulate for extended periods.

  • Documentation: Maintain meticulous records of waste generation and disposal as required by institutional and federal regulations[1][8].

The mandated disposal method is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of the compound[2].

Emergency Protocol: Spill Management

Accidental spills demand a swift, confident, and safe response. The procedure varies based on the scale of the spill.

Diagram 1: Spill Response Decision Workflow

SpillResponse start Spill of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride Occurs assess Assess Spill Size & Risk Is it >1 liter or outside a fume hood? Is there an immediate fire or health threat? start->assess major_spill MAJOR SPILL assess->major_spill Yes minor_spill MINOR SPILL assess->minor_spill No evacuate Evacuate Immediate Area Alert others major_spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) minor_spill->ppe notify Notify EHS / Emergency Services (e.g., 911) evacuate->notify secure Secure Area Prevent entry notify->secure contain Contain the Spill Cover with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect Contaminated Material Use spark-proof tools. Sweep carefully to avoid creating dust. contain->collect package Place in a Labeled Hazardous Waste Container collect->package decontaminate Decontaminate Spill Area Use appropriate cleaning solution and wash with soap and water. package->decontaminate dispose_all Dispose of all cleanup materials as hazardous waste. decontaminate->dispose_all

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.